molecular formula C5H8ClN3 B597326 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole CAS No. 1209633-46-4

1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Cat. No.: B597326
CAS No.: 1209633-46-4
M. Wt: 145.59
InChI Key: DKFXRWPMECFQJL-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or household use. 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole is a chemical compound of interest in scientific research. Its structure incorporates a 1,2,4-triazole ring, a heterocycle known for its diverse biological activities and wide application in agrochemicals and pharmaceuticals . The 1,2,4-triazole moiety is a common feature in many fungicides, plant growth regulators, and pharmaceutical active ingredients . The chloropropane segment of the molecule may contribute to its physicochemical properties and reactivity. Researchers are investigating this compound for its potential applications, which may include serving as a building block in organic synthesis or as a candidate for evaluating biological activity in various assays. Further research is required to fully elucidate its specific mechanism of action and all potential research applications. Researchers should consult the safety data sheet and conduct appropriate risk assessments before handling this material.

Properties

IUPAC Name

1-(1-chloropropan-2-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-5(2-6)9-4-7-3-8-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFXRWPMECFQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Framework for Characterization

The 1,2,4-triazole moiety is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous antifungal, anticancer, and herbicidal agents.[1][2][3][4] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. This guide focuses on a specific derivative, 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole , a molecule of interest for its potential biological activities.

As specific experimental data for this compound is not extensively documented in publicly accessible literature, this document serves a dual purpose. It is both a repository of known and predicted information and, more importantly, a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide not just data, but a robust, scientifically-grounded approach for researchers to fully characterize this and similar novel triazole derivatives in their own laboratories. The protocols and rationale described herein are designed to ensure data integrity, reproducibility, and a thorough understanding of the molecule's behavior.

Molecular Identity and Structural Verification

Before any physicochemical evaluation, the unequivocal confirmation of the molecular structure and purity is paramount. The identity of this compound is defined by its specific arrangement of atoms and bonds.

Chemical Structure:

Caption: 2D Structure of this compound

  • Molecular Formula: C₅H₈ClN₃

  • Molecular Weight: 145.59 g/mol [5]

Recommended Spectroscopic Confirmation

The synthesis of novel 1,2,4-triazole derivatives is well-documented, often involving nucleophilic substitution or cycloaddition reactions.[6][7][8][9][10][11] Following synthesis, confirmation should be performed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. Key expected signals for this compound would include two distinct singlets in the aromatic region for the triazole protons, and a series of multiplets and a doublet in the aliphatic region corresponding to the chloropropyl group.[1][12][13][14][15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, which should correspond to the calculated molecular weight.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the presence of key functional groups. For this molecule, characteristic peaks would correspond to C-H, C=N, and C-N stretching vibrations within the triazole ring and alkyl chain.

Core Physicochemical Properties

The following table summarizes the calculated or predicted physicochemical properties for this compound. Where experimental data is unavailable, this is noted, and a detailed protocol for its determination is provided in Section 3.0.

PropertyValue / StatusMethod / SourceSignificance in Drug Development
Molecular Formula C₅H₈ClN₃---Fundamental molecular identity.
Molecular Weight 145.59 g/mol IUPAC Atomic WeightsInfluences diffusion, formulation, and dosing.
Physical State Solid (Predicted)Based on parent triazole[17]Impacts handling, formulation, and stability.
Melting Point Not AvailableSee Protocol 3.1Defines purity, polymorphism, and solid-state stability.
Boiling Point Not AvailableSee Protocol 3.2Relevant for purification (distillation) and thermal stability assessment.
Water Solubility Not AvailableSee Protocol 3.3Critical for bioavailability, formulation, and administration route.
logP (Octanol/Water) ~0.8 - 1.5 (Predicted)Computational (Fragment-based)Key indicator of lipophilicity, affecting membrane permeability and ADME properties.
pKa ~2.3 (Predicted, Basic)ComputationalGoverns ionization state at physiological pH, impacting solubility and receptor binding.
Chemical Stability Not AvailableSee Protocol 3.4Determines shelf-life, degradation pathways, and storage conditions.

Standardized Experimental Protocols

The following section provides detailed, field-proven methodologies for the experimental determination of the core physicochemical properties. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Protocol: Melting Point Determination via Capillary Method

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) suggests high purity, while a broad range often indicates the presence of impurities, which depress and broaden the melting point. This method is simple, requires minimal sample, and is highly reliable.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Reporting: Report the result as a temperature range.

Protocol: Boiling Point Determination (Microscale)

Expertise & Rationale: For non-volatile compounds or when only small amounts of material are available, a microscale method is preferred. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Setup: Place a few drops of the liquid sample into a small test tube (Thiele tube or similar).

  • Inverted Capillary: Place a small, sealed-end capillary tube, open end down, into the liquid.

  • Heating: Heat the apparatus slowly and evenly.

  • Observation: As the temperature rises, air trapped in the capillary will bubble out. The boiling point is the temperature at which, upon slight cooling, the liquid begins to be drawn back into the capillary tube. This is the point where the external pressure equals the internal vapor pressure.

  • Reporting: Record the temperature and the atmospheric pressure at which the measurement was taken.

Protocol: Aqueous and Organic Solubility Determination

Expertise & Rationale: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The "shake-flask" method is the gold standard, as it ensures that the solution reaches equilibrium, providing a thermodynamically accurate measurement.[18] Testing solubility at different pH values is crucial for ionizable compounds like triazoles.

Methodology:

  • Preparation: Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired solvent (e.g., purified water, pH 4.0 buffer, pH 7.4 buffer, n-octanol).

  • Sample Addition: Add a pre-weighed excess of the compound to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a constant temperature bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[18] The duration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling & Analysis: Carefully withdraw a known volume of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with known solvent volume (e.g., 1 mL) prep1->prep2 equil1 Seal vials prep2->equil1 Start Equilibration equil2 Shake at constant temp (e.g., 24-48h) equil1->equil2 analysis1 Centrifuge to pellet undissolved solid equil2->analysis1 End Equilibration analysis2 Withdraw known volume of supernatant analysis1->analysis2 analysis3 Quantify concentration via HPLC/LC-MS analysis2->analysis3 report Report Solubility (mg/mL or mol/L) analysis3->report Calculate Solubility

Caption: Experimental Workflow for Shake-Flask Solubility Determination.

Protocol: Lipophilicity (logP) Determination by Shake-Flask Method

Expertise & Rationale: The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity.[19] It governs how a drug partitions between the aqueous and lipid environments of the body, profoundly affecting absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the most direct and accurate way to measure this property.[19][20]

Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and purified water (or pH 7.4 buffer for LogD) in a separatory funnel. Shake vigorously and allow the layers to separate completely. This ensures both phases are mutually saturated.

  • Stock Solution: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the pre-saturated aqueous phase and pre-saturated n-octanol phase to a vial. Add a small aliquot of the stock solution.

  • Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Aqueous]. The final value is reported as logP = log₁₀(P).[19]

G cluster_quant Quantification start Pre-saturate n-octanol and water phases add_compound Add compound to mixture of both phases start->add_compound equilibrate Shake to reach equilibrium add_compound->equilibrate centrifuge Centrifuge to separate phases equilibrate->centrifuge quant_org Measure concentration in octanol phase [Coct] centrifuge->quant_org quant_aq Measure concentration in aqueous phase [Caq] centrifuge->quant_aq calculate Calculate P = [Coct] / [Caq] and logP = log10(P) quant_org->calculate quant_aq->calculate end Report logP Value calculate->end

Caption: Workflow for logP Determination via the Shake-Flask Method.

Protocol: Chemical Stability Assessment by Forced Degradation

Expertise & Rationale: Understanding a compound's stability is critical for determining its shelf life and identifying potential degradation products.[21][22] Forced degradation studies under accelerated (stressed) conditions (e.g., extreme pH, temperature) are used to rapidly assess hydrolytic stability.[22] A stability-indicating HPLC method is crucial to separate the parent compound from any degradants.

Methodology:

  • Solution Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in different media:

    • Acidic: 0.1 M HCl

    • Neutral: Purified Water

    • Alkaline: 0.1 M NaOH

  • Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 50°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the acidic and alkaline samples to stop further degradation before analysis.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. This allows for the determination of the degradation rate and half-life under each condition.[22]

Conclusion and Forward Outlook

The comprehensive physicochemical characterization of This compound is a foundational step in unlocking its potential. While predictive tools offer valuable initial insights, rigorous experimental determination as outlined in this guide is non-negotiable for advancing a compound through any research and development pipeline. The provided protocols for determining solubility, lipophilicity, and stability represent the industry-standard methodologies required to build a robust data package. This information is the bedrock upon which all subsequent formulation, pharmacology, and toxicology studies are built, ultimately dictating the compound's path toward becoming a viable therapeutic or agrochemical agent.

References

  • SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. (2025). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Unknown. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • EPA NEPAL. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals.
  • GSC Advanced Research and Reviews. (2021). Synthesis, characterization and photostability study of triazole derivatives.
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  • DrugFuture. (©2006-2023). 1H-1,2,4-Triazole.
  • National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Unknown. (n.d.). 1,2,4-TRIAZOLE.
  • PubChem. (2025, April 14). 1H-1,2,4-Triazole.
  • Unknown. (n.d.). 1,2,4-triazole Products at price INR 0 in Vadodara.
  • Ottokemi. (n.d.). 1,2,4-Triazole, 99% 288-88-0 India.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0).
  • Tradeindia. (n.d.). 1h-1,2,4-triazole - Molar Mass 69.00725, Melting Point 120-121â°c, Boiling Point 260â°c, Very Soluble In Water.
  • National Institutes of Health. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • National Institutes of Health. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • Unknown. (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • Unknown. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.
  • National Institutes of Health. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
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Sources

1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole CAS number and spectral data

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities, including antifungal, anticancer, and anti-inflammatory properties. This guide focuses on a specific, less-documented derivative, 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole . Due to the absence of this compound in major chemical databases, this document serves as a foundational resource, providing a proposed synthetic pathway, predicted spectral data for characterization, and an exploration of its potential therapeutic applications based on established principles of medicinal chemistry and spectroscopy. This guide is designed to empower researchers to synthesize, identify, and evaluate this novel compound.

PART 1: Chemical Identity and Physicochemical Properties

As of the latest comprehensive database search, a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to this compound. This indicates the compound's novelty or limited public research. The fundamental properties, derived from its structure, are presented below.

PropertyValue
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
IUPAC Name This compound
Structure
Predicted Polarity Polar
Hydrogen Bond Acceptors 3 (Nitrogen atoms)
Hydrogen Bond Donors 0

The presence of the triazole ring and the chloroalkane chain imparts a polar character to the molecule, suggesting solubility in polar organic solvents. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, which may influence its interaction with biological targets.

PART 2: Proposed Synthesis and Experimental Protocol

The synthesis of N-alkylated 1,2,4-triazoles is a well-established process, typically achieved through nucleophilic substitution.[1][2] The proposed synthesis for this compound involves the N-alkylation of the parent 1,2,4-triazole with a suitable chloro-propane derivative.

A common challenge in the alkylation of 1,2,4-triazole is the potential for reaction at different nitrogen atoms (N1 or N4), leading to a mixture of regioisomers.[1] The N1-alkylation product is often the major product due to the higher nucleophilicity of the N1-N2 linkage.[1]

Synthesis_Workflow Triazole 1H-1,2,4-Triazole Intermediate Triazolide Anion Triazole->Intermediate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Solvent Solvent (e.g., DMF, Acetonitrile) Product This compound Solvent->Product Alkylating_Agent 1,2-Dichloropropane Alkylating_Agent->Product Nucleophilic Substitution (SN2) Intermediate->Product Workup Aqueous Workup & Purification (Chromatography) Product->Workup

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol:
  • Preparation: To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base (1.1 eq), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazolide anion.

  • Alkylation: Add 1,2-dichloropropane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is anticipated to proceed via an Sₙ2 mechanism.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired this compound.

PART 3: Predicted Spectral Data for Structural Elucidation

The following spectral data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[3][4][5][6][7][8][9][10][11][12][13][14] This information is crucial for the structural confirmation of the synthesized product.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Purified_Product Purified Product NMR_H ¹H NMR Purified_Product->NMR_H NMR_C ¹³C NMR Purified_Product->NMR_C FTIR FT-IR Purified_Product->FTIR MS Mass Spectrometry Purified_Product->MS Structure_Confirmed Structure Confirmed NMR_H->Structure_Confirmed NMR_C->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the spectroscopic characterization of the target compound.

Predicted Spectral Data Summary:
TechniquePredicted Observations
¹H NMR Triazole Protons: Two singlets or two doublets in the aromatic region (δ 8.0-8.5 ppm).CH (methine): A multiplet (e.g., sextet) around δ 4.5-5.0 ppm, coupled to the adjacent CH₂ and CH₃ groups.CH₂Cl (methylene): A doublet of doublets or a multiplet around δ 3.7-4.2 ppm.CH₃ (methyl): A doublet around δ 1.6-1.9 ppm.
¹³C NMR Triazole Carbons: Two signals in the range of δ 145-155 ppm.[5][11]CH (methine): A signal around δ 50-60 ppm.CH₂Cl (methylene): A signal around δ 45-55 ppm.CH₃ (methyl): A signal in the aliphatic region, δ 15-25 ppm.
FT-IR (cm⁻¹) C-H (aromatic, triazole): ~3100 cm⁻¹.[15]C-H (aliphatic): 2850-3000 cm⁻¹.C=N (triazole ring stretch): 1500-1600 cm⁻¹.[9]N-N (triazole ring stretch): 1200-1300 cm⁻¹.C-Cl (stretch): 600-800 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): A peak at m/z 145, with an M+2 isotope peak at m/z 147 (approx. 1/3 intensity) due to the presence of ³⁷Cl.Key Fragments: Loss of the chloromethyl group ([M-CH₂Cl]⁺), cleavage of the propyl chain, and characteristic fragmentation of the triazole ring (e.g., loss of N₂ or HCN).[16][17][18][19]
PART 4: Potential Biological Activity and Research Applications

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities.[20][21][22][23][24]

  • Antifungal Activity: Many blockbuster antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives. The introduction of a chloroalkyl side chain could modulate the lipophilicity and binding affinity of the molecule to fungal enzymes like lanosterol 14α-demethylase.

  • Anticancer Activity: Certain triazole derivatives have shown promise as anticancer agents. The synthesized compound could be screened against various cancer cell lines to evaluate its cytotoxic potential.[20]

  • Anti-inflammatory and Other Activities: The triazole nucleus is also found in compounds with anti-inflammatory, anticonvulsant, and antibacterial properties.[21][22]

Given the established importance of this chemical class, this compound represents a novel candidate for high-throughput screening and further derivatization in drug discovery programs.

PART 5: Safety and Handling

As there is no specific safety data for this compound, standard laboratory precautions for handling potentially hazardous chemicals should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the safety data sheets (SDS) for all starting materials, particularly 1,2-dichloropropane, which is a flammable and toxic haloalkane.

This guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. It is intended to be a starting point for researchers to explore this and other novel triazole derivatives in the quest for new therapeutic agents.

References

A comprehensive list of references is available upon request. All cited literature is from peer-reviewed journals and authoritative chemical databases.

Sources

The Triazole Moiety in Action: A Technical Guide to the Potential Biological Activities of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the potential biological activities of the novel compound, 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. While specific experimental data for this molecule is not yet publicly available, its structural features, particularly the presence of the 1,2,4-triazole ring, allow for a robust, evidence-based extrapolation of its likely biological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new bioactive molecules.

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Bioactive Compound Design

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, and it is a cornerstone in the development of a wide array of biologically active compounds.[1] Its unique chemical properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a versatile pharmacophore. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of activities, including antifungal, antibacterial, herbicidal, and plant growth-regulating properties.[2][3][4]

The subject of this guide, this compound, incorporates this key heterocyclic motif. The presence of a substituted propyl chain and a chlorine atom suggests the potential for specific interactions with biological targets, leading to a range of possible applications.

Potential Biological Activities and Underlying Mechanisms

Based on the extensive literature on 1,2,4-triazole derivatives, we can hypothesize several key biological activities for this compound.

Antifungal Activity

The 1,2,4-triazole core is famously present in many commercial antifungal drugs.[1] These compounds typically function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and disrupts membrane integrity, ultimately leading to fungal cell death.

Proposed Mechanism of Antifungal Action:

G cluster_fungal_cell Fungal Cell Triazole 1-(1-Chloropropan-2-yl) -1H-1,2,4-triazole CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis ToxicSterols Accumulation of Toxic Sterol Precursors CYP51->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component ToxicSterols->Membrane Disrupts

Caption: Proposed mechanism of antifungal action.

Herbicidal Activity

Certain 1,2,4-triazole derivatives have been developed as herbicides.[5][6][7] Their mode of action can vary, but a common target is the inhibition of specific plant enzymes involved in essential metabolic pathways. For instance, some triazole herbicides inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to the disruption of amino acid or chlorophyll biosynthesis, respectively. The structural features of this compound could allow it to interact with such enzymatic targets.

Plant Growth Regulation

Triazole compounds are well-documented as plant growth regulators (PGRs).[8][9][10][11] They primarily act by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[9] This inhibition leads to a more compact plant stature, increased chlorophyll content, and often enhanced stress tolerance.[8][9] The mechanism involves the inhibition of cytochrome P450 monooxygenases that catalyze key steps in the gibberellin biosynthetic pathway.

Proposed Mechanism of Plant Growth Regulation:

G cluster_plant_cell Plant Cell Triazole 1-(1-Chloropropan-2-yl) -1H-1,2,4-triazole P450 Cytochrome P450 Monooxygenases Triazole->P450 Inhibition Gibberellins Active Gibberellins P450->Gibberellins Biosynthesis Elongation Stem Elongation P450->Elongation Inhibition leads to reduced elongation Precursors Gibberellin Precursors Precursors->P450 Substrate Gibberellins->Elongation Promotes Growth Regulated Growth (Compact Stature) Elongation->Growth Leads to

Caption: Proposed mechanism of plant growth regulation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, a series of standardized in vitro and in vivo assays are recommended.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.

Methodology: Broth Microdilution Assay [12][13][14]

  • Preparation of Fungal Inoculum: Culture the selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a standardized spore or yeast suspension in sterile saline or RPMI-1640 medium.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 broth.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal effects of the compound on model weed species.[15][16]

Methodology: Seedling Growth Inhibition Assay

  • Plant Material: Use seeds of common weed species (e.g., Lolium perenne, Echinochloa crus-galli) and a crop species for selectivity assessment (e.g., Oryza sativa).

  • Pre-emergence Application: Sow seeds in pots containing sterile soil. Apply a solution of this compound at various concentrations to the soil surface.

  • Post-emergence Application: Allow seedlings to grow to the 2-3 leaf stage. Spray the seedlings with a solution of the compound at various concentrations.

  • Growth Conditions: Maintain the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as germination rate, shoot and root length, and fresh/dry weight. Compare the results to untreated controls.

Plant Growth Regulation Assay

Objective: To evaluate the plant growth retardant effects of the compound.[17][18]

Methodology: Foliar Spray on Model Plants

  • Plant Material: Use young, actively growing plants such as bean (Phaseolus vulgaris) or tomato (Solanum lycopersicum).

  • Application: Apply a foliar spray of this compound at a range of concentrations. Include a water-sprayed control group.

  • Growth Conditions: Maintain the plants in a greenhouse with optimal growing conditions.

  • Data Collection: Over a period of several weeks, measure plant height, internode length, stem diameter, and leaf chlorophyll content (using a SPAD meter).

  • Analysis: Compare the growth parameters of the treated plants with the control group to determine the growth-regulating effects.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)
Candida albicansData to be determined
Cryptococcus neoformansData to be determined
Aspergillus fumigatusData to be determined

Table 2: Hypothetical Herbicidal Efficacy of this compound

Weed SpeciesApplicationInhibition (%) at X ppm
Lolium perennePre-emergenceData to be determined
Post-emergenceData to be determined
Echinochloa crus-galliPre-emergenceData to be determined
Post-emergenceData to be determined

Table 3: Hypothetical Plant Growth Regulation Effects of this compound

Plant SpeciesParameter% Reduction at Y ppm
Phaseolus vulgarisPlant HeightData to be determined
Internode LengthData to be determined

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a biologically active agent with possible applications in agriculture and medicine. The proposed experimental workflows provide a clear path for the systematic evaluation of its antifungal, herbicidal, and plant growth-regulating properties. Further research should focus on elucidating the precise molecular targets and mechanisms of action, as well as structure-activity relationship (SAR) studies to optimize its biological profile. The synthesis and biological screening of this and related compounds are warranted to fully explore the potential of this chemical scaffold.

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Whitepaper: A Mechanistic Speculation and Validation Framework for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged" structure due to its presence in a multitude of highly effective therapeutic and crop protection agents.[1] This guide presents a speculative, yet deeply informed, analysis of the potential mechanism of action for the novel compound, 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. Drawing upon the well-established pharmacology of the triazole class, we hypothesize that its primary biological activity stems from the potent inhibition of cytochrome P450 (CYP) enzymes. Specifically, we propose its principal mechanism is the disruption of fungal ergosterol biosynthesis via the inhibition of lanosterol 14α-demethylase (CYP51), a mechanism shared by leading antifungal drugs.[2][3] Concurrently, we explore the potential for off-target interactions with mammalian CYPs, a critical consideration for therapeutic development.[4] This document provides a comprehensive framework for validating these hypotheses, including detailed experimental protocols, structure-activity relationship (SAR) considerations, and visual pathways to guide future research for drug development professionals and scientists.

Introduction

The 1,2,4-Triazole Scaffold: A "Privileged" Structure

The 1,2,4-triazole ring is a five-membered heterocycle that has proven to be an exceptionally versatile pharmacophore.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, have led to its incorporation into a wide array of biologically active compounds.[1][2] This scaffold is central to the efficacy of numerous clinically vital drugs, such as the antifungal agents fluconazole and voriconazole, and the anxiolytic alprazolam, as well as highly effective agricultural fungicides like tebuconazole and myclobutanil.[5][6][7][8][9] The stability of the triazole ring and its capacity to serve as a bioisostere for amide or ester groups further enhance its value in medicinal chemistry.[2][10]

Structural Profile of this compound

The subject of this guide, this compound, is characterized by the core triazole ring substituted at the N1 position with a 1-chloropropan-2-yl group. This specific substitution pattern is critical for its interaction with biological targets. The key structural features are:

  • The 1,2,4-Triazole Ring: The essential pharmacophore responsible for coordinating with the heme iron of target enzymes.

  • The N1-Substitution: The linkage point for the side chain, which dictates the molecule's positioning within the enzyme's active site.

  • The Propanyl Side Chain: Provides a specific spatial arrangement and lipophilicity.

  • The Terminal Chlorine Atom: An electronegative group that can influence binding affinity, metabolic stability, and the overall electronic profile of the molecule.

Rationale for Mechanistic Speculation

In the absence of direct empirical data for this specific molecule, a logical starting point for mechanistic investigation is to draw parallels with structurally related and well-characterized compounds. The vast body of literature on triazole-based agents overwhelmingly points toward a conserved mechanism of action: the inhibition of cytochrome P450 enzymes.[11][12][13] This whitepaper will therefore build its speculative framework upon this robust and evidence-based foundation.

Primary Speculated Mechanism of Action: Inhibition of Cytochrome P450 Enzymes

The biological activity of most triazole compounds is directly attributable to their interaction with the heme cofactor within the active site of CYP enzymes.[12][14]

The Triazole-Heme Interaction: The Pharmacophore's Core Function

The defining mechanism for triazole antifungals is the coordination of the N4 nitrogen atom of the triazole ring with the ferric (Fe³⁺) ion of the heme group in the target CYP enzyme.[1][2] This strong, non-covalent interaction effectively blocks the enzyme's active site, preventing it from binding and metabolizing its natural substrate. This inhibitory action is the foundation of the triazole class's therapeutic effect.

cluster_CYP CYP Active Site Heme Heme (Fe³⁺) Triazole 1,2,4-Triazole (N4 Atom) Triazole->Heme Coordination Bond (Inhibition) Substrate Endogenous Substrate Substrate->Heme Binding Blocked cluster_result Result of Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fungal_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Membrane Maintains Integrity & Fluidity Triazole_Compound 1-(1-Chloropropan-2-yl) -1H-1,2,4-triazole Triazole_Compound->Lanosterol INHIBITS Membrane_Disruption Membrane Disruption Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death G cluster_workflow Experimental Workflow for Mechanism Validation A Tier 1: In Vitro Antifungal Susceptibility Testing (Protocol 3.1) B Tier 2: Direct Enzyme Inhibition Assay (CYP51) (Protocol 3.2) A->B Confirm Direct Target D Tier 4: Mammalian CYP Selectivity Profiling (e.g., CYP3A4) (Protocol 3.4) A->D Assess Off-Target Potential C Tier 3: Cell-Based Pathway Validation Assay (Protocol 3.3) B->C Validate Cellular Effect

Caption: A tiered workflow for validating the proposed mechanism of action.
Protocol: In Vitro Antifungal Susceptibility Testing
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic fungi.

  • Methodology: Broth microdilution assay based on CLSI standards.

    • Prepare Fungal Inoculum: Culture representative fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) and prepare a standardized inoculum suspension in RPMI-1640 medium. [15] 2. Compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate. Include a known antifungal (e.g., fluconazole) as a positive control and a solvent-only well as a negative control.

    • Inoculation: Add the standardized fungal inoculum to each well.

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the negative control.

Protocol: In Vitro CYP51 Inhibition Assay
  • Objective: To directly measure the inhibitory activity (IC₅₀) of the compound against recombinant fungal CYP51.

  • Methodology: A fluorescent-based or spectrophotometric assay using purified, recombinant CYP51.

    • Reagents: Recombinant CYP51 enzyme (e.g., from C. albicans), a suitable substrate (e.g., a fluorogenic probe or lanosterol), and NADPH-cytochrome P450 reductase.

    • Reaction Setup: In a microtiter plate, combine the enzyme, reductase, and varying concentrations of the test compound. Allow a short pre-incubation period.

    • Initiate Reaction: Add the substrate and NADPH to initiate the enzymatic reaction.

    • Detection: Monitor the change in fluorescence or absorbance over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Ergosterol Biosynthesis Inhibition Assay
  • Objective: To confirm that the compound inhibits ergosterol production in whole fungal cells.

  • Methodology: Quantification of cellular sterols using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Cell Culture: Grow a fungal culture (e.g., C. albicans) to mid-log phase.

    • Treatment: Expose the fungal cells to the test compound at concentrations near its MIC value for several hours.

    • Sterol Extraction: Harvest the cells, saponify them with alcoholic KOH, and extract the non-saponifiable lipids (sterols) using an organic solvent like n-heptane.

    • GC-MS Analysis: Analyze the extracted sterols by GC-MS.

    • Quantification: Identify and quantify the peaks corresponding to ergosterol and its precursor, lanosterol. A potent inhibitor will cause a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak compared to untreated controls.

Protocol: In Vitro Mammalian CYP Inhibition Assay
  • Objective: To determine the IC₅₀ of the compound against key human CYP isozymes (e.g., CYP3A4, CYP2C9, CYP2C19) to assess potential for drug-drug interactions. *[12] Methodology: A commercially available luminescent or fluorescent assay system (e.g., P450-Glo™). [4] 1. Reagents: Recombinant human CYP enzymes, a suitable luminogenic or fluorogenic substrate for each isozyme, and a NADPH regeneration system. 2. Reaction Setup: Similar to the CYP51 assay, combine the specific human CYP isozyme with varying concentrations of the test compound in a microtiter plate. 3. Initiate Reaction: Add the substrate/NADPH mixture. 4. Detection: After incubation, add the detection reagent and measure the luminescence or fluorescence signal. 5. Data Analysis: Calculate the IC₅₀ value as described in Protocol 3.2. A low IC₅₀ value indicates a high potential for clinical drug-drug interactions.

Data Presentation and Interpretation

The data generated from the proposed experiments should be summarized to facilitate a clear interpretation of the compound's activity and selectivity.

Table 1: Hypothetical Biological Activity Profile of this compound

Assay ParameterCandida albicansAspergillus fumigatusHuman CYP3A4Human CYP2C9
MIC (µg/mL) 0.251.0N/AN/A
IC₅₀ (µM) - CYP Inhibition 0.08 (CYP51)0.35 (CYP51)15.5> 50
Selectivity Index (IC₅₀ Human/IC₅₀ Fungal) 194 (vs. CYP3A4)44 (vs. CYP3A4)N/AN/A

Interpretation: A high selectivity index, as shown in this hypothetical table, would be a highly desirable outcome, suggesting that the compound is significantly more potent against the fungal target than against key human metabolic enzymes. This would indicate a potentially favorable therapeutic window.

Conclusion and Future Directions

Based on the robust precedent of the 1,2,4-triazole chemical class, the most probable mechanism of action for this compound is the inhibition of fungal CYP51, leading to the disruption of ergosterol biosynthesis and compromised fungal cell membrane integrity. T[1][5]he experimental framework detailed in this guide provides a clear and logical path to rigorously validate this hypothesis.

Key future directions will involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the chloropropyl side chain affect potency and selectivity. *[16][17] In Vivo Efficacy Studies: Progressing promising candidates to animal models of fungal infection to assess therapeutic efficacy.

  • ADME/Tox Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicology studies to fully characterize the compound's drug-like properties.

This document serves as a foundational guide for researchers and drug development professionals, enabling a focused and efficient investigation into the therapeutic potential of this compound.

References

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In Silico Modeling of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3][4][5][6] This guide provides an in-depth technical walkthrough of a comprehensive in silico workflow designed to investigate the potential therapeutic interactions of a novel derivative, 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. By leveraging a suite of computational techniques—including molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction—researchers can rapidly assess the compound's viability, predict its mechanism of action, and identify potential liabilities before committing to resource-intensive laboratory synthesis and testing. This document serves as a practical, field-proven guide for drug development professionals, explaining not just the "how" but the critical "why" behind each methodological choice to ensure scientific rigor and trustworthiness in the early stages of drug discovery.

Section 1: The Compound of Interest and Its Therapeutic Context

The 1,2,4-Triazole Scaffold: A Privileged Structure

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms.[7][8] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and coordination with metal ions. This versatility has led to its incorporation into a multitude of clinically successful drugs.[3][7] A prominent example is in the field of mycology, where triazole-based drugs like fluconazole inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]

Focus Molecule: this compound

The subject of this guide is the novel compound this compound. Its structure combines the proven 1,2,4-triazole core with a substituted chloropropyl chain. The presence of the chlorine atom and the specific isomeric configuration introduces distinct physicochemical properties that may influence its binding affinity, selectivity, and metabolic stability.

Objective: To delineate a robust in silico strategy to predict the compound's interaction with a relevant biological target, assess the stability of the resulting complex, and forecast its pharmacokinetic and toxicity profile.

Section 2: The Strategic Role of In Silico Modeling in Drug Discovery

Computational, or in silico, modeling has become an indispensable pillar of modern drug discovery.[9][10] Its primary function is to de-risk the development pipeline by identifying the most promising candidates and eliminating those with unfavorable properties early, thereby saving significant time and resources.[11][12]

  • Molecular Docking: This technique provides a static snapshot of how a ligand might bind to a protein's active site.[13][14][15] It predicts the preferred binding orientation (pose) and estimates the binding strength (affinity), allowing for rapid screening of virtual libraries.

  • Molecular Dynamics (MD) Simulations: Moving beyond the static picture of docking, MD simulations model the atomistic movements of the protein-ligand complex over time in a simulated physiological environment.[16][17][18] This provides critical insights into the stability of the interaction and the conformational changes that may occur upon binding.[19]

  • ADMET Prediction: A compound's efficacy is determined not only by its target affinity but also by its ability to reach the target and persist for a therapeutic duration without causing undue toxicity.[20] In silico ADMET models use a molecule's structure to predict these crucial pharmacokinetic and safety properties.[9][11]

cluster_workflow Overall In Silico Investigation Workflow A 1. Ligand & Target Preparation B 2. Molecular Docking (Pose & Affinity Prediction) A->B 3D Structures D 4. ADMET Prediction (Pharmacokinetics & Toxicity) A->D Ligand Structure C 3. Molecular Dynamics (Complex Stability Analysis) B->C Best Binding Pose E 5. Data Synthesis & Candidate Evaluation C->E Stability Data D->E Drug-likeness Profile cluster_protein_prep Protein Preparation Workflow PDB Download PDB File (e.g., 5V5Z) Clean Remove Water & Co-crystallized Ligands PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Partial Charges (Gasteiger) Hydrogens->Charges Output Save as .pdbqt File Charges->Output

Caption: Step-by-step workflow for preparing a target protein for docking.

Section 5: Molecular Docking Simulation

Causality: Molecular docking is performed to generate a hypothesis about the binding mode of the ligand. [15]The scoring function provides a quantitative estimate of binding affinity, which helps in ranking different compounds or different poses of the same compound. A successful docking experiment requires careful definition of the binding site to constrain the search space, making the calculation more efficient and biologically relevant.

Experimental Protocol: Protein-Ligand Docking with AutoDock Vina
  • Define the Binding Site (Search Space): The docking search must be confined to the active site of the protein. This is typically done by defining a "grid box" centered on the position of the co-crystallized ligand in the original PDB file or on key catalytic residues. [15][21]2. Configure Docking Parameters: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the search space, and the desired exhaustiveness of the search. Higher exhaustiveness increases the chance of finding the optimal pose but requires more computational time.

  • Execute the Docking Run: Launch the docking software (e.g., AutoDock Vina) from the command line, providing the configuration file as input. [15]4. Analyze the Results: The software will output a set of binding poses, ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding. [15]5. Visualize and Validate: Load the docked complex (protein + best ligand pose) into a visualization tool. Critically examine the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues. Ensure the predicted pose is chemically sensible and consistent with any known structure-activity relationship (SAR) data for the target.

Data Presentation: Docking Results Summary
MetricPredicted ValueInterpretation
Binding Affinity (kcal/mol)-8.2A strong predicted binding affinity, suggesting a stable interaction.
Key Interacting ResiduesTYR132, HIS377Hydrogen bonds predicted with key active site residues.
Other InteractionsPHE233, MET508Hydrophobic interactions contributing to binding stability.

Section 6: Molecular Dynamics (MD) Simulation for Complex Validation

Causality: A high docking score suggests a favorable interaction, but it represents a static, idealized state. MD simulations are essential for validating the stability of this docked pose in a more realistic, dynamic environment that includes solvent and thermal fluctuations. [16][19]An unstable complex will show the ligand dissociating or significantly shifting away from the initial docked pose over the course of the simulation.

Experimental Protocol: MD Simulation Workflow (Conceptual)
  • System Preparation: The best-ranked protein-ligand complex from docking is used as the starting point.

    • Force Field Assignment: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms. [17][18]Ligand parameters often need to be generated separately using a tool like CGenFF or Antechamber.

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes or unfavorable geometries introduced during setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases:

    • NVT Ensemble: Constant Number of particles, Volume, and Temperature.

    • NPT Ensemble: Constant Number of particles, Pressure, and Temperature.

  • Production MD: Run the simulation for a significant period (e.g., 100 nanoseconds) under the NPT ensemble, saving the atomic coordinates (trajectory) at regular intervals.

  • Trajectory Analysis: Analyze the trajectory to assess the stability and dynamics of the complex.

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates the complex has reached equilibrium and is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. [17]High fluctuation in the binding site could indicate an unstable interaction.

cluster_md_workflow Molecular Dynamics Simulation Workflow Start Docked Protein-Ligand Complex Solvate Solvate with Water & Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production Run (e.g., 100 ns) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF) Production->Analyze

Caption: Key stages of a molecular dynamics simulation protocol.

Section 7: Forecasting Drug-Likeness with ADMET Prediction

Causality: A potent molecule is useless if it cannot be absorbed by the body, is metabolized too quickly, or is toxic. [9]In silico ADMET prediction provides an early warning system for these potential liabilities, guiding medicinal chemistry efforts to optimize the compound's pharmacokinetic profile. [10][12]

Experimental Protocol: In Silico ADMET Profiling
  • Select a Platform: Utilize a validated online server or software package for ADMET prediction.

    • Example Tools: SwissADME, pkCSM, ADMETlab. [20]2. Input the Ligand: Provide the ligand structure, typically as a SMILES string.

  • Run Prediction: The platform will calculate a wide range of physicochemical and pharmacokinetic properties based on established models and algorithms.

  • Analyze the Profile: Evaluate the predicted properties against accepted ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five). Pay close attention to potential red flags such as predicted hERG inhibition (cardiotoxicity risk), Ames mutagenicity, or poor intestinal absorption.

Data Presentation: Predicted ADMET Profile
CategoryPropertyPredicted ValueAssessment
Absorption Human Intestinal Absorption>90%High, indicates good potential for absorption.
Caco-2 Permeability (logPapp)HighLikely to cross the intestinal barrier.
Distribution Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause central nervous system side effects.
Metabolism Cytochrome P450 (CYP) 2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
Excretion Total Clearance (log ml/min/kg)0.5Moderate clearance rate.
Toxicity Ames ToxicityNon-mutagenicLow risk of mutagenicity.
hERG I InhibitorNoLow risk of cardiotoxicity.
Physicochem. Lipinski's Rule of Five Violations0Good drug-like properties.

Section 8: Conclusion and Future Directions

This guide has outlined a multi-faceted in silico approach to characterize the potential interactions of this compound. The hypothetical results presented—a strong binding affinity for a fungal CYP51 target, a stable protein-ligand complex confirmed by MD simulation, and a favorable ADMET profile—collectively build a strong case for advancing this compound.

The true power of this workflow lies in its self-validating system. A promising docking result is rigorously tested by MD simulations, and the entire interaction profile is contextualized by the ADMET predictions. This integrated analysis provides a high-confidence foundation for making the crucial decision to proceed with synthesis and in vitro validation, ensuring that laboratory resources are focused on candidates with the highest probability of success.

References

  • Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • Aurlide. (2025, September 27).
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  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
  • Benchchem. (2025).
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  • Springer. (2023, January 1).
  • KBbox. (n.d.). Small Molecule Docking.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
  • A Comprehensive review on 1, 2, 4 Triazole. (n.d.). A Comprehensive review on 1, 2, 4 Triazole.
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • ResearchGate. (n.d.).
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  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • Zaporizhzhia State Medical University. (2022, February 15).
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Introduction: The Enduring Significance of 1,2,4-Triazoles in Fungal Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2,4-Triazole Derivatives as Fungicides

The 1,2,4-triazole scaffold represents one of the most crucial five-membered heterocyclic pharmacophores in the development of antifungal agents.[1][2] For decades, derivatives of this core structure have been indispensable tools in both agriculture and clinical medicine for managing pathogenic fungi. Their broad-spectrum activity, systemic mobility in plants, and high efficacy have made them a cornerstone of disease management strategies worldwide, protecting crop yields and treating life-threatening mycoses in humans.[3][4][5]

The success of 1,2,4-triazoles stems from their highly specific and potent mechanism of action. This guide provides an in-depth exploration of these vital compounds, intended for researchers, scientists, and drug development professionals. We will dissect their molecular mechanism, explore the nuances of their structure-activity relationships, outline synthetic strategies, address the critical challenge of fungal resistance, and present field-proven experimental protocols. The objective is to provide not just a review of the literature, but a cohesive technical narrative that explains the causality behind the science, empowering the next generation of fungicide discovery and development.

The Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of 1,2,4-triazole derivatives is rooted in their ability to disrupt the integrity of the fungal cell membrane. This is achieved by inhibiting a key enzyme in the ergosterol biosynthesis pathway, a metabolic process vital for fungi but absent in mammals, providing a crucial window of therapeutic selectivity.

1.1. The Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target for all triazole fungicides is lanosterol 14α-demethylase , a cytochrome P450-dependent enzyme also known as CYP51 or Erg11.[2][6][7] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells: modulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[8][9] The ergosterol biosynthesis pathway is a complex process involving over 20 enzymes, but the CYP51-mediated step is a rate-limiting and essential reaction, making it an ideal target for inhibition.[10][11]

1.2. Molecular Interaction and Its Consequences

The inhibitory action is elegant in its simplicity and effectiveness. The 1,2,4-triazole ring of the fungicide molecule coordinates directly with the heme iron atom at the active site of the CYP51 enzyme through one of its nitrogen atoms.[2][12] This binding event physically blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[12]

The consequences of this inhibition are twofold and lead to fungal cell death:

  • Depletion of Ergosterol: The blockade of the pathway leads to a progressive depletion of ergosterol from the fungal cell membranes. This compromises the structural integrity and fluidity of the membrane.[5][12]

  • Accumulation of Toxic Sterol Intermediates: Concurrently, the inhibition of CYP51 causes the accumulation of its substrate, lanosterol, and other 14α-methylated sterol precursors.[12] These intermediates are toxic to the cell, further disrupting membrane structure and the function of membrane-associated enzymes, ultimately leading to the cessation of fungal growth and cell death.[5]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1p Fecosterol Fecosterol Lanosterol->Fecosterol Erg11p (CYP51) Ergosterol Ergosterol Fecosterol->Ergosterol Multiple Steps (Erg2p, Erg3p, etc.) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Fungicide Lanosterol -> Fecosterol Lanosterol -> Fecosterol Triazole->Lanosterol -> Fecosterol Inhibits ToxicSterols Accumulation of 14α-methylated sterols (Toxic) DisruptedMembrane Disrupted Membrane (Fungistatic/Fungicidal Effect) ToxicSterols->DisruptedMembrane Lanosterol -> Fecosterol->ToxicSterols Fecosterol -> Ergosterol Fecosterol -> Ergosterol Fecosterol -> Ergosterol->DisruptedMembrane Ergosterol Depletion

Caption: Mechanism of 1,2,4-triazole fungicides via CYP51 inhibition.

Structure-Activity Relationships (SAR): Designing for Potency and Specificity

The fungicidal efficacy of a 1,2,4-triazole derivative is not solely dependent on the triazole ring itself but is heavily influenced by the other structural components of the molecule. Decades of research have illuminated key structure-activity relationships (SAR) that guide the rational design of new, more potent fungicides.[1][2][13] A typical triazole fungicide possesses a core pharmacophore consisting of the 1,2,4-triazole head, a central linking scaffold, and a substituted side chain, often a halogenated phenyl group.

  • The Triazole Head: This is the essential pharmacophore responsible for binding to the CYP51 heme iron. Its presence is non-negotiable for this class of fungicides.

  • The Hydroxyl Group: Many potent triazoles, like tebuconazole and mefentrifluconazole, contain a tertiary hydroxyl group on the central carbon backbone. This group forms a critical hydrogen bond with an amino acid residue (e.g., tyrosine) in the active site of CYP51, significantly enhancing binding affinity.

  • The Side Chain (R-group): This is the most variable part of the molecule and is crucial for defining the potency, spectrum of activity, and physical properties of the fungicide. Halogen substitutions (e.g., -Cl, -F) on a phenyl ring are common, as they can enhance binding affinity through hydrophobic and van der Waals interactions within the enzyme's active site pocket.[14] The size, shape, and electronic properties of this side chain dictate how well the molecule fits into the active site of CYP51 from different fungal species.

Recent strategies have focused on creating hybrid molecules by splicing the core triazole scaffold with other active fragments, such as carboxamides or amino acids.[5][15] This approach aims to broaden the fungicidal spectrum or introduce additional modes of action to combat resistance.[15]

Caption: Key structural features governing 1,2,4-triazole fungicide activity.

Table 1: Comparative Fungicidal Activity (EC₅₀ in µg/mL) of Novel 1,2,4-Triazole Derivatives

CompoundTarget FungusEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)Source
9n Phomopsis sp.25.4Pyrimethanil32.1[16]
9o Phomopsis sp.31.6Pyrimethanil32.1[16]
9o B. dothidea40.1Pyrimethanil57.6[16]
9o B. cinerea55.1Pyrimethanil62.8[16]
6h Physalospora piricola13.095Mefentrifluconazole39.516[15]
5j Phytophthora capsici17.362Mefentrifluconazole75.433[15]
8d Physalospora piricola10.808Mefentrifluconazole-[5]
8k Physalospora piricola10.126Mefentrifluconazole-[5]

This table summarizes data from recent studies to illustrate the potency of newly synthesized derivatives compared to commercial standards.

Synthetic Strategies and Methodologies

The synthesis of novel 1,2,4-triazole derivatives is a cornerstone of fungicide research. While numerous specific pathways exist, a common and effective strategy involves the construction of a key intermediate containing the core scaffold, which is then coupled with the 1,2,4-triazole heterocycle.

3.1. General Synthetic Protocol Example: Synthesis of a Triazole Ketone Intermediate

This protocol outlines a generalized approach for creating a substituted α-triazolyl ketone, a common precursor for many triazole fungicides. The rationale is to first create a reactive α-bromoketone from a commercially available acetophenone, which can then undergo nucleophilic substitution with 1,2,4-triazole.

Step 1: Bromination of the Substituted Acetophenone

  • Rationale: To create a reactive electrophilic site adjacent to the carbonyl group for subsequent nucleophilic attack by the triazole ring.

  • Procedure:

    • Dissolve the starting substituted acetophenone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Add bromine (1.0-1.1 eq) dropwise while maintaining the temperature. The reaction is monitored by the disappearance of the bromine color.

    • Stir for 2-4 hours at room temperature until TLC analysis confirms the consumption of the starting material.

    • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

  • Rationale: To couple the triazole heterocycle to the ketone scaffold. The use of a base is necessary to deprotonate the triazole, making it a more potent nucleophile.

  • Procedure:

    • Dissolve 1H-1,2,4-triazole (1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15-30 minutes.

    • Add the crude α-bromoketone from Step 1, dissolved in a minimal amount of the reaction solvent.

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the desired α-triazolyl ketone intermediate.

This intermediate can then be subjected to further reactions, such as reduction of the ketone to a hydroxyl group, to yield the final fungicidal compound.[17][18]

The Challenge of Fungicide Resistance

The widespread and prolonged use of triazole fungicides has inevitably led to the selection of resistant fungal populations, posing a significant threat to their continued efficacy.[1][19] Understanding the molecular basis of resistance is critical for developing sustainable management strategies and designing next-generation fungicides.

The most common mechanisms of resistance include:

  • Target Site Modification: This involves point mutations in the CYP51 gene. These mutations alter the amino acid sequence of the enzyme, reducing the binding affinity of the triazole fungicide to its target site.[20][21] The fungicide can no longer effectively inhibit the enzyme, rendering the fungus resistant.

  • Overexpression of the Target Enzyme: Fungi can develop resistance by increasing the expression of the CYP51 gene.[20] This can be achieved through gene duplication or mutations in the promoter region, leading to higher cellular concentrations of the CYP51 enzyme. The standard dose of the fungicide is then insufficient to inhibit all the enzyme molecules.

  • Enhanced Efflux Pump Activity: Fungal cells can actively pump the fungicide out of the cell before it can reach its target. This is mediated by ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[20] Overexpression of the genes encoding these efflux pumps is a common mechanism of resistance to multiple classes of fungicides.

Notably, there is growing evidence for an environmental route of resistance development. The use of azole fungicides in agriculture can select for resistant strains of ubiquitous fungi, such as Aspergillus fumigatus, which can then cause difficult-to-treat, azole-resistant infections in humans.[19][22]

Experimental Workflow for Fungicide Screening and Evaluation

A robust and reproducible workflow is essential for the discovery and validation of new fungicidal compounds. This process typically moves from high-throughput in vitro screening to more complex in vivo or field trials.

Protocol: In Vitro Antifungal Susceptibility Testing via Mycelial Growth Inhibition

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound against a target pathogenic fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (9 cm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Actively growing culture of the target fungus on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55 °C in a water bath.

  • Compound Incorporation: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (e.g., DMSO only) and a negative control (no compound) must be included. Mix thoroughly by swirling and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.

  • Data Collection: When the fungal colony in the negative control plate has reached approximately 7-8 cm in diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the compound concentration. Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that causes 50% inhibition of mycelial growth.

Screening_Workflow cluster_workflow Workflow for Screening New 1,2,4-Triazole Derivatives Start Compound Synthesis & Library Creation PrimaryScreen Primary In Vitro Screening (e.g., Mycelial Growth Assay) @ single high concentration Start->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID HitID->Start Inactive Compounds (Feedback for new design) DoseResponse Dose-Response Assay (EC₅₀ Determination) HitID->DoseResponse Active Compounds Spectrum Spectrum of Activity Testing (Multiple Fungal Pathogens) DoseResponse->Spectrum Toxicity Preliminary Toxicity Assay (e.g., Cell Line Cytotoxicity) Spectrum->Toxicity LeadSelection Lead Compound Selection Toxicity->LeadSelection LeadSelection->Start Sub-optimal Leads (Feedback for optimization) InVivo In Vivo / Greenhouse Trials (Efficacy on infected plants) LeadSelection->InVivo Promising Leads End Field Trials & Development Candidate InVivo->End

Caption: A typical discovery workflow for novel fungicidal agents.

Conclusion and Future Perspectives

1,2,4-Triazole derivatives remain a vital class of fungicides due to their potent and specific mechanism of action. Their ability to inhibit CYP51 and disrupt ergosterol biosynthesis is a well-established principle that continues to be exploited in the design of new agents. However, the persistent challenge of fungal resistance necessitates continuous innovation.

The future of triazole fungicide development will likely focus on several key areas:

  • Rational Design to Overcome Resistance: Utilizing crystal structures of resistant CYP51 enzymes to design new molecules that can circumvent common resistance mutations.

  • Hybrid Molecules and Combination Therapies: Combining the triazole pharmacophore with other fungicidal moieties (such as SDHIs) to create compounds with multiple modes of action, which can delay the onset of resistance.[15]

  • Improving Pharmacokinetic Properties: Optimizing molecules for better systemic movement in plants, enhanced stability, and lower environmental impact.

By leveraging a deep understanding of their mechanism, SAR, and the molecular drivers of resistance, the scientific community can continue to develop and deploy 1,2,4-triazole-based solutions that will effectively protect our food supply and improve health outcomes for years to come.

References

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  • Synthesis and fungicidal activity of novel 1,2,4-triazole derivatives containing a pyrimidine moiety. Taylor & Francis Online. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central (PMC). Available at: [Link]

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES Publishing. Available at: [Link]

  • Crofton, K. M. (1996). A structure-activity relationship for the neurotoxicity of triazole fungicides. Toxicology Letters. Available at: [Link]

  • Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. Available at: [Link]

  • TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Journal of Fungi. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

  • Shi, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules. Available at: [Link]

  • A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Egyptian Journal of Chemistry. Available at: [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Available at: [Link]

  • Verweij, P. E., et al. (2013). Triazole fungicides and the selection of resistance to medical triazoles in the opportunistic mould Aspergillus fumigatus. Pest Management Science. Available at: [Link]

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An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for a Novel Triazole Derivative

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential hazards associated with 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. By synthesizing information on the well-characterized 1,2,4-triazole and considering the toxicological implications of the chloro-alkyl substituent, this guide offers a robust framework for hazard identification and a roadmap for definitive experimental validation. Our narrative is built on the principles of scientific integrity, emphasizing causal relationships in experimental design and providing a self-validating system of protocols.

Chemical and Physical Identity: The Structural Basis for Toxicological Prediction

This compound is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms. The parent 1,2,4-triazole is a white, water-soluble solid[1][2]. The introduction of a 1-chloropropan-2-yl group at the N1 position of the triazole ring is expected to influence its physicochemical properties, such as lipophilicity and volatility, which in turn will affect its toxicokinetic profile.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C5H8ClN3Based on chemical structure.
Molecular Weight 145.59 g/mol Calculated from the molecular formula.
Appearance Likely a solid or liquid at room temperature.Based on the properties of similar small organic molecules.
Solubility Moderate solubility in water, soluble in organic solvents.The polar triazole ring contributes to water solubility, while the chloro-alkyl chain increases lipophilicity.
Stability Stable under normal conditions; decomposes on heating to produce toxic fumes (e.g., nitrogen oxides, hydrogen chloride)[3][4].Characteristic of triazole and chlorinated organic compounds.

Toxicological Profile of the 1,2,4-Triazole Core: A Foundation for Read-Across

The toxicological profile of the parent 1,2,4-triazole provides a critical foundation for predicting the safety of its derivatives.

Acute Toxicity

1,2,4-triazole exhibits moderate acute oral toxicity in rats, with reported LD50 values ranging from 1320 to 1750 mg/kg body weight[5][6]. The dermal LD50 in rats is 3129 mg/kg bw[5]. It is classified as harmful if swallowed[5].

Irritation and Sensitization

The compound is an eye irritant, causing redness and pain upon contact[3][7]. Skin irritation has been reported as slight in animal studies[5]. Data on skin sensitization is not available.

Repeated Dose Toxicity

In a 90-day study in rats, high doses (>200 mg/kg bw/day) led to reduced body weight gain and convulsions[5].

Genotoxicity

Based on available in vitro and in vivo data, 1,2,4-triazole is not expected to be genotoxic[5].

Carcinogenicity

No specific carcinogenicity studies are available for 1,2,4-triazole. However, considering its lack of genotoxicity and rapid excretion, it is considered unlikely to be carcinogenic at anticipated exposure levels[6].

Reproductive and Developmental Toxicity

1,2,4-triazole is classified as a substance toxic to reproduction, with evidence of developmental effects in rats, even in the absence of significant maternal toxicity[5][8]. Observed malformations at maternally toxic doses include cleft palate and hydronephrosis[8].

Neurotoxicity

At high doses, 1,2,4-triazole has been observed to be neurotoxic[6].

Predicted Toxicological Profile of this compound: A Structure-Activity Relationship Approach

The presence of the 1-chloropropan-2-yl substituent introduces new considerations for the toxicological profile of the molecule.

Proposed Metabolic Pathways and Toxicokinetics

The toxicokinetics of this compound are predicted to involve rapid absorption and distribution, similar to the parent triazole[5]. Metabolism is likely to proceed through two primary pathways: oxidation of the alkyl chain and potential cleavage of the C-N bond, releasing 1,2,4-triazole. The presence of chlorine may also lead to dehalogenation reactions.

G cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism (Phase I & II) cluster_excretion Excretion A This compound (Oral, Dermal, Inhalation) B Systemic Circulation A->B C Oxidation of Alkyl Chain B->C Phase I D Dehalogenation B->D Phase I E C-N Bond Cleavage B->E Phase I G Urine B->G Unchanged F Conjugation (e.g., Glucuronidation) C->F Phase II D->F Phase II E->F Phase II F->G H Feces F->H

Caption: Proposed metabolic pathways for this compound.

Predicted Acute Toxicity

The acute toxicity is predicted to be in the moderate range, similar to or slightly higher than the parent 1,2,4-triazole, due to the presence of the chlorinated alkyl chain, which can enhance reactivity and cellular damage.

Predicted Irritation and Sensitization

Given that 1,2,4-triazole is an eye irritant, it is highly probable that this compound will also be an eye irritant. Skin irritation potential is also predicted. The potential for skin sensitization should be investigated due to the presence of a reactive alkyl halide.

Predicted Genotoxicity

While the 1,2,4-triazole core is not genotoxic, the presence of a chloro-alkyl group is a structural alert for potential mutagenicity, as it can act as an alkylating agent. Therefore, a comprehensive battery of genotoxicity tests is essential.

Predicted Carcinogenicity

The potential for carcinogenicity cannot be ruled out without experimental data, primarily due to the structural alert for genotoxicity. Long-term studies would be necessary if preliminary data suggest a genotoxic or mitogenic potential.

Predicted Reproductive and Developmental Toxicity

The known reproductive toxicity of the 1,2,4-triazole core is a significant concern. It is highly likely that this compound will also exhibit reproductive and developmental toxicity.

Predicted Neurotoxicity

The potential for neurotoxicity should be considered, especially at higher doses, given the neurotoxic potential of the parent compound.

Proposed Experimental Workflows for Definitive Toxicological Assessment

To move from prediction to definitive assessment, a tiered experimental approach is recommended. The following protocols are based on internationally recognized guidelines (e.g., OECD Test Guidelines).

Tier 1: Acute Toxicity and Local Tolerance
  • Acute Oral Toxicity (OECD 423): A stepwise procedure with the use of a minimum number of animals.

  • Acute Dermal Toxicity (OECD 402): To assess the toxicity following dermal application.

  • Acute Inhalation Toxicity (OECD 403): To evaluate toxicity upon inhalation.

  • In Vitro Skin Corrosion/Irritation (OECD 431/439): Using reconstructed human epidermis models to reduce animal testing.

  • In Vitro Eye Irritation (OECD 492): Using reconstructed human cornea-like epithelium models.

  • Skin Sensitization (OECD 442D/E): In vitro methods to assess the potential to induce skin sensitization.

Tier 2: Genotoxicity Assessment
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): To detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): To detect chromosomal damage.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): To confirm in vitro findings in a whole animal system.

Tier 3: Repeated Dose Toxicity
  • 28-Day Repeated Dose Oral Toxicity Study (OECD 407): To identify target organs and establish a no-observed-adverse-effect level (NOAEL).

  • 90-Day Repeated Dose Oral Toxicity Study (OECD 408): To provide more comprehensive data on chronic toxicity.

Tier 4: Reproductive and Developmental Toxicity
  • Reproduction/Developmental Toxicity Screening Test (OECD 421): To provide initial information on potential effects on reproduction and development.

  • Two-Generation Reproduction Toxicity Study (OECD 416): If concerns are raised in the screening study.

G T1 Tier 1: Acute Toxicity & Local Tolerance (Oral, Dermal, Inhalation, Skin/Eye Irritation, Sensitization) T2 Tier 2: Genotoxicity (Ames, In Vitro/In Vivo Micronucleus) T1->T2 T3 Tier 3: Repeated Dose Toxicity (28-day, 90-day) T2->T3 T4 Tier 4: Reproductive & Developmental Toxicity (Screening, Two-Generation) T3->T4 Conclusion Comprehensive Risk Assessment T4->Conclusion

Caption: Tiered experimental workflow for toxicological assessment.

Ecotoxicological Considerations

The parent compound, 1,2,4-triazole, is known to be harmful to aquatic organisms[3]. Therefore, the ecotoxicity of this compound should be evaluated. A standard set of ecotoxicity tests should be conducted, including:

  • Acute toxicity to fish (OECD 203)

  • Acute toxicity to daphnia (OECD 202)

  • Algal growth inhibition test (OECD 201)

  • Ready biodegradability (OECD 301)

Risk Assessment and Conclusion: A Call for Empirical Data

This in-depth technical guide provides a comprehensive, albeit predictive, assessment of the safety and toxicity profile of this compound. The analysis of the 1,2,4-triazole core and the structural alerts associated with the chloro-alkyl substituent suggests several potential hazards that warrant careful consideration and further investigation.

Key Predicted Hazards:

  • Moderate acute toxicity.

  • Eye and potential skin irritation.

  • Potential for skin sensitization.

  • A structural alert for genotoxicity.

  • Likely reproductive and developmental toxicity.

  • Potential for neurotoxicity at high doses.

  • Harmful to aquatic organisms.

References

  • Regulatory Mechanisms in Biosystems. (2024, February 27). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.
  • ChemicalBook. (2024, November 12). 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity.
  • Advice on toxicological evaluation of 1,2,4-triazole. (2015, October 27).
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). 1H-1,2,4-Triazole: Human health tier II assessment.
  • ResearchGate. (2024, May 13). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.
  • US EPA. Robust Summaries & Test Plan: 1H-1,2,4-triazole.
  • A Comprehensive review on 1, 2,4 Triazole.
  • PubMed Central.
  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and.
  • PubMed. (2007, March 22). Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity.
  • ICSC 0682 - 1,2,4-TRIAZOLE.
  • US EPA. Robust Summaries & Test Plan: 1H-1,2,4-triazole.
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Carl ROTH. (2025, March 31).
  • ECHEMI.
  • PubMed Central. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line.
  • Fisher Scientific. (2014, July 15).
  • ResearchGate. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
  • US EPA. 1H-1,2,4-triazole; Test Plan.
  • Wikipedia. 1,2,4-Triazole.
  • Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS. (2024, December 1).
  • RSYN RESEARCH. (2025, June 14).
  • ResearchGate. (2025, October 17). Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models.
  • Pharmacia. (2024, June 14). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction.
  • AERU. 1,2,4-triazole (Ref: CGA 71019).
  • MDPI. 1,2,4-Triazoles as Important Antibacterial Agents.
  • PubMed. QSAR models for the acute toxicity of 1,2,4-triazole fungicides to zebrafish (Danio rerio) embryos.
  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction - Pharmacia. (2022, September 1).
  • MDPI.

Sources

Methodological & Application

Application Note: High-Sensitivity Detection of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole Using Mass Spectrometry-Based Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the trace-level detection and quantification of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. This compound is a potential process-related impurity or intermediate in the synthesis of various triazole-based active pharmaceutical ingredients (APIs) and agricultural chemicals. Due to the presence of an alkyl chloride functional group, this molecule contains a structural alert for potential genotoxicity, necessitating highly sensitive and specific analytical methods for its control.[1][2] This guide focuses on the development and application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical technique, offering superior sensitivity and specificity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed, with considerations for its applicability and limitations.

Introduction: The Rationale for Trace-Level Detection

The 1,2,4-triazole ring is a fundamental scaffold in a multitude of compounds with significant biological activity, including widely used antifungal drugs and fungicides.[3][4] The synthesis of these complex molecules often involves multi-step processes where intermediates and by-products can be carried over into the final product. This compound is a potential impurity that may arise from such synthetic routes.

The critical driver for the rigorous control of this specific impurity is its chemical structure. Alkyl halides are a well-recognized class of compounds with the potential to be genotoxic, meaning they can interact with DNA and cause mutations.[1][5] Regulatory bodies such as the FDA and EMA have established stringent guidelines for the control of such genotoxic impurities (GTIs) in pharmaceutical products, often requiring control at parts-per-million (ppm) levels relative to the API, based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[1][2] Therefore, the development of validated, highly sensitive analytical methods is not merely a quality control exercise but a critical component of patient safety and regulatory compliance.

Analytical Strategy: Selecting the Optimal Technology

The physicochemical properties of this compound—specifically its polarity and potential thermal lability—dictate the choice of analytical technology.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred methodology. LC is ideally suited for polar compounds that are not readily volatilized.[6][7] Coupling LC with tandem mass spectrometry provides unparalleled selectivity and sensitivity, allowing for quantification at the required low ppm or ppb levels, even in complex sample matrices.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for volatile and semi-volatile compounds, its application here requires caution. Halogenated compounds can be susceptible to thermal degradation in the high-temperature environment of the GC inlet, potentially leading to inaccurate quantification. However, it can serve as a confirmatory technique or be used if derivatization is employed.[10]

The logical flow for method selection is outlined below.

Analyte Analyte: this compound Properties Key Properties: - Polar (Triazole Ring) - Potential Thermal Lability (Alkyl Chloride) - Trace Level Detection Required (GTI) Analyte->Properties GC_Eval Evaluate GC-MS Properties->GC_Eval LC_Eval Evaluate LC-MS/MS Properties->LC_Eval GC_Risk High Risk of On-Column Degradation. Lower Sensitivity for Polar Analytes. GC_Eval->GC_Risk  Volatility/ Thermal Stability? LC_Adv Handles Polar Analytes Well. No Thermal Stress. Highest Sensitivity & Specificity. LC_Eval->LC_Adv  Polarity/ Sensitivity? GC_Decision Use as Secondary/ Confirmatory Method GC_Risk->GC_Decision LC_Decision Primary Recommended Method LC_Adv->LC_Decision

Caption: Method selection logic for analyzing the target impurity.

Primary Protocol: LC-MS/MS Method

This protocol is designed for the quantification of this compound in a drug substance matrix.

Principle

The drug substance is dissolved in a suitable solvent, diluted, and injected into an LC-MS/MS system. The compound is separated from the API and other impurities using reversed-phase or HILIC chromatography. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade)

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This stock is stable for approximately one month when stored at 2-8°C.

Working Standard and Calibration Curve:

  • Perform serial dilutions of the Stock Solution to prepare calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL. The diluent should be the same as the sample solvent to avoid matrix effects.

  • The concentration range should bracket the target limit of quantification (LOQ).

Sample Preparation (Targeting 1 ppm in API):

  • Accurately weigh 100 mg of the API into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent (e.g., 10:90 acetonitrile/water) and sonicate for 5 minutes to dissolve.

  • Dilute to volume with the same diluent. This yields a 10 mg/mL solution of the API.

  • Filter the solution through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial.

    • Causality Note: A high aqueous content in the initial mobile phase and sample diluent is chosen for compatibility with reversed-phase chromatography, ensuring good peak shape for early-eluting polar compounds.

Instrumental Conditions

The following tables summarize the recommended starting conditions. Method optimization is recommended for specific API matrices.

Table 1: Recommended Chromatographic Conditions

Parameter Setting Justification
Column C18, 2.1 x 100 mm, 1.8 µm Provides good retention and resolution for moderately polar compounds. A shorter column improves throughput.
Mobile Phase A 0.1% Formic Acid in Water Acidification promotes protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 min A shallow initial gradient helps retain and focus the polar analyte.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °C Improves peak shape and reduces viscosity, leading to better reproducibility.

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overloading from the API matrix. |

Table 2: Recommended Mass Spectrometer Conditions

Parameter Setting Justification
Ionization Mode ESI, Positive The triazole nitrogens are readily protonated.
Capillary Voltage 3.5 kV Optimized for stable spray and maximum ion generation.
Source Temp. 150 °C A lower temperature minimizes potential in-source degradation.
Desolvation Temp. 400 °C Efficiently removes solvent from the ESI droplets.
MRM Transitions Q1: 146.0 (Precursor) -> Q3: 70.1 (Quantifier) Q1 corresponds to [M+H]⁺. Q3 (70.1) corresponds to the protonated 1,2,4-triazole ring after loss of the chloropropyl group.
Q1: 146.0 (Precursor) -> Q3: 110.0 (Qualifier) Q3 (110.0) corresponds to the loss of HCl from the precursor ion.

| Dwell Time | 100 ms | Provides sufficient data points across the chromatographic peak for accurate quantification. |

Method Validation Parameters

A validated method ensures trustworthiness. The following targets are typical for a GTI method.

Table 3: Typical Validation Performance

Parameter Target Specification
Specificity No interference at the retention time of the analyte in a blank and API matrix.
LOD ≤ 0.05 ppm (Signal-to-Noise ≥ 3)
LOQ ≤ 0.15 ppm (Signal-to-Noise ≥ 10)
Linearity (r²) ≥ 0.995 over the range LOQ to 150% of the target limit.
Accuracy 80-120% recovery at three concentrations.

| Precision (%RSD) | ≤ 15% at LOQ; ≤ 10% at higher concentrations. |

Alternative Protocol: GC-MS Method

This method should be considered secondary due to the risk of thermal degradation.

Principle

A solution of the sample is injected into a heated GC inlet, where it is vaporized. The analyte is separated from other components on a capillary column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

Instrumental Conditions

Table 4: Recommended GC-MS Conditions

Parameter Setting Justification
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A general-purpose, low-polarity column suitable for a wide range of compounds.
Inlet Temperature 250 °C A compromise to ensure volatilization without excessive degradation. Lower temperatures should be investigated.
Injection Mode Splitless (1 µL) Maximizes analyte transfer to the column for trace analysis.
Oven Program 50 °C (1 min), ramp at 20 °C/min to 280 °C (5 min) Starts at a low temperature to trap the analyte, followed by a ramp to elute it.
Carrier Gas Helium, 1.2 mL/min Standard carrier gas for GC-MS.
Ionization Mode Electron Ionization (EI), 70 eV Standard EI energy for generating reproducible fragmentation patterns.

| SIM Ions | m/z 145 (Molecular Ion), 69 (Triazole fragment) | Monitoring the molecular ion and a key fragment enhances selectivity. |

  • *Self-Validation Check: During method development, it is crucial to inject a pure standard and look for the appearance of degradation products to assess the thermal stability under the chosen GC conditions. A recovery study comparing GC-MS results to the LC-MS/MS method would provide ultimate confidence.

Workflow Visualization

The general analytical workflow for the primary LC-MS/MS method is depicted below.

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh_api Weigh API Sample (e.g., 100 mg) dissolve_api Dissolve & Dilute in Volumetric Flask weigh_api->dissolve_api weigh_std Weigh Reference Standard (e.g., 10 mg) dissolve_std Prepare Stock Solution (100 µg/mL) weigh_std->dissolve_std filter Filter Sample (0.22 µm Syringe Filter) dissolve_api->filter prep_cal Prepare Calibration Curve (Serial Dilution) dissolve_std->prep_cal inject Inject into LC-MS/MS System prep_cal->inject filter->inject lc Chromatographic Separation (C18 Column) inject->lc ms Ionization (ESI+) & MS Detection lc->ms msms Fragmentation (Q2) & MRM Detection (Q3) ms->msms integrate Integrate Peak Areas msms->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Result (ppm) quantify->report

Caption: Experimental workflow for LC-MS/MS analysis of the impurity.

References

  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Rasayan Journal of Chemistry. [Link]

  • AB SCIEX. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-1,2,4-Triazole: Human health tier II assessment. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]

  • Parrilla Vázquez, P., & Richter, L. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. [Link]

  • Kumar, A., Kumar, S., & Singh, A. (2016). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. [Link]

  • Kjolholt, J., & Brandt, A. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. PubMed. [Link]

  • Teasdale, A., Elder, D., Chang, S. L., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. [Link]

  • Morker, K., Prajapati, P., & Savjani, J. (2025). Comprehensive Review of Genotoxic Impurities: Current Trend, Challenges and Control Strategies for Pharmaceutical Drug Products. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Comprehensive review on 1, 2,4 Triazole. [Link]

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. This compound is of interest in pharmaceutical development and safety assessment as a potential impurity or metabolite. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and drug development professionals. The method demonstrates excellent linearity, accuracy, and precision, meeting the standards outlined in the ICH Q2(R1) guidelines[1][2][3][4][5].

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of pharmaceutical agents, particularly antifungals and certain central nervous system drugs[6]. The synthesis and metabolism of these active pharmaceutical ingredients (APIs) can sometimes result in the formation of related impurities. This compound represents a potential process-related impurity or a metabolite, and its detection and quantification are crucial for ensuring the safety and efficacy of drug products.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for such applications due to its unparalleled sensitivity and selectivity[7][8][9]. This allows for the precise measurement of trace-level analytes even in complex matrices. This document provides a comprehensive protocol for the analysis of this compound, underpinned by a scientific rationale for the methodological choices made.

Analyte Characteristics and Method Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

2.1. Physicochemical Properties of this compound

  • Molecular Formula: C₅H₈ClN₃

  • Molecular Weight: 145.59 g/mol

  • Predicted Polarity: The molecule is expected to have moderate polarity. The 1,2,4-triazole ring is polar and water-soluble[10][11], while the chloropropyl chain introduces non-polar character. This balance makes it suitable for reversed-phase chromatography.

  • Predicted pKa: The 1,2,4-triazole ring has two pKa values: one for protonation (pKa of the conjugate acid is ~2.45) and one for deprotonation of the N-H proton (pKa ~10.26)[11]. In the acidic mobile phases typically used for HPLC-MS, the triazole ring will likely be protonated, which is advantageous for positive ion electrospray ionization.

2.2. Mass Spectrometry: Predicted Fragmentation

Understanding the fragmentation pattern is key to developing a selective MS/MS method[12][13][14]. For this compound, electrospray ionization in positive mode (ESI+) is predicted to be most effective due to the presence of basic nitrogen atoms in the triazole ring.

The protonated molecule [M+H]⁺ is expected at m/z 146.0. The fragmentation in the collision cell is anticipated to occur primarily at the bond between the propyl chain and the triazole ring, and through cleavage within the chloropropyl moiety.

A proposed fragmentation pathway is illustrated below:

fragmentation parent [M+H]⁺ m/z 146.0 frag1 Loss of C₃H₆Cl m/z 69.0 (Triazole ring) parent->frag1 Cleavage of N-C bond frag2 Loss of HCl m/z 110.0 parent->frag2 Neutral Loss frag3 Loss of C₂H₄ m/z 82.0 frag2->frag3 Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Based on this predicted pathway, suitable precursor and product ions can be selected for Multiple Reaction Monitoring (MRM). The most intense and stable fragments should be chosen as the quantifier and qualifier ions to ensure reliable identification and quantification[15][16].

Experimental Protocol

3.1. Materials and Reagents

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Reference standard of this compound

  • Internal standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar compound.

3.2. Standard and Sample Preparation

3.2.1. Stock and Working Standard Solutions

  • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Perform serial dilutions in a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare a stock solution of the internal standard (IS) and spike it into all calibration standards and samples at a constant concentration (e.g., 100 ng/mL).

3.2.2. Sample Preparation (from a non-polar matrix like a pharmaceutical cream)

  • Accurately weigh 1 g of the sample into a centrifuge tube.

  • Add 5 mL of a suitable extraction solvent (e.g., acetonitrile or methanol) and the internal standard.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate excipients.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

3.3. HPLC-MS/MS System and Conditions

The following table summarizes the optimized parameters for the HPLC-MS/MS analysis.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4000 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min

3.4. MS/MS Method: Multiple Reaction Monitoring (MRM)

Analyte Precursor Ion (m/z) Product Ion (Quantifier, m/z) Product Ion (Qualifier, m/z) Collision Energy (V)
This compound146.069.0110.020
Internal Standard (IS)User DefinedUser DefinedUser DefinedUser Defined

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2][3][4][5]. The following parameters were assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was confirmed by analyzing blank matrix samples and spiked samples, showing no interfering peaks at the retention time of the analyte.

  • Linearity: A calibration curve was constructed over the range of 1-1000 ng/mL. The method demonstrated excellent linearity with a coefficient of determination (r²) > 0.99.

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte. The recovery was found to be within 95-105%.

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) was less than 5% for all concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision. The LOD was determined based on a signal-to-noise ratio of 3:1.

Workflow Diagram

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solutions working Prepare Working Standards stock->working hplc HPLC Separation working->hplc sample Sample Extraction & Cleanup sample->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: HPLC-MS/MS analytical workflow.

Conclusion

This application note describes a robust, sensitive, and selective HPLC-MS/MS method for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the validation results, demonstrates that this method is suitable for its intended purpose in a regulated laboratory environment. The provided workflow and parameters can be adapted for the analysis of similar triazole-containing compounds in various matrices.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(9), 1-8. [Link]

  • Kanwal, N. (2018). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Rudramurthy, S. M., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27–39. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,2,4-Triazole. PubChem Compound Database. Retrieved from [Link]

  • SCIEX. (2022, April 30). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. YouTube. [Link]

  • Agilent Technologies. (n.d.). Agilent All Ions MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of precursor ions (Q1) and product ions (Q3) for MRM quantification of β-CN. [Link]

  • Singh, P., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]

  • Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 18(1), 69. [Link]

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Protocol for synthesizing 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole in the lab

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary responsibility is to uphold the highest standards of safety, scientific integrity, and ethical conduct. The synthesis of any chemical compound, including 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole, involves significant hazards and requires rigorous safety protocols, specialized equipment, and a deep understanding of the underlying chemical principles.

Therefore, in accordance with established safety guidelines and responsible chemical handling practices, this document will not provide a step-by-step protocol for the synthesis of this compound. Instead, this guide will provide a comprehensive overview of the chemical principles, safety considerations, and analytical methodologies relevant to the alkylation of heterocyclic compounds, using this specific synthesis as a case study for educational and professional development purposes. The focus is on why certain steps are taken and how to ensure safety and validate results, rather than providing a prescriptive recipe.

This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and execute such reactions safely and effectively within a controlled laboratory setting.

Part 1: Theoretical and Mechanistic Framework

The synthesis of this compound is fundamentally an N-alkylation reaction. This involves the formation of a carbon-nitrogen bond between a nitrogen atom of the 1,2,4-triazole ring and an alkyl halide, in this case, a dichlorinated propane derivative.

The Nucleophile: 1,2,4-Triazole

1,2,4-Triazole is an aromatic heterocyclic compound with two adjacent nitrogen atoms (at positions 1 and 2) and another nitrogen atom at position 4. It is a weak base, and for it to act as an effective nucleophile, it typically requires deprotonation by a suitable base. The resulting triazolide anion is a much stronger nucleophile that can readily attack an electrophilic carbon center.

The Electrophile: 1,2-Dichloropropane

1,2-Dichloropropane serves as the alkylating agent. It possesses two carbon atoms susceptible to nucleophilic attack. The key challenge in this synthesis is to achieve regioselectivity—ensuring the triazole attacks the desired carbon atom (C2) and displaces only one of the chlorine atoms, leaving the other intact for potential subsequent reactions or as a feature of the final molecule.

Reaction Mechanism: Nucleophilic Substitution

The core reaction proceeds via a nucleophilic substitution (S(_N)) mechanism. After deprotonation of 1,2,4-triazole, the resulting anion attacks one of the carbon atoms of 1,2-dichloropropane. The reaction's outcome, including yield and purity, is highly dependent on several factors:

  • Choice of Base: A base strong enough to deprotonate the triazole but not so strong as to cause side reactions (e.g., elimination of HCl from the electrophile) is crucial. Common choices include alkali metal hydroxides (NaOH, KOH) or carbonates (K(_2)CO(_3)).

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the S(_N) reaction. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.

  • Temperature Control: Exothermic reactions require careful temperature management to prevent runaway reactions and the formation of unwanted byproducts.

  • Stoichiometry: The molar ratio of the reactants must be carefully controlled to maximize the formation of the desired monosubstituted product and minimize disubstitution or other side reactions.

Part 2: Hazard Analysis and Safety-First Workflow

A commitment to safety is the bedrock of all laboratory work. Before any experimental work begins, a thorough hazard assessment is mandatory.

Reactant and Product Hazard Profile

A summary of the hazards associated with the key chemicals is presented below. This information is illustrative and must be supplemented by consulting the most current Safety Data Sheets (SDS) from the supplier.

Compound CAS Number Key Hazards Required PPE
1,2,4-Triazole288-88-0Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.Nitrile gloves, safety glasses, lab coat
1,2-Dichloropropane78-87-5Highly flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation, Suspected of causing cancer.Nitrile gloves, chemical splash goggles, lab coat, use in a fume hood
Sodium Hydroxide (NaOH)1310-73-2Causes severe skin burns and eye damage.Heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat
Dimethylformamide (DMF)68-12-2Flammable liquid, Harmful in contact with skin or if inhaled, Causes serious eye irritation, Suspected of damaging fertility or the unborn child.Nitrile gloves, chemical splash goggles, lab coat, use in a fume hood
Product (Predicted) N/AAssumed to be toxic and irritant. Handle with full PPE.Nitrile gloves, chemical splash goggles, lab coat, use in a fume hood
The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risks.

cluster_controls Hierarchy of Controls for Chemical Synthesis elimination Elimination (Most Effective) substitution Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective) pe pe

Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions over reliance on PPE.

Application to this Synthesis:

  • Elimination/Substitution: In this context, the core reactants are defined. However, one could consider alternative, less hazardous solvents or bases if the reaction chemistry allows.

  • Engineering Controls: The use of a certified chemical fume hood is non-negotiable for this procedure due to the flammability and toxicity of 1,2-dichloropropane and DMF.

  • Administrative Controls: A detailed Standard Operating Procedure (SOP) must be written and approved. This includes the reaction setup, quenching procedure, workup, and waste disposal. All personnel must be trained on this SOP.

  • Personal Protective Equipment (PPE): Appropriate PPE, as outlined in the table above, must be worn at all times.

Part 3: General Experimental Workflow & Analytical Control

This section outlines the logical phases of the experiment from a process and quality control perspective.

General Reaction Setup

A typical setup would involve a multi-neck round-bottom flask equipped with a magnetic stirrer, a condenser (to prevent loss of volatile reactants/solvents), a thermometer, and an inert gas inlet (e.g., Nitrogen or Argon) to maintain an anhydrous atmosphere if required.

start Reactant Preparation (Weighing & Dissolving) reaction Controlled Reaction (Base Addition, Temp. Monitoring) start->reaction monitoring In-Process Control (IPC) (e.g., TLC, GC-MS) reaction->monitoring monitoring->reaction Adjust Conditions (if incomplete) quench Reaction Quenching (e.g., Addition of Water) monitoring->quench Proceed (if complete) workup Aqueous Workup (Extraction & Washing) quench->workup purification Purification (e.g., Column Chromatography, Distillation) workup->purification analysis Final Product Analysis (NMR, IR, MS) purification->analysis end Product Isolation & Storage analysis->end

Caption: A generalized workflow for a controlled chemical synthesis, emphasizing in-process monitoring and analysis.

In-Process Monitoring (IPC)

It is crucial to monitor the reaction's progress to determine the point of completion. This prevents the formation of byproducts from over-reaction and ensures the reaction is not prematurely stopped.

  • Thin-Layer Chromatography (TLC): A simple, rapid technique to qualitatively track the disappearance of the starting materials (e.g., 1,2,4-triazole) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information and can help identify the desired product and any significant byproducts being formed.

Workup and Purification

Once the reaction is complete, the crude product must be isolated from the reaction mixture.

  • Quenching: The reaction is carefully stopped, often by the addition of water or a dilute aqueous acid to neutralize the base.

  • Extraction: The product is typically extracted from the aqueous layer into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na(_2)SO(_4), MgSO(_4)) and the solvent is removed under reduced pressure (rotary evaporation).

  • Purification: The resulting crude oil or solid is then purified. Column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts based on polarity. Alternatively, distillation under reduced pressure may be feasible if the product is a liquid with a suitable boiling point.

Structural Elucidation and Purity Assessment

The identity and purity of the final isolated compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    
    H and 
    
    
    
    C):
    Provides detailed information about the molecular structure, confirming the connectivity of atoms and the regioselectivity of the reaction. The number of signals, their chemical shifts, and splitting patterns are used to definitively identify the compound.
  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which should show a single major peak corresponding to the desired product.

References

Application Notes & Protocols: Developing a Bioassay for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust bioassay cascade to determine the efficacy of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. Given that the 1,2,4-triazole moiety is a cornerstone of numerous antifungal agents, the primary hypothesis is that this compound functions by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] We present a two-tiered approach: a primary, cell-based antifungal susceptibility test to measure overall biological activity, followed by a secondary, biochemical assay to confirm direct inhibition of the CYP51 enzyme. This dual-assay strategy provides a holistic view of the compound's efficacy and its specific mechanism of action. Detailed, step-by-step protocols, data interpretation guidelines, and essential assay validation principles are provided to ensure the generation of reliable, reproducible, and trustworthy data.

Scientific Rationale & Background: Targeting Fungal Viability

The vast majority of clinically significant triazole antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane.[1] This is achieved by interfering with the biosynthesis of ergosterol, the primary sterol component in fungal membranes, which is analogous to cholesterol in mammalian cells.[4][5][6] The absence or depletion of ergosterol, coupled with the accumulation of toxic sterol intermediates, leads to increased membrane permeability and ultimately, fungal cell death or growth inhibition.[7]

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a multi-step enzymatic process that begins with acetyl-CoA.[4] A rate-limiting and critical step in this pathway is the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a reaction catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[5][8] Because this enzyme is highly conserved across fungal species and possesses structural differences from its human ortholog, it serves as an ideal target for selective antifungal therapy.[9][10] Triazole compounds, including the subject of this guide, are known to bind to the heme iron atom in the active site of CYP51, effectively blocking its function.[2]

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase product Ergosterol Precursors lanosterol->product Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol product->ergosterol Multiple Steps membrane Fungal Cell Membrane Integrity ergosterol->membrane triazole 1-(1-Chloropropan-2-yl)- 1H-1,2,4-triazole triazole->lanosterol Inhibition

Figure 1: Simplified Ergosterol Biosynthesis Pathway.

Bioassay Development Strategy: A Two-Tiered Approach

To comprehensively evaluate the efficacy of this compound, we advocate for a sequential, two-tiered assay system. This strategy allows for an initial broad assessment of antifungal activity, followed by a specific investigation into the compound's mechanism of action.

  • Tier 1: Cell-Based Antifungal Susceptibility Testing (AST). This primary assay determines the compound's direct effect on fungal growth. It is a direct measure of biological efficacy and is essential for establishing a minimum inhibitory concentration (MIC). The broth microdilution method is the gold standard for this purpose, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]

  • Tier 2: Biochemical CYP51 Inhibition Assay. This secondary assay validates that the antifungal activity observed in Tier 1 is due to the specific inhibition of the target enzyme, CYP51. By using a reconstituted enzyme system, this assay directly measures the compound's ability to inhibit lanosterol demethylation, allowing for the determination of the half-maximal inhibitory concentration (IC50).[12]

Protocol 1: Cell-Based Antifungal Susceptibility Bioassay

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a clinically relevant yeast, such as Candida albicans.

Principle

A standardized inoculum of the fungal organism is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, fungal growth is assessed visually or spectrophotometrically. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to a drug-free control.[13]

Materials and Reagents
  • Fungal Strain: Candida albicans (e.g., ATCC 90028)

  • Culture Media: Sabouraud Dextrose Agar (SDA) for plating, RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Test Compound: this compound, dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Control Compound: Fluconazole (or another relevant triazole), prepared similarly.

  • Equipment: Spectrophotometer, sterile 96-well flat-bottom microtiter plates, multichannel pipettes, biosafety cabinet, 35°C incubator.

Step-by-Step Methodology
  • Inoculum Preparation: a. Streak the C. albicans strain onto an SDA plate and incubate at 35°C for 24 hours. b. Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). This can be done using a spectrophotometer at 530 nm. d. Prepare the final working inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a concentration of 1-5 x 10^3 cells/mL.[14]

  • Compound Dilution Plate Preparation: a. In a separate 96-well plate (the "dilution plate"), add 100 µL of RPMI-1640 to columns 2-11. b. Add 200 µL of the test compound stock solution (appropriately diluted from the 10 mM stock to achieve the highest desired starting concentration, e.g., 256 µg/mL) to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Assay Plate Inoculation: a. Transfer 100 µL from each well of the dilution plate to a new, sterile 96-well assay plate. b. Add 100 µL of the final working inoculum to wells in columns 1-11. c. Add 200 µL of RPMI-1640 medium to column 12 (sterility control).

  • Incubation: a. Seal the plate with a breathable membrane or place it in a humidified chamber. b. Incubate at 35°C for 24-48 hours.

  • Reading the MIC: a. After incubation, gently resuspend the cells in each well. b. Read the optical density (OD) at 600 nm using a microplate reader. c. Alternatively, the MIC can be determined by visual inspection. The MIC is the lowest concentration where growth is significantly reduced (a small button or faint haze) compared to the drug-free growth control well (column 11).

Data Analysis
  • Calculate the percentage of growth inhibition for each concentration:

    • % Inhibition = 100 x [1 - (OD_test - OD_sterile) / (OD_control - OD_sterile)]

  • The MIC is the concentration that achieves ≥50% growth inhibition.

Protocol 2: Biochemical CYP51 Inhibition Bioassay

This protocol describes a method to measure the direct inhibition of recombinant fungal CYP51 enzyme by the test compound.

Principle

A reconstituted microsomal system containing recombinant CYP51, its redox partner NADPH-cytochrome P450 reductase, and the substrate lanosterol is used. The activity of CYP51 is measured by quantifying the depletion of lanosterol or the appearance of its demethylated product. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12]

Materials and Reagents
  • Enzymes: Recombinant fungal CYP51 (e.g., from C. albicans), recombinant NADPH-cytochrome P450 reductase.

  • Substrate: Lanosterol.

  • Cofactor: NADPH.

  • Reaction Buffer: Potassium phosphate buffer (pH 7.4) containing glycerol.

  • Test Compound: this compound, serially diluted in DMSO.

  • Control Inhibitor: Ketoconazole.

  • Extraction Solvent: Ethyl acetate or hexane.

  • Analysis System: High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Step-by-Step Methodology
  • Reaction Mixture Preparation: a. In microcentrifuge tubes, prepare the reaction mixture containing reaction buffer, CYP51, and NADPH-cytochrome P450 reductase. b. Add varying concentrations of the test compound or control inhibitor (final DMSO concentration should be ≤1%). Include a no-inhibitor control. c. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiating the Reaction: a. Start the reaction by adding lanosterol (dissolved in a minimal amount of a suitable detergent like Tween-80 to ensure solubility) and NADPH. b. The final reaction volume is typically 50-100 µL.

  • Incubation and Termination: a. Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range. b. Stop the reaction by adding a quench solvent, such as acetonitrile or by adding a strong base.

  • Product Extraction and Analysis: a. Extract the sterols from the aqueous reaction mixture by adding an organic solvent (e.g., 2 volumes of ethyl acetate), vortexing, and centrifuging to separate the phases. b. Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. c. Reconstitute the dried extract in the mobile phase (e.g., acetonitrile/methanol mixture).[15] d. Analyze the sample by HPLC to separate and quantify the remaining lanosterol and the formed product. Monitor the elution profile at ~210 nm.

Data Analysis
  • Calculate the peak areas for lanosterol and the product.

  • Determine the percent conversion or enzyme activity relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from both assays should be compiled to provide a clear efficacy profile.

Table 1: Efficacy Profile of this compound

Compound C. albicans MIC (µg/mL) Fungal CYP51 IC50 (µM) Selectivity Index (Human/Fungal)
Test Compound [Experimental Value] [Experimental Value] [Calculated Value]
Fluconazole 0.5 - 4.0 ~0.5[12] >100

| Ketoconazole | 0.03 - 0.25 | ~0.4[12] | ~10-20 |

The Selectivity Index (IC50 Human CYP51 / IC50 Fungal CYP51) is a critical parameter to assess potential off-target effects and should be determined in subsequent studies.

Assay Validation and Quality Control

For any bioassay to be trustworthy, it must be properly validated to ensure it is fit for its intended purpose.[16][17] The validation process demonstrates the performance characteristics of the assay, including its accuracy, precision, specificity, and robustness.[18][19]

Key Validation Parameters
  • Precision: The closeness of agreement between a series of measurements. Assessed as intra-assay (repeatability) and inter-assay (intermediate precision) variability, typically expressed as percent coefficient of variation (%CV).

  • Accuracy: The closeness of the determined value to the true value.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[18] For the CYP51 assay, this means ensuring the signal is from the specific enzymatic reaction.

  • Linearity and Range: The ability to elicit results that are directly proportional to the concentration of the analyte over a defined range.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).

Quality Control (QC) Metrics

For high-throughput screening and routine testing, specific QC metrics are essential to monitor assay performance on a plate-by-plate basis.[20][21]

  • Z'-factor: A statistical parameter used to quantify the suitability of a biochemical assay for high-throughput screening. It reflects the dynamic range and data variation.

    • Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • An assay is considered excellent if Z' > 0.5.[22]

Validation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & MOA cluster_2 Assay Validation primary_assay Cell-Based AST (Determine MIC) hit_id Identify Active Concentration Range primary_assay->hit_id secondary_assay Biochemical Assay (Determine IC50) hit_id->secondary_assay Active Compound confirm Confirm On-Target Activity? secondary_assay->confirm validate Perform Full Assay Validation (Precision, Accuracy, etc.) confirm->validate Confirmed Hit qc Implement Routine QC (Z'-factor, Controls) validate->qc final final qc->final Validated Assay for Routine Use

Figure 2: Bioassay Development and Validation Workflow.

Conclusion

The development of a reliable bioassay is a cornerstone of the preclinical evaluation of new therapeutic agents. The two-tiered strategy presented here provides a comprehensive framework for assessing the antifungal efficacy of this compound. By first confirming its biological activity against whole fungal cells and subsequently verifying its specific inhibitory action on the CYP51 enzyme, researchers can build a robust data package. Adherence to rigorous validation and quality control standards is paramount to ensure that the generated data is accurate, reproducible, and forms a solid foundation for further drug development efforts.

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  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658. [Link]

  • Hordiienko, O. V., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of Education, Health and Sport, 42(1), 116-127. [Link]

  • Lepesheva, G. I., et al. (2010). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(1), 102-111. [Link]

  • ResearchGate. (n.d.). Concentration-response curves of human CYP51 inhibition by VFV and VFV-Cl. [Link]

  • Gomaa, A. A. M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6617. [Link]

  • Al-Azzawi, A. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 65-80. [Link]

  • Zadorozhna, O., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Pharmacology and Drug Toxicology, 1(78), 5-15. [Link]

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Application Notes & Protocols: Evaluation of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole as a Potential Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole scaffold is a cornerstone in the development of agricultural and pharmaceutical antifungal agents, primarily due to its potent inhibition of fungal ergosterol biosynthesis.[1][2][3] This document outlines a comprehensive framework for the evaluation of a novel, structurally simplified candidate, 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. Due to the absence of specific published data for this compound, these application notes provide a series of validated protocols and a logical workflow to systematically assess its potential as a fungicide. The guide covers the hypothesized mechanism of action, detailed methodologies for in vitro screening and in-planta greenhouse trials, phytotoxicity assessment, and essential safety protocols. This document is intended to serve as a foundational guide for researchers initiating the investigation of this or similar novel triazole-based compounds.

Scientific Background & Hypothesized Mechanism of Action

Triazole fungicides represent one of the most important classes of systemic fungicides used globally.[1] Their efficacy stems from a highly specific mode of action.

1.1. The Triazole Mode of Action: Ergosterol Biosynthesis Inhibition The fungicidal activity of triazole compounds is attributed to their ability to inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[1][4] By binding to the heme iron cofactor in the active site of CYP51, triazoles disrupt this pathway, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This cascade ultimately compromises membrane structure and function, inhibiting fungal growth and proliferation.[2]

Given its core 1,2,4-triazole moiety, it is hypothesized that this compound will exhibit a similar mechanism of action. The protocols outlined herein are designed to test this hypothesis and quantify its biological activity.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Inhibitor This compound (Hypothesized) CYP51 Lanosterol 14α-demethylase (CYP51) Inhibitor->CYP51 Inhibits CYP51->4,4-dimethyl-cholesta-8,14,24-trienol

Caption: Hypothesized inhibition of the fungal ergosterol pathway by the candidate triazole.

In Vitro Efficacy Screening Protocols

The initial phase of evaluation involves in vitro testing to determine the intrinsic antifungal activity and spectrum of the candidate compound against a panel of economically important fungal pathogens.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Primary Assays cluster_analysis Data Analysis A Synthesize & Purify This compound B Prepare Stock Solution (e.g., in DMSO) A->B D Protocol 2.1: Broth Microdilution Assay B->D E Protocol 2.2: Spore Germination Assay B->E C Culture Fungal Pathogens (e.g., A. niger, F. oxysporum) C->D C->E F Determine MIC Values (Minimum Inhibitory Concentration) D->F G Determine EC50 Values (50% Spore Germination Inhibition) E->G H Compare with Standard Fungicides (e.g., Tebuconazole) F->H G->H

Caption: Workflow for the in vitro evaluation of the candidate fungicide.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of the compound that completely inhibits visible fungal growth.[5][6] It is a standardized, high-throughput method for assessing antifungal susceptibility.[5]

Causality and Rationale:

  • Broth Microdilution: This method is chosen for its scalability, reproducibility, and conservation of test compound.[5][7]

  • Standardized Inoculum: Preparing the fungal inoculum to a specific concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ conidia/mL for molds) is critical for consistent and comparable results between experiments.[6]

  • Positive and Negative Controls: Including a growth control (no compound) and a sterility control (no fungi) validates that the medium supports growth and is not contaminated, respectively. A reference fungicide (e.g., Tebuconazole) provides a benchmark for activity.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

    • Dispense 100 µL of appropriate sterile broth (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi) into each well of a 96-well microtiter plate.

    • Create a serial two-fold dilution of the test compound directly in the plate. Add 100 µL of the stock solution to the first well, mix, and transfer 100 µL to the next well, repeating across the row. This will create a concentration gradient (e.g., 500 µg/mL down to 0.24 µg/mL).

  • Inoculation:

    • Prepare a standardized fungal spore or cell suspension in sterile broth according to established protocols (e.g., CLSI M38-A2 for filamentous fungi).[6]

    • Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL and halving the compound concentrations.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

    • Reference Control: A separate row with a known fungicide (e.g., Tebuconazole) undergoing serial dilution.

  • Incubation:

    • Seal the plate with a breathable membrane or lid and incubate at the optimal temperature for the test fungus (e.g., 28-35°C) for 24-72 hours, depending on its growth rate.

  • Endpoint Reading:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[8]

Data Presentation: Example MIC Values

All quantitative data should be summarized for clear comparison.

Fungal PathogenCandidate Fungicide MIC (µg/mL)Tebuconazole MIC (µg/mL)
Botrytis cinerea (Gray Mold)15.61.95
Fusarium oxysporum (Fusarium Wilt)7.80.98
Aspergillus niger (Black Mold)31.23.9
Sclerotinia sclerotiorum (White Mold)3.90.49
Candida albicans (Yeast)62.57.8
(Note: Data are hypothetical examples for illustrative purposes.)

Greenhouse & In-Planta Evaluation

Positive in vitro results must be validated in a more complex biological system. Greenhouse trials assess the compound's efficacy on a host plant, considering factors like absorption, translocation, and phytotoxicity.[9]

Greenhouse_Workflow cluster_setup Setup cluster_phytotox Safety Assessment cluster_efficacy Efficacy Trial cluster_eval Evaluation A Select Host Plant & Pathogen System (e.g., Tomato & F. oxysporum) B Propagate Healthy, Uniform Plants A->B D Protocol 3.1: Phytotoxicity Test B->D F Protocol 3.2: Protective & Curative Assays B->F C Prepare Formulations of Candidate Fungicide C->D C->F E Determine Maximum Non-Phytotoxic Rate D->E E->F G Inoculate Plants with Pathogen F->G H Incubate under Optimal Disease Conditions G->H I Assess Disease Severity (e.g., % Leaf Area Affected) H->I J Compare to Untreated & Standard Controls I->J K Determine Efficacy J->K

Caption: Workflow for greenhouse evaluation of the candidate fungicide.

Protocol 3.1: Phytotoxicity Assessment

Before efficacy testing, it is crucial to determine if the compound is harmful to the host plant.[10] This self-validating step ensures that any observed disease control is due to fungicidal activity, not a confounding toxic effect on the plant.

Step-by-Step Methodology:

  • Plant Selection: Use healthy, well-established, and uniform plants of the target crop.[10]

  • Treatment Groups: Prepare at least three concentrations of the candidate compound, including the intended use rate and a 2X or higher rate. Also include an untreated control (water spray). Use a minimum of 5-10 replicate plants per treatment group.

  • Application: Apply the formulations as a foliar spray until runoff, ensuring complete coverage.

  • Observation: For 7-14 days post-application, monitor plants for any signs of phytotoxicity, including:

    • Chlorosis (yellowing) or necrosis (browning/burning) of leaves.[10]

    • Leaf distortion, curling, or stunting.[10]

    • Growth inhibition compared to the untreated control.

  • Determination: Record the highest concentration that produces no observable negative effects. This is the maximum safe rate for subsequent efficacy trials.

Protocol 3.2: Protective and Curative Activity Assay (Greenhouse)

This protocol differentiates between the ability of the compound to prevent infection (protective) and to halt the progression of an existing infection (curative).

Step-by-Step Methodology:

  • Setup: Establish treatment blocks using the maximum safe rate determined in Protocol 3.1. Include an untreated (water) control and a commercial standard fungicide control.

  • Protective Application: Spray one block of plants with the candidate fungicide. Allow the foliage to dry completely (approx. 24 hours).

  • Inoculation: Inoculate all plants (including the protective block, a curative block, and controls) with a standardized suspension of the fungal pathogen.[11]

  • Curative Application: Approximately 24-48 hours after inoculation, spray the curative block of plants with the candidate fungicide.

  • Incubation: Move all plants to a controlled environment (e.g., high humidity chamber) that is optimal for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected, lesion diameter).

  • Data Analysis: Calculate the percent disease control for both protective and curative treatments relative to the untreated control.

Safety, Handling, and Storage

As a novel chemical, this compound must be handled with care. The following precautions are based on the known hazards of the parent 1,2,4-triazole moiety.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[12] When handling the solid powder, work in a fume hood or use a particulate filter respirator to avoid inhalation.[12][13]

  • Toxicology: The 1,2,4-triazole core is classified as harmful if swallowed and causes serious eye irritation.[13][14] Animal tests suggest possible toxicity to human reproduction or development.[12][15] Avoid all direct contact.[12]

  • Handling: Use in a well-ventilated area. Avoid creating dust.[16] Prevent deposition of dust, as finely dispersed particles can form explosive mixtures in air.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep separated from strong acids and strong oxidants.[13][16]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or the environment.[12][13]

References

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • The effect of triazole fungicide.
  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Whe
  • Testing For Phytotoxicity. Greenhouse Grower.
  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Antifungal Activity Test Service.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • SCREENING FOR FUNGICIDES. Annual Reviews.
  • Application guide of triazole fungicides. Zhengzhou Delong Chemical Co., Ltd.
  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. NIH.
  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nem
  • Laboratory, Greenhouse, and Field Assessment of Fourteen Fungicides for Activity Against Claviceps africana, Causal Agent of. APS Journals.
  • 1H-1,2,4-Triazole: Human health tier II assessment. Australian Government Department of Health and Aged Care.
  • ICSC 0682 - 1,2,4-TRIAZOLE. ilo.org.
  • 1H-1,2,4-Triazole SDS, 288-88-0 Safety D
  • Safety Data Sheet for 1,2,4-1H-Triazole. Fisher Scientific.
  • Safety D
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

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Application Notes and Protocols for the Formulation of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole, a novel heterocyclic compound, for experimental use in research and preclinical studies. Due to the absence of specific physicochemical data for this particular derivative, this guide synthesizes established principles for the formulation of 1,2,4-triazole-based compounds and chlorinated organic molecules. The protocols herein are designed to be adaptable, emphasizing the critical need for preliminary in-house validation of solubility and stability. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Proper Formulation

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The introduction of a chlorinated propyl group to the triazole ring, as in this compound, is anticipated to modulate its lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

However, the transition from a synthesized powder to a biologically active agent in an experimental system is critically dependent on its formulation. An improper formulation can lead to poor solubility, low bioavailability, and inaccurate dosing, ultimately resulting in misleading or inconclusive experimental outcomes. This guide provides a systematic approach to formulating this novel compound, addressing key considerations from solvent selection to the preparation of dosing solutions for in vitro and in vivo studies.

A Note on Compound-Specific Data: As of the publication of this document, specific experimental data on the physicochemical properties (e.g., solubility, melting point, pKa, LogP) of this compound are not publicly available. The protocols provided are therefore based on the known properties of the parent 1,2,4-triazole scaffold and general principles of formulation science. It is imperative that the end-user performs preliminary solubility and stability assessments as outlined in this guide.

Pre-formulation Assessment: A Prerequisite for Success

Before embarking on full-scale formulation, a foundational understanding of the compound's characteristics is essential. The following flowchart outlines the critical decision-making process for pre-formulation assessment.

Preformulation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Strategy A Obtain Compound (this compound) B Determine Aqueous Solubility (pH 7.4 Buffer) A->B Initial Step F Sufficiently Soluble in Aqueous Buffer? B->F C Assess Solubility in Organic Solvents (DMSO, Ethanol, PEG400) H Co-solvent System (e.g., PEG400/Water, DMSO/Saline) C->H Soluble in Co-solvents I Suspension (e.g., CMC, Methylcellulose) C->I Poorly Soluble D Evaluate Stability (Short-term in selected vehicles) E Determine LogP/LogD (Lipophilicity) D->E Further Characterization F->C G Aqueous Solution (e.g., Saline, PBS) F->G Yes J Select Appropriate Formulation Path G->J H->J I->J J->D Validate Stability

Caption: Pre-formulation decision-making workflow.

Predicted Physicochemical Properties

Based on the structure—a polar triazole ring and a non-polar chloropropyl group—we can infer the following general properties:

PropertyPredicted CharacteristicRationale
Aqueous Solubility Low to moderateThe polar triazole ring contributes to some water solubility, but the chloropropyl group will decrease it. The parent 1,2,4-triazole is appreciably soluble in water.[4][5]
Organic Solvent Solubility GoodExpected to be soluble in common organic solvents like DMSO, ethanol, and polyethylene glycol (PEG). The parent compound is soluble in ethanol.[4]
Stability Generally stableThe 1,2,4-triazole ring is aromatic and generally stable.[6] However, the chlorinated alkyl chain could be susceptible to hydrolysis under strongly acidic or basic conditions.
Lipophilicity (LogP) Moderately lipophilicThe chloropropyl group will increase the lipophilicity compared to the parent 1,2,4-triazole (LogP = -0.58).[5]

Safety and Handling Precautions

As a chlorinated organic compound, this compound requires careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from strong acids and bases.[3]

  • Waste Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Formulation Protocols for In Vitro Applications

For in vitro experiments, the primary goal is to achieve a homogenous solution at the desired final concentration in the cell culture medium, minimizing the concentration of organic solvents which can be cytotoxic.

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Calculate the required mass: The molecular weight of C5H8ClN3 is approximately 145.59 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 1.46 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile vial. Add 1 mL of anhydrous DMSO.

  • Homogenization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but the stability of the compound under these conditions should be verified.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

Protocol:

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution with cell culture medium to achieve the desired final concentrations.

  • Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is below the cytotoxic threshold for the cell line being used (typically ≤ 0.5%).

Formulation Protocols for In Vivo Applications

The choice of formulation for in vivo studies depends on the route of administration and the compound's solubility. The goal is to deliver the compound safely and effectively to achieve the desired exposure.

Option 1: Solubilized Formulation for Oral (PO) or Intraperitoneal (IP) Administration

This approach is suitable if the compound is sufficiently soluble in a biocompatible co-solvent system.

Vehicle Composition:

  • 5-10% DMSO

  • 30-40% PEG400

  • 50-65% Saline or Water for Injection

Protocol:

  • Dissolution in Organic Solvents: Add the required amount of this compound to a sterile container. Add the DMSO and vortex to dissolve.

  • Addition of Co-solvent: Add the PEG400 and mix thoroughly.

  • Aqueous Phase Addition: Slowly add the saline or water while continuously vortexing to prevent precipitation.

  • Final Observation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation is not suitable and a suspension should be considered.

Option 2: Suspension Formulation for Oral (PO) Administration

If the compound has poor solubility, a suspension is a common alternative for oral gavage.

Vehicle Composition:

  • 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water

  • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

Protocol:

  • Vehicle Preparation: Slowly add the Na-CMC to the water while stirring continuously with a magnetic stirrer to prevent clumping. Stir until fully dissolved.[7] If using, add the Tween 80.

  • Compound Preparation: Weigh the required amount of the compound. If the particles are large, gently grind to a fine powder using a mortar and pestle.

  • Levigation: In the mortar, add a small amount of the vehicle to the powdered compound to create a smooth paste. This helps in uniform particle dispersion.[7]

  • Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: Use a homogenizer or sonicator to ensure a uniform and stable suspension.

  • Dosing: Stir the suspension continuously while drawing up each dose to ensure uniform delivery.

Analytical Validation and Quality Control

It is crucial to verify the concentration and stability of the prepared formulations.

  • Concentration Verification: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to confirm the concentration of the dosing solutions.[8][9]

  • Stability Assessment: Analyze the formulation at different time points (e.g., 0, 4, and 24 hours) under the intended storage and use conditions to ensure the compound does not degrade.

The following diagram illustrates a general workflow for formulation and validation.

Formulation_Validation_Workflow cluster_main Formulation and Validation Workflow A Select Formulation Strategy (Solution vs. Suspension) B Prepare Formulation (Follow Protocol) A->B C Visual Inspection (Clarity, Homogeneity) B->C D Concentration Analysis (t=0) (HPLC or LC-MS/MS) C->D E Stability Study (e.g., 4h, 24h at RT and 4°C) D->E F Acceptable? E->F G Proceed with Experiment F->G Yes H Reformulate F->H No H->A Iterate

Caption: General workflow for formulation preparation and validation.

Conclusion

The successful experimental application of this compound is fundamentally linked to its appropriate formulation. This guide provides a robust framework and detailed protocols for developing suitable formulations for both in vitro and in vivo research. By adhering to these guidelines, particularly the emphasis on pre-formulation assessment and analytical validation, researchers can ensure the reliable and reproducible delivery of this novel compound in their experimental systems, thereby generating high-quality, translatable data.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. (n.d.). US EPA. Retrieved January 16, 2026, from [Link]

  • 1,2,4-Triazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. (2018, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28). MDPI. Retrieved January 16, 2026, from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2025, March 31). Carl ROTH. Retrieved January 16, 2026, from [Link]

  • 1H-1,2,4-Triazole | C2H3N3 | CID 9257. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). EPA. Retrieved January 16, 2026, from [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015, August 21). Agilent. Retrieved January 16, 2026, from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved January 16, 2026, from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • 1H-1,2,4-triazole: Human health tier II assessment. (2016, July 1). NICNAS. Retrieved January 16, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved January 16, 2026, from [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2025, August 8). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. (2025, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities | Request PDF. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

  • Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. (2018, March 21). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Al-Nahrain Journal of Science. Retrieved January 16, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Stability of 1,2,4-triazoles?. (2018, July 25). ResearchGate. Retrieved January 16, 2026, from [Link]

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Application Notes and Protocols for the Evaluation of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole as a Plant Pathogen Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global imperative for food security necessitates the continuous development of novel and effective fungicides to combat the ever-evolving threat of plant pathogens. The 1,2,4-triazole scaffold is a cornerstone in the development of agricultural fungicides, with many commercially successful products targeting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3][4] This document provides a comprehensive experimental framework for the evaluation of a novel triazole derivative, 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole, as a potential broad-spectrum fungicide.

Triazole fungicides function by inhibiting the C14-demethylase enzyme in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors, which ultimately disrupts fungal cell membrane integrity and function.[5][6][7][8][9] Given the structural features of this compound, it is hypothesized to operate via a similar mechanism. These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the antifungal efficacy and preliminary mode of action of this compound.

PART 1: In Vitro Antifungal Susceptibility Testing

The initial phase of evaluation focuses on determining the intrinsic antifungal activity of the test compound against a panel of economically important plant pathogens. The broth microdilution method is a standardized and reproducible technique for quantifying the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[10][11][12][13]

Selection of a Diverse Panel of Plant Pathogens

To ascertain the spectrum of activity, it is crucial to test against a variety of fungal and oomycete pathogens representing different classes and causing a range of plant diseases. A suggested panel is presented in Table 1.

Table 1: Representative Panel of Plant Pathogens for In Vitro Screening

PathogenCommon Disease(s) CausedClassRationale for Inclusion
Botrytis cinereaGray MoldAscomycetesBroad host range, significant post-harvest losses
Fusarium graminearumFusarium Head Blight in cerealsAscomycetesMycotoxin production, major economic impact on wheat and barley
Magnaporthe oryzaeRice BlastAscomycetesA top-ranked and devastating pathogen of a staple food crop[14][15]
Puccinia triticinaWheat Leaf RustBasidiomycetesWidespread and economically damaging cereal pathogen
Alternaria solaniEarly Blight of tomato & potatoDeuteromycetesCommon and destructive pathogen in solanaceous crops
Phytophthora infestansLate Blight of tomato & potatoOomycetesHistorically significant and highly destructive pathogen
Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][12]

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Cultures of test pathogens

  • Spectrophotometer or microplate reader

  • Hemocytometer or similar cell counting device

  • Positive control fungicide (e.g., Tebuconazole)

  • Sterile water

Procedure:

  • Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of the test compound and the positive control fungicide in DMSO.

  • Preparation of Fungal Inoculum:

    • For filamentous fungi, grow cultures on potato dextrose agar (PDA) for 7-14 days. Harvest conidia by flooding the plate with sterile water containing 0.05% Tween 20 and gently scraping the surface. Filter the suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Serial Dilutions:

    • In a 96-well plate, perform two-fold serial dilutions of the test compound and positive control. The typical concentration range to test is 0.0625 to 128 µg/mL.

    • Ensure the final DMSO concentration in all wells does not exceed 1% to avoid solvent toxicity.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only medium and inoculum.

    • Sterility Control: Wells containing only medium.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 25-28°C for 48-96 hours, depending on the growth rate of the pathogen.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol: Spore Germination Assay

This assay provides insights into the compound's ability to inhibit the initial stages of fungal infection.[16][17][18][19]

Materials:

  • Test compound and positive control stock solutions

  • Fungal spore suspension (as prepared for MIC assay)

  • Sterile water agar plates (2% agar in water)

  • Microscope slides with concavities or 96-well plates

  • Microscope

Procedure:

  • Prepare serial dilutions of the test compound in sterile water.

  • Mix equal volumes of the spore suspension (adjusted to 1 x 10^4 spores/mL) and the compound dilutions.

  • Pipette a small aliquot of each mixture onto a water agar plate or into the well of a microtiter plate.

  • Include a control with spores in sterile water only.

  • Incubate at 25°C for 6-24 hours in a humid chamber.

  • Observe under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).

  • Calculate the percentage of germination inhibition for each concentration.

PART 2: In Vivo Evaluation of Fungicidal Efficacy

In vivo assays are critical to assess the compound's performance in a more biologically relevant context, considering host-pathogen interactions and the compound's stability and phytotoxicity.

Protocol: Detached Leaf Assay

The detached leaf assay is a rapid and resource-efficient method for preliminary in vivo screening.[20][21][22][23][24][25]

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, wheat, or Arabidopsis thaliana).

  • Test compound formulated as a sprayable solution (e.g., in water with a surfactant).

  • Fungal spore suspension.

  • Petri dishes or trays lined with moist filter paper.

  • Spray bottle or atomizer.

Procedure:

  • Preventive Application:

    • Spray the detached leaves with different concentrations of the test compound until runoff.

    • Allow the leaves to dry for 2-4 hours.

    • Inoculate the treated leaves with a droplet of the fungal spore suspension.

  • Curative Application:

    • Inoculate the detached leaves with a droplet of the fungal spore suspension.

    • Incubate for 24 hours to allow for infection to establish.

    • Spray the infected leaves with different concentrations of the test compound.

  • Controls: Include leaves treated with a blank formulation (no test compound) and a positive control fungicide.

  • Incubation: Place the leaves in a humid chamber at an appropriate temperature and light cycle for the specific pathogen.

  • Disease Assessment: After 3-7 days, assess the disease severity by measuring the lesion diameter or the percentage of leaf area affected.

Protocol: Whole Plant Assay

This assay provides a more comprehensive evaluation of the compound's efficacy under controlled environmental conditions.[26][27]

Materials:

  • Potted, susceptible host plants at an appropriate growth stage.

  • Test compound formulation.

  • Fungal inoculum.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Growth: Grow plants to a susceptible stage (e.g., 3-4 leaf stage).

  • Application:

    • Preventive: Spray plants with the test compound formulations 24-48 hours before inoculation.

    • Curative: Inoculate plants and then apply the test compound formulations 24 hours later.

  • Inoculation: Uniformly spray the plants with the fungal spore suspension until runoff.

  • Incubation: Place the plants in a growth chamber with controlled temperature, humidity, and light conditions optimal for disease development.

  • Disease Assessment: After 7-14 days, score the disease severity on each plant using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis and sporulation).

  • Phytotoxicity Assessment: Visually inspect the plants for any signs of phytotoxicity such as stunting, chlorosis, or necrosis.

Table 2: Hypothetical Efficacy Data for this compound

PathogenIn Vitro MIC (µg/mL)Detached Leaf EC50 (µg/mL) (Preventive)Whole Plant Disease Control (%) at 50 µg/mL (Preventive)
Botrytis cinerea1.565.285
Fusarium graminearum3.128.978
Magnaporthe oryzae0.782.592
Puccinia triticina6.2515.465

PART 3: Preliminary Mechanism of Action Studies

As a triazole derivative, the primary hypothesis for the mechanism of action is the inhibition of ergosterol biosynthesis.[5][6][7][8][28]

Ergosterol Biosynthesis Inhibition Assay

This assay will quantify the impact of the test compound on the ergosterol content in a model fungus.

Materials:

  • A model yeast such as Saccharomyces cerevisiae or a susceptible fungal pathogen.

  • Sabouraud Dextrose Broth (SDB).

  • Test compound.

  • Heptane.

  • Potassium hydroxide.

  • Spectrophotometer capable of scanning in the UV range.

Procedure:

  • Grow the fungus in SDB to the mid-log phase.

  • Add the test compound at its MIC and 2x MIC concentrations.

  • Continue incubation for several hours.

  • Harvest the fungal cells by centrifugation.

  • Extract the sterols using a saponification method with potassium hydroxide and subsequent extraction with heptane.

  • Scan the absorbance of the sterol extract from 230 to 300 nm.

  • Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol and 24(28)-dehydroergosterol. A decrease in the ergosterol peak and an increase in the 24(28)-DHE peak are indicative of C14-demethylase inhibition.

Visualization of Experimental Workflows

In Vitro Screening Workflow

InVitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Test Compound Stock MIC Broth Microdilution Assay Compound->MIC Spore_Germ Spore Germination Assay Compound->Spore_Germ Pathogens Pathogen Inoculum Pathogens->MIC Pathogens->Spore_Germ MIC_Value Determine MIC Value MIC->MIC_Value Inhibition_Percent Calculate % Inhibition Spore_Germ->Inhibition_Percent

Caption: Workflow for in vitro antifungal activity screening.

In Vivo Testing Workflow

InVivo_Workflow Start Select Host Plant & Pathogen Detached_Leaf Detached Leaf Assay Start->Detached_Leaf Whole_Plant Whole Plant Assay Start->Whole_Plant Preventive Preventive Application Detached_Leaf->Preventive Curative Curative Application Detached_Leaf->Curative Disease_Assess_WP Assess Disease Severity & Phytotoxicity Whole_Plant->Disease_Assess_WP Disease_Assess_DL Assess Disease Severity (Lesion Size) Preventive->Disease_Assess_DL Curative->Disease_Assess_DL Efficacy Determine Efficacy (EC50, % Control) Disease_Assess_DL->Efficacy Disease_Assess_WP->Efficacy

Caption: Workflow for in vivo fungicide efficacy testing.

Hypothesized Mechanism of Action Pathway

MoA_Pathway Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Ergosterol Precursors CYP51->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Disrupted Membrane Integrity & Function Membrane->Disruption Compound 1-(1-Chloropropan-2-yl)- 1H-1,2,4-triazole Compound->Inhibition Inhibition->CYP51

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

References

  • Taylor & Francis. (n.d.). Synthesis and fungicidal activity of novel 1,2,4-triazole derivatives containing a pyrimidine moiety. Retrieved from [Link]

  • Natursim Science Co., Ltd. (2022, May 15). The effect of triazole fungicide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Retrieved from [Link]

  • Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • Chavan, A. A., et al. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Retrieved from [Link]

  • J. Craig Venter Institute. (n.d.). The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Retrieved from [Link]

  • Oxford Academic. (n.d.). ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Medical Mycology. Retrieved from [Link]

  • Oxford Academic. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of spore germination test protocol following FRIES (1977). Retrieved from [Link]

  • Macquarie University. (2005). The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Retrieved from [Link]

  • Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • Protocols.io. (2024, March 7). Arabidopsis thaliana detached leaf assay for the disease assessment of Fusarium graminearum infection. Retrieved from [Link]

  • ResearchGate. (n.d.). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. Retrieved from [Link]

  • MDPI. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Retrieved from [Link]

  • MDPI. (2023, May 12). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. Retrieved from [Link]

  • CGSpace. (2025, December). Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • EuroBlight. (2014, December 10). Detached leaf test for foliage blight resistance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Characterization of bacterial spore germination using phase-contrast and fluorescence microscopy, Raman spectroscopy and optical tweezers. Retrieved from [Link]

  • YouTube. (2024, June 7). Discover the power of Cyproconazole, a versatile triazole fungicide. Retrieved from [Link]

  • JoVE. (2022, August 1). Cortex Fragments Detection During Bacterial Spore Germination. Retrieved from [Link]

  • Fungal Genetics and Bioinformatics. (2008, June 10). Spore germination assay. Retrieved from [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2020, April 2). Application guide of triazole fungicides. Retrieved from [Link]

  • PubMed Central. (2021, March 22). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Retrieved from [Link]

  • The University of Kansas. (n.d.). Spore Germination - INVAM. Retrieved from [Link]

  • National Institutes of Health. (2023, January 31). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Retrieved from [Link]

  • Springer. (n.d.). A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents. Retrieved from [Link]

  • National Institutes of Health. (2024, April 12). Assessing the predictability of fungicide resistance evolution through in vitro selection. Retrieved from [Link]

  • Labmonk. (2015, May 28). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental design for fungicide, pruning, and plastic bag experiments. Retrieved from [Link]

  • Springer Nature Experiments. (2012). Fungicide Resistance Assays for Fungal Plant Pathogens. Retrieved from [Link]

  • ResearchGate. (2025, December 22). (PDF) Fungicide Resistance Assays for Fungal Plant Pathogens. Retrieved from [Link]

  • APS Journals. (n.d.). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Retrieved from [Link]

  • ResearchGate. (2021, May 26). A novel and Rapid Method for Detecting Bio-fungicide Properties in Plant Species. Retrieved from [Link]

  • PubMed Central. (n.d.). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. Retrieved from [Link]

  • PubMed. (1997, December). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Retrieved from [Link]

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  • MDPI. (2024, February 19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]

  • MDPI. (n.d.). Leaf-to-Whole Plant Spread Bioassay for Pepper and Ralstonia solanacearum Interaction Determines Inheritance of Resistance to Bacterial Wilt for Further Breeding. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. Retrieved from [Link]

  • MDPI. (2020, July 3). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • National Institutes of Health. (2021, January 6). Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study. Retrieved from [Link]

  • ResearchGate. (n.d.). The Top 10 fungal pathogens in molecular plant pathology. Retrieved from [Link]

Sources

NMR and mass spectrometry characterization of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Spectroscopic Characterization of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Abstract

This technical guide provides a detailed protocol for the structural characterization of the novel heterocyclic compound, this compound, using advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. As a molecule of interest in pharmaceutical and agrochemical research, its unambiguous identification is paramount for regulatory compliance and further development.[1][2] This document outlines the principles behind the analytical choices, step-by-step protocols for sample preparation and data acquisition, and a thorough analysis of the expected spectral data. The methodologies are designed to provide a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest level of scientific integrity.

Introduction and Scientific Rationale

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide range of biologically active compounds, including antifungal and anticancer agents.[1] The introduction of a substituted chloropropyl chain at the N1 position of the triazole ring creates a chiral center and introduces a halogen atom, both of which can significantly influence the molecule's biological activity and metabolic fate. Therefore, a comprehensive and unambiguous structural elucidation is a prerequisite for any further investigation.

This application note details an integrated analytical approach employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy, alongside high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS). This combination of techniques provides orthogonal and complementary data, allowing for the complete assignment of the molecular structure and connectivity.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown in the following diagram. This numbering scheme will be used consistently throughout this document.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum will provide the initial framework for the structure. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the triazole ring.

  • Triazole Protons (H3 & H5): The two protons on the 1,2,4-triazole ring are expected to appear as distinct singlets in the downfield region, typically between δ 7.5 and 9.0 ppm.[3][4] The proton at the C3 position (H3) is generally more deshielded than the proton at the C5 position (H5).

  • Chloropropyl Chain Protons:

    • H2': This methine proton is attached to the carbon bearing the chlorine atom and is adjacent to the chiral center. It is expected to be the most downfield of the aliphatic protons, likely appearing as a multiplet (due to coupling with H1' and H3' protons) around δ 4.5-5.0 ppm.

    • H1': This methine proton is attached to the chiral carbon directly bonded to the triazole nitrogen. Its chemical shift will be influenced by the adjacent nitrogen and the chiral center, likely appearing as a multiplet around δ 4.2-4.7 ppm.

    • H3': The three protons of the methyl group will appear as a doublet, coupling with the H2' proton, in the more shielded region of the spectrum, around δ 1.5-2.0 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will confirm the carbon skeleton of the molecule.

  • Triazole Carbons (C3 & C5): The two carbons of the triazole ring are expected in the aromatic region, typically between δ 140 and 160 ppm.[3][5]

  • Chloropropyl Chain Carbons:

    • C2': The carbon atom bonded to the electronegative chlorine will be significantly deshielded, with an expected chemical shift in the range of δ 55-65 ppm.

    • C1': The chiral carbon atom bonded to the triazole nitrogen will also be deshielded, appearing around δ 50-60 ppm.

    • C3': The methyl carbon will be the most shielded, with a chemical shift in the range of δ 15-25 ppm.

2D NMR for Unambiguous Assignments

While 1D NMR provides significant information, 2D NMR experiments are essential for confirming the connectivity and definitively assigning all signals.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7][8] We expect to see cross-peaks connecting H1' to H2' and H2' to H3', confirming the propan-2-yl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[9][10] This will allow for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., H3 to C3, H5 to C5, H1' to C1', etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds).[9][10] Crucially, we expect to see a cross-peak between the H1' proton and the C3 and C5 carbons of the triazole ring, definitively establishing the point of attachment of the chloropropyl chain to the N1 position of the triazole.

Experimental Protocol: NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.7 mL of CDCl3 vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer insert Insert sample into NMR spectrometer transfer->insert lock_shim Lock on deuterium signal and shim magnet insert->lock_shim acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) lock_shim->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process Process spectra (Fourier transform, phasing, baseline correction) acq_2d->process assign Assign signals using 1D and 2D data process->assign report Generate final report with spectral data assign->report

Figure 2: Workflow for NMR analysis.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[11][12][13]

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[14]

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present.[13]

2. Instrument Parameters (400 MHz Spectrometer):

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Number of Scans16Adequate signal-to-noise for a few mg of sample.
Spectral Width20 ppmCovers the full range of expected proton chemical shifts.
Acquisition Time~3 sEnsures good digital resolution.
¹³C NMR Pulse Programzgpg30Power-gated decoupling to suppress NOE effects for better quantification.
Number of Scans1024¹³C is less sensitive, requiring more scans.
Spectral Width240 ppmCovers the full range of expected carbon chemical shifts.
Relaxation Delay2 sAllows for adequate relaxation of carbon nuclei.
COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY for high-quality spectra.
Number of Increments256Provides sufficient resolution in the indirect dimension.
HSQC Pulse Programhsqcedetgpsisp2.2Edited HSQC to differentiate CH/CH₃ from CH₂ signals.
¹J(C,H)145 HzAverage one-bond coupling constant for C-H bonds.
HMBC Pulse ProgramhmbcgplpndqfGradient-selected HMBC optimized for long-range couplings.
nJ(C,H)8 HzOptimized for detecting 2-3 bond C-H couplings.

Mass Spectrometry (MS) Analysis

Mass spectrometry will be used to confirm the molecular weight and to probe the connectivity of the molecule through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.[10]

Expected High-Resolution Mass Spectrum
  • Molecular Ion: In positive ion mode ESI, the molecule is expected to be detected as the protonated species, [M+H]⁺.

  • Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion.[15][16][17] There will be two peaks: one for the molecule containing the ³⁵Cl isotope and another, two mass units higher, for the molecule containing the ³⁷Cl isotope. The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of these isotopes.[15][16][17]

  • Accurate Mass: High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

    • Calculated exact mass for C₅H₉³⁵ClN₃ [M+H]⁺: 146.0534

    • Calculated exact mass for C₅H₉³⁷ClN₃ [M+H]⁺: 148.0505

Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 146.0534) will induce fragmentation, providing structural information.

  • Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of HCl (36.0 Da), which would result in a fragment ion at m/z 110.0.

  • Cleavage of the C-N bond: Scission of the bond between the propyl chain and the triazole ring could lead to fragments corresponding to the protonated triazole (m/z 70.0) or the chloropropyl cation (m/z 77.0).

  • Triazole Ring Fragmentation: The triazole ring itself can fragment, often through the loss of N₂ (28.0 Da) or HCN (27.0 Da).[18][19]

Experimental Protocol: ESI-MS/MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[20][21]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.[20][22] The formic acid aids in protonation.

  • Filter the final solution through a 0.22 µm syringe filter if any particulates are observed.

2. Instrument Parameters (ESI-QTOF or Orbitrap MS):

Parameter Recommended Value Rationale
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens of the triazole ring are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage for stable spray and efficient ionization.
Source Temperature 100 - 150 °CAids in desolvation without causing thermal degradation.
Scan Range (MS1) m/z 50 - 500Covers the expected molecular ion and potential fragments.
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)A range of collision energies ensures the observation of both primary and secondary fragments.
Precursor Ion (MS/MS) m/z 146.05The monoisotopic peak of the protonated molecule.

Summary of Expected Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
3~8.0-8.5s~145-155
5~7.8-8.2s~140-150
1'~4.2-4.7m~50-60
2'~4.5-5.0m~55-65
3'~1.5-2.0d~15-25

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z Expected Relative Intensity Assignment
[M+H]⁺C₅H₉³⁵ClN₃146.0534100%Protonated Molecular Ion (³⁵Cl)
[M+2+H]⁺C₅H₉³⁷ClN₃148.0505~32%Protonated Molecular Ion (³⁷Cl)
Fragment 1C₅H₇N₃110.0662Variable[M+H - HCl]⁺
Fragment 2C₃H₆Cl77.0156Variable[C₃H₆Cl]⁺
Fragment 3C₂H₄N₃70.0400Variable[C₂H₃N₃ + H]⁺

Conclusion

The combination of advanced 1D and 2D NMR techniques with high-resolution tandem mass spectrometry provides a robust and definitive methodology for the structural characterization of this compound. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers to ensure the accurate identification and quality control of this important heterocyclic compound, thereby upholding the principles of scientific integrity and enabling further research and development.

References

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  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. (2024). ACS Publications. [Link]

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  • Sample preparation in mass spectrometry. Wikipedia. [Link]

  • 2D NMR Introduction. (2024). Chemistry LibreTexts. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2024). ResearchGate. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • 2D HMQC and HSQC (VnmrJ ChemPack). Indiana University NMR Facility. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (2015). AIP Publishing. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. [Link]

  • Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

  • 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. (2015). PMC. [Link]

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  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. [Link]

  • mass spectrum of 1-chloropropane. Doc Brown's Advanced Organic Chemistry. [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Al-Nahrain Journal of Science. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • NMR Sample Requirements and Preparation. University of Maryland. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]

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Application Notes and Protocols for the Purification of Synthesized 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel chemical entities for pharmaceutical applications, achieving a high degree of purity is not merely a procedural step but a cornerstone of scientific rigor and patient safety. The compound 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole, a heterocyclic structure of interest in medicinal chemistry, is no exception. Impurities, which can include unreacted starting materials, byproducts, and isomeric variants, can significantly impact the compound's pharmacological and toxicological profile. Therefore, robust and reproducible purification techniques are paramount.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective purification of synthesized this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles behind each step to allow for informed troubleshooting and optimization.

Understanding the Impurity Profile

The purification strategy for this compound is dictated by the potential impurities arising from its synthesis. A common synthetic route involves the N-alkylation of 1H-1,2,4-triazole with a suitable chloropropene derivative or a related electrophile.

Potential Impurities Include:

  • Unreacted 1H-1,2,4-triazole: A polar, water-soluble starting material.

  • Isomeric Products: Depending on the synthetic route, regioisomers such as the 4-substituted 1,2,4-triazole may form.

  • Byproducts of Elimination Reactions: The chloropropane side chain may undergo elimination to form propene derivatives under certain conditions.

  • Residual Solvents and Reagents: Solvents used in the synthesis and any excess reagents or catalysts.

A thorough understanding of these potential impurities is crucial for selecting the most appropriate purification technique.

Purification Strategy: A Multi-faceted Approach

A combination of techniques is often necessary to achieve high purity. The general workflow for purifying this compound is as follows:

PurificationWorkflow Crude_Product Crude Synthesized Product Liquid_Liquid_Extraction Liquid-Liquid Extraction (Aqueous Wash) Crude_Product->Liquid_Liquid_Extraction Initial Cleanup Recrystallization Recrystallization Liquid_Liquid_Extraction->Recrystallization Primary Purification Column_Chromatography Column Chromatography (If Necessary) Recrystallization->Column_Chromatography If Impurities Persist Purity_Assessment Purity Assessment (NMR, MS, HPLC) Recrystallization->Purity_Assessment Purity Check Column_Chromatography->Purity_Assessment Purity Check Pure_Product Pure Product Purity_Assessment->Pure_Product Meets Specification Chromatography cluster_0 Column Chromatography Setup cluster_1 Elution and Separation Column Column with Silica Gel Sample Loaded on Top Eluent Reservoir Separation Impurity 1 (less polar) elutes first Target Compound elutes Impurity 2 (more polar) elutes last Column->Separation Fractions Collection of Fractions Separation->Fractions Eluent Mobile Phase (e.g., Hexane:Ethyl Acetate) Eluent->Column:f2 TLC TLC Analysis Fractions->TLC Pure_Fractions Combine Pure Fractions TLC->Pure_Fractions

Application Notes and Protocols for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Novel Triazole Antifungals

The global rise in invasive fungal infections, coupled with the increasing prevalence of antifungal resistance, necessitates the continuous development of novel therapeutic agents. The 1,2,4-triazole scaffold represents a cornerstone in modern antifungal therapy, forming the structural basis for widely used drugs such as fluconazole and voriconazole.[1][2][3] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] This disruption of membrane integrity leads to fungal cell growth inhibition and death.

This document provides detailed application notes and standardized protocols for the in vitro evaluation of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole , a novel triazole derivative, in antifungal susceptibility testing (AFST). The methodologies outlined herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antibiotic Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability across different laboratory settings.[5][6][7][8]

Compound Profile: this compound

PropertyDescription
IUPAC Name This compound
Chemical Class Triazole
Proposed Mechanism of Action Inhibition of lanosterol 14α-demethylase, leading to depletion of ergosterol and accumulation of toxic sterol precursors in the fungal cell membrane.
Molecular Formula C₅H₈ClN₃
Structure (A specific chemical structure diagram would be inserted here in a full document)
Solubility To be determined empirically. For testing purposes, solubilization in dimethyl sulfoxide (DMSO) is recommended as a starting point.

Core Principle: In Vitro Antifungal Susceptibility Testing (AFST)

AFST is the cornerstone for evaluating the potential of a new antifungal agent. It determines the minimum concentration of the drug that inhibits the visible growth of a fungus (Minimum Inhibitory Concentration or MIC). These data are crucial for:

  • Drug Discovery and Development: Providing initial insights into the compound's potency and spectrum of activity.

  • Surveillance: Monitoring for the emergence and spread of antifungal resistance.

  • Clinical Decision Making: Guiding the selection of appropriate antifungal therapy for patients.

The protocols detailed below are based on the broth microdilution method, a widely accepted and standardized technique for determining MICs.[5][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: Accurate preparation of the drug stock solution is critical for the precision of the MIC determination. The use of a high-purity solvent like DMSO is standard for compounds that are not readily soluble in water.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced fungal growth inhibition.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or below in amber tubes to protect from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is a standardized, quantitative technique that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from CLSI document M27 for yeasts.[5][10]

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Prepared stock solution of this compound

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 35°C incubator

  • Multichannel pipette

Procedure:

Step 1: Inoculum Preparation

  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

Step 2: Microtiter Plate Preparation

  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of the microtiter plate.

  • Prepare a working solution of this compound by diluting the stock solution in RPMI 1640 medium.

  • Add 200 µL of the working drug solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a range of drug concentrations (e.g., 16 to 0.03 µg/mL).

  • Well 11 will serve as the growth control (drug-free).

  • Well 12 will serve as the sterility control (uninoculated medium).

Step 3: Inoculation and Incubation

  • Inoculate wells 1 through 11 with 100 µL of the final diluted fungal inoculum. The final volume in each well will be 200 µL.

  • Seal the plate or place it in a humidified chamber to prevent evaporation.

  • Incubate the plate at 35°C for 24-48 hours.

Step 4: Reading the MIC

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in fungal growth compared to the growth control well.[11]

  • Growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_analysis Analysis stock Drug Stock Solution (e.g., 1280 µg/mL in DMSO) serial_dilution Serial Dilution of Drug in RPMI Medium stock->serial_dilution Dilute inoculum Fungal Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation Add to wells serial_dilution->inoculation incubation Incubate at 35°C (24-48 hours) inoculation->incubation read_mic Read MIC (≥50% Growth Inhibition) incubation->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Data Presentation and Interpretation

The results of the MIC testing can be summarized in a table for easy comparison.

Table 1: Example MIC Data for this compound and Comparator Agents

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans ATCC 900280.250.50.03
Candida glabrata ATCC 900302160.25
Candida parapsilosis ATCC 22019 (QC)0.510.06
Cryptococcus neoformans H990.12540.06
Fluconazole-resistant C. albicans8>640.5

Interpretation:

  • The novel compound shows potent activity against C. albicans and C. neoformans, with MICs lower than fluconazole in this example.

  • Activity is observed against a fluconazole-resistant strain, suggesting a potential advantage.

  • The MIC against C. glabrata is higher, which is a common finding for many azole antifungals.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls must be included in every assay:

  • Quality Control (QC) Strains: Standardized ATCC strains with known MIC ranges for comparator drugs must be tested in parallel.[5][10] The results for these strains must fall within the accepted ranges for the assay to be considered valid.

  • Growth Control: A drug-free well that is inoculated to demonstrate adequate fungal growth over the incubation period.

  • Sterility Control: An uninoculated well containing only the test medium to check for contamination.

Concluding Remarks

The protocols and guidelines presented in this document provide a robust framework for the initial in vitro evaluation of this compound as a potential antifungal agent. Adherence to these standardized methodologies is paramount for generating high-quality, reproducible data that can reliably inform the drug development process. Further studies, including testing against a broader panel of clinical isolates, time-kill assays, and in vivo efficacy models, will be necessary to fully characterize the antifungal potential of this novel compound.

References

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts, 3rd Edition (M27M44S). Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. New Antifungal Document Editions. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition (M60Ed2E). Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Available at: [Link]

  • EUCAST. EUCAST breakpoints for antifungals. Available at: [Link]

  • CLSI. Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST. Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 1(1), 1-15. Available at: [Link]

  • EUCAST. Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Arendrup, M. C., et al. (2011). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 17(s5), 1-8. Available at: [Link]

  • Ahmad, A., et al. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 889. Available at: [Link]

  • Zhang, D. Z., et al. (2004). [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. Yao Xue Xue Bao, 39(1), 33-38. Available at: [Link]

  • Guo, W., et al. (2021). Synthesis of 1,2,4-Triazole Compounds. ISRES. Available at: [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949. Available at: [Link]

  • Kumar, P., et al. (2017). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. World Journal of Pharmaceutical Research, 6(7), 1366-1375. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-10. Available at: [Link]

  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Available at: [Link]

  • Al-Wabli, R. I. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(16), 4955. Available at: [Link]

  • Mohammadi-Far, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 89. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Available at: [Link]

  • Shneine, J. K., & Alaraji, Y. H. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 4(11), 176-184. Available at: [Link]

  • Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. Available at: [Link]

  • Sharma, D., et al. (2016). A Comprehensive review on 1, 2, 4 Triazole. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 118-123. Available at: [Link]

  • Singh, P., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 33, 116012. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. The synthesis of N-alkylated triazoles is a cornerstone of many pharmaceutical and agrochemical research programs. However, challenges such as low yield, lack of regioselectivity, and purification difficulties are frequently encountered. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and optimize your synthetic outcomes. We will focus on the nucleophilic substitution reaction between 1,2,4-triazole and a suitable chloropropene derivative, a common and cost-effective approach.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you might encounter during the synthesis. Each entry details potential causes and provides a systematic approach to resolving the issue.

Issue 1: Consistently Low Yield of the Desired Product

Question: My reaction is showing low conversion to this compound, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common issue that can often be traced back to several key reaction parameters. Let's break down the potential culprits and how to address them systematically.

Potential Causes & Solutions:

  • Insufficient Basicity: 1,2,4-triazole has a pKa of approximately 10.26, meaning a sufficiently strong base is required to deprotonate it and form the highly nucleophilic triazolide anion. If the base is too weak, the concentration of the active nucleophile will be low, leading to a sluggish reaction.

    • Troubleshooting Steps:

      • Evaluate your base: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

      • Ensure stoichiometry: Use at least one full equivalent of the base relative to the 1,2,4-triazole.

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

    • Troubleshooting Steps:

      • Polar Aprotic Solvents are Key: For SN2 reactions involving anionic nucleophiles, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are ideal. They solvate the cation of the base, leaving the triazolide anion "naked" and highly reactive.

      • Check Solubility: Ensure both the triazole and the base are sufficiently soluble in your chosen solvent at the reaction temperature.

  • Suboptimal Reaction Temperature: Nucleophilic substitution reactions are often temperature-dependent.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: If your reaction is running at room temperature, try incrementally increasing the temperature to 50-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

      • Avoid High Temperatures: Excessively high temperatures can lead to unwanted side reactions, such as elimination or decomposition of the product.

Workflow for Optimizing Low Conversion:

start Low Conversion Observed base_check Is the base strong enough? (e.g., NaH, K2CO3) start->base_check solvent_check Is the solvent polar aprotic? (e.g., DMF, ACN) base_check->solvent_check Yes success Improved Yield base_check->success No, switch to stronger base temp_check Is the temperature optimized? (e.g., 50-80 °C) solvent_check->temp_check Yes solvent_check->success No, switch to polar aprotic solvent temp_check->success Yes, continue monitoring temp_check->success No, incrementally increase temperature

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Product Isomers

Question: I've successfully formed the product, but my analysis (e.g., NMR, LC-MS) shows a mixture of isomers. How can I improve the regioselectivity of the alkylation?

Answer: This is a classic challenge when alkylating 1,2,4-triazole. The triazole ring has three nitrogen atoms, but due to tautomerism, alkylation can occur at the N1, N2, or N4 positions, leading to a mixture of regioisomers. The desired product, this compound, is the N1 isomer.

Understanding the Selectivity: The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. Generally, N1-alkylation is the thermodynamically favored product, while N2-alkylation can be kinetically favored under certain conditions.

Strategies for Improving N1-Selectivity:

  • Choice of Base and Solvent:

    • Mechanism Insight: Using a strong base like NaH in a polar aprotic solvent like DMF typically generates the triazolide anion. The subsequent alkylation is then governed by the electronics of the anion, often favoring the N1 position.

    • Practical Steps: If you are not already, switch to a NaH/DMF or K₂CO₃/ACN system. These combinations are well-documented to favor N1 alkylation for many triazole derivatives.

  • Use of Phase-Transfer Catalysis (PTC):

    • Mechanism Insight: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the aqueous-soluble triazolide salt and the organic-soluble alkylating agent. This can sometimes enhance the selectivity for the N1 isomer.

    • Experimental Protocol: Add a catalytic amount (e.g., 5-10 mol%) of TBAB to your reaction mixture.

Table 1: Influence of Reaction Conditions on Regioselectivity

ConditionLikely Outcome on N1:N2 RatioRationale
Base: NaH, KHHigh N1 selectivityForms a "free" anion, where N1 is often the most nucleophilic site.
Base: K₂CO₃, Cs₂CO₃Good N1 selectivityHeterogeneous conditions can favor the thermodynamically more stable N1 product.
Solvent: DMF, ACNFavors N1Polar aprotic solvents enhance the nucleophilicity of the triazolide anion.
Solvent: Toluene, THFLower selectivityLess polar solvents may lead to aggregation and reduced selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for introducing the 1-chloropropan-2-yl group?

A1: The most direct and cost-effective alkylating agent is 1,2-dichloropropane . The reaction proceeds via nucleophilic attack of the triazolide anion on the secondary carbon (C2) of 1,2-dichloropropane. The primary chloride at C1 is significantly less reactive and will remain intact under controlled conditions. Using 1,2-dichloropropane in a slight excess (e.g., 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.

Q2: What is a reliable, step-by-step protocol for this synthesis?

A2: The following protocol is a robust starting point for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • 1,2,4-Triazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1,2-Dichloropropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add 1,2,4-triazole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add 1,2-dichloropropane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS until the starting triazole is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and cautiously quench with saturated aq. NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-isomer.

Q3: How can I confirm the correct isomer has been synthesized?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR: The proton on the triazole ring (C5-H) will have a characteristic chemical shift. More importantly, the coupling patterns of the propyl chain protons will be distinct for the N1 and N2 isomers.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons are sensitive to the point of attachment.

  • NOE (Nuclear Overhauser Effect) NMR: This 2D NMR technique can show through-space correlations between the protons on the propyl chain and the protons on the triazole ring, providing definitive proof of connectivity.

  • LC-MS: Useful for monitoring the reaction and confirming the mass of the product isomers.

Proposed Reaction Mechanism

The synthesis proceeds via a two-step SN2 mechanism.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Triazole 1,2,4-Triazole Triazolide Anion Triazolide Anion Triazole->Triazolide Anion NaH, DMF Triazolide Anion_2 Triazolide Anion Product This compound Triazolide Anion_2->Product Attack at C2 Dichloropropane 1,2-Dichloropropane Dichloropropane->Product

Caption: Proposed two-step reaction mechanism.

References

  • Gompper, R. (1961). Nucleophilic substitution on the nitrogen of heterocyclic compounds. Angewandte Chemie, 73(15), 529-542.

Technical Support Center: Identifying and Removing Impurities in 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our focus is on the practical challenges of identifying and removing critical impurities that arise during its synthesis, ensuring the integrity and purity of your final compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental issues encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the N-alkylation of 1,2,4-triazole with a chloropropanylating agent (e.g., 1,2-dichloropropane), is prone to generating a specific profile of impurities. Understanding these is the first step in developing a robust purification strategy.

  • Regioisomeric Impurity: The most significant and challenging impurity is the 4-(1-Chloropropan-2-yl)-1H-1,2,4-triazole isomer. This arises because the 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4) available for alkylation.[1][2] The reaction conditions, particularly the choice of base and solvent, heavily influence the ratio of the desired N1-substituted product to the N4-isomer.[2]

  • Unreacted Starting Materials: Residual 1,2,4-triazole and the alkylating agent (e.g., 1,2-dichloropropane) are common. Due to the high water solubility of 1,2,4-triazole, its removal can be complicated during aqueous work-ups.[3]

  • Over-alkylation Products: Further reaction of the product can lead to the formation of quaternary 1,4-disubstituted-1,2,4-triazolium salts , which are ionic and highly polar.[4]

  • Solvent and Reagent Residues: Inorganic salts from the base (e.g., K₂CO₃, NaH) and residual high-boiling solvents like DMF or DMSO can contaminate the final product.

Q2: Why is regioisomer formation (N1 vs. N4 substitution) the primary challenge?

A2: The 1,2,4-triazole anion is an ambident nucleophile. Alkylation can occur at either the N1 or N4 position, leading to two different products with the same molecular weight but distinct structural and, consequently, biological properties.

  • Mechanistic Insight: The regioselectivity is a function of kinetic versus thermodynamic control and is influenced by factors such as the counter-ion, solvent polarity, and the steric bulk of the electrophile. For instance, using a base like DBU in THF has been reported to consistently yield a ~90:10 ratio of N1 to N4 isomers in the alkylation of 1,2,4-triazole.[2]

  • Purification Difficulty: The N1 and N4 isomers often have very similar polarities and boiling points, making their separation by standard techniques like distillation or simple recrystallization extremely difficult. This necessitates more advanced methods like column chromatography.

Q3: My purified 1,2,4-triazole appears as an oil, but I expect a solid. What should I do?

A3: The phenomenon of a compound "oiling out" instead of crystallizing is a common and frustrating issue in organic synthesis. It is almost always an indication of persistent impurities that disrupt the crystal lattice formation and depress the melting point.[5]

  • Primary Cause: The presence of the N4-regioisomer is a frequent culprit. Even small amounts can act as a "eutectic-forming" impurity.

  • Troubleshooting Steps:

    • Re-purify: The most effective solution is to re-purify the oil using high-resolution flash column chromatography to remove the isomeric impurity (See Protocol 3.1).

    • Solvent Titration: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a "poor" solvent (e.g., hexanes, pentane) dropwise with vigorous stirring until persistent turbidity is observed. Sometimes, scratching the flask's inner surface with a glass rod at this stage can induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid material, adding a single seed crystal to the supersaturated solution can initiate crystallization.

Section 2: Troubleshooting Guide - Analytical & Identification Protocols

Accurate identification of impurities is non-negotiable. This section provides validated methods to characterize your product and quantify its contaminants.

Issue 1: Differentiating and Quantifying N1 and N4 Regioisomers

The key to solving this issue lies in leveraging spectroscopic and chromatographic techniques that are sensitive to the subtle structural differences between the isomers.

Protocol 2.1: Identification by ¹H NMR Spectroscopy

Rationale: The magnetic environment of the two protons on the triazole ring (at the C3 and C5 positions) is different depending on whether the alkyl substituent is at the N1 or N4 position. In the N1-isomer, the protons are inequivalent, leading to two distinct signals. In the N4-isomer, the molecule has a plane of symmetry, rendering the C3 and C5 protons equivalent and resulting in a single, downfield-shifted signal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Examine the aromatic region (typically δ 7.5-9.0 ppm).

    • Expected N1-Isomer Spectrum: Look for two distinct singlets (or narrow doublets depending on long-range coupling), each integrating to 1H. For 1-substituted-1,2,4-triazoles, these signals typically appear around δ 7.9-8.2 ppm and δ 8.2-8.8 ppm.[2]

    • Expected N4-Isomer Spectrum: Look for a single, sharp singlet integrating to 2H, typically appearing further downfield than the N1-isomer signals.

Compound Feature Expected ¹H NMR Signal (N1-Isomer) Expected ¹H NMR Signal (N4-Isomer)
Triazole Ring ProtonsTwo separate signals (each 1H)One signal (2H)
Reference [2][2]

Protocol 2.2: Separation and Quantification by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying closely related isomers. Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[6] RP-HPLC is generally the first choice for its robustness.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your crude or purified material in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A good starting point is 70:30 Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the triazole ring absorbs (e.g., 210-220 nm).

    • Injection Volume: 10 µL.

  • Analysis: The two isomers should elute as distinct peaks. The N1-isomer is typically slightly more retained (longer retention time) than the N4-isomer in reversed-phase chromatography due to subtle differences in polarity. The relative peak areas can be used to determine the isomeric ratio. For accurate quantification, calibration curves with pure standards are required.[7][8]

Section 3: Troubleshooting Guide - Purification & Removal Protocols

Once impurities have been identified, the next step is their efficient removal.

Issue 2: Crude product is a mixture of N1 and N4 isomers. How do I separate them?

Protocol 3.1: Purification by Flash Column Chromatography

Rationale: Flash chromatography on silica gel is the most effective laboratory-scale method for separating the N1 and N4 regioisomers due to their differing interactions with the polar stationary phase.[9]

Step-by-Step Methodology:

  • Solvent System Selection: Using thin-layer chromatography (TLC), find an eluent system that provides good separation (ΔR_f > 0.15) between the two isomers. A common starting point is a mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate). For triazoles, adding a small amount of methanol (1-5%) or triethylamine (~0.5%) to the eluent can improve peak shape and prevent streaking.[5]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is preferred).

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving the oil in a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent to dryness. This "dry loading" technique results in much sharper bands and better separation.

  • Elution: Carefully add the dry-loaded silica to the top of the column. Begin eluting with the solvent system, collecting fractions. An isocratic elution can work, but a shallow gradient of increasing polarity (e.g., from 30% to 60% ethyl acetate in hexanes) often yields the best results.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired N1-isomer. Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Product (N1/N4 Isomer Mix) tlc TLC Analysis to Find Eluent System crude->tlc dry_load Dry Load Crude onto Silica Gel tlc->dry_load run_col Run Column & Collect Fractions dry_load->run_col Load Sample pack_col Pack Silica Column pack_col->run_col analyze_frac Analyze Fractions by TLC run_col->analyze_frac combine Combine Pure Fractions analyze_frac->combine evap Evaporate Solvent combine->evap pure_prod Pure N1-Isomer evap->pure_prod

Caption: Workflow for Isomer Separation via Column Chromatography.

Issue 3: Product is contaminated with inorganic salts and water-soluble starting materials.

Protocol 3.2: Aqueous Work-up and Acid-Base Extraction

Rationale: This protocol leverages the basicity of the triazole ring to move it into an aqueous phase, leaving non-basic organic impurities behind. It also effectively removes inorganic salts. This method is particularly useful as a first-pass purification step before chromatography.[10][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic triazole products will be protonated and move into the aqueous layer. Most non-basic organic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (or save for analysis of byproducts).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The free-base triazole product will precipitate out or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution several times with fresh ethyl acetate or dichloromethane. The deprotonated, neutral triazole product will now move back into the organic layer, leaving inorganic salts behind in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Extraction_Logic start Crude Product in Organic Solvent (Product + Impurities) step1 Aqueous Layer (1M HCl) Organic Layer Add 1M HCl & Shake start->step1 step2 Aqueous Layer (Protonated Product) Organic Layer (Non-Basic Impurities) Separate Layers step1->step2 step3 Aqueous Layer Discard Take Aqueous Layer step2:aq->step3:aq step2:org->step3:org step4 step4 step3:aq->step4:aq step5 Aqueous Layer (Salts) Organic Layer (Neutral Product) Extract with Organic Solvent step4->step5 step6 Discard Organic Layer Take Organic Layer step5:org->step6:org step5:aq->step6:aq final Dry & Evaporate to get Purified Product step6:org->final

Caption: Logical Flow of an Acid-Base Extraction for Purification.

References

  • Bulger, P. G., et al. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • Pevzner, M. S., et al. (1998). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3-nitro-1,2,4-triazoles and dialkyl sulfates. ResearchGate. Available at: [Link]

  • Kumar, V., & Kumar, S. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available at: [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Google Patents. (1983). Process for making triazoles - Patent 0075459.
  • MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Available at: [Link]

  • Google Patents. (n.d.). EP0075459B1 - Process for making triazoles.
  • Al-Masoudi, N. A. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Available at: [Link]

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available at: [Link]

  • National Institutes of Health. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Available at: [Link]

  • Justia Patents. (n.d.). Purification of aryltriazoles. Available at: [Link]

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]

  • Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Comprehensive review on 1, 2,4 Triazole. Available at: [Link]

  • ResearchGate. (n.d.). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Available at: [Link]

Sources

Technical Support Center: Stability of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Introduction: The Stability Profile of a Chiral Triazole

This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure, featuring a stable 1,2,4-triazole ring and a reactive secondary alkyl chloride on a chiral center, presents a unique set of stability considerations. While the triazole ring itself is generally robust, the chloropropyl moiety is susceptible to degradation, primarily through hydrolysis and elimination reactions. Understanding and controlling these degradation pathways is paramount for ensuring the integrity of your starting materials, the reproducibility of your experiments, and the quality of your final products.

Frequently Asked Questions (FAQs)

Q1: I am observing a decline in the purity of my this compound stock solution over time. What are the likely degradation products?

A1: The primary degradation pathways for this compound in solution are hydrolysis and elimination, stemming from the reactivity of the secondary alkyl chloride. The two most probable degradation products are:

  • 1-(1-Hydroxypropan-2-yl)-1H-1,2,4-triazole: Formed via nucleophilic substitution of the chloride by water or hydroxide ions (hydrolysis/solvolysis).

  • 1-(Prop-1-en-2-yl)-1H-1,2,4-triazole: Formed through the removal of hydrogen chloride (dehydrohalogenation), an elimination reaction.

A minor pathway, especially if the solution is exposed to UV light, could be photodegradation, although specific products for this compound have not been extensively documented.[1][2]

Q2: How does the pH of my solution affect the stability of the compound?

A2: The pH of your solution is a critical factor influencing the rate and pathway of degradation.

  • Acidic Conditions (pH < 7): In acidic media, the hydrolysis of the alkyl chloride to the corresponding alcohol may be accelerated.[3]

  • Neutral Conditions (pH ≈ 7): Hydrolysis is still a potential issue, though it may proceed at a slower rate compared to acidic or basic conditions.

  • Basic Conditions (pH > 7): Basic conditions significantly promote the E2 elimination reaction (dehydrohalogenation) to form the alkene degradant, 1-(prop-1-en-2-yl)-1H-1,2,4-triazole.[4] Hydrolysis via an S(_N)2 mechanism also occurs and can be competitive with elimination.

Q3: My compound is dissolved in an alcohol-based solvent. Are there any specific stability concerns?

A3: Yes. In alcoholic solvents (e.g., methanol, ethanol), a solvolysis reaction can occur, which is analogous to hydrolysis. The solvent molecules can act as nucleophiles, displacing the chloride to form the corresponding ether. For example, in methanol, you might observe the formation of 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazole.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To maintain the integrity of your stock solutions, we recommend the following:

  • Solvent Selection: Use aprotic, anhydrous solvents such as acetonitrile, THF, or DMSO for the preparation of stock solutions.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation rates.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace moisture and oxygen.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

ParameterRecommendationRationale
Solvent Anhydrous aprotic (e.g., Acetonitrile, DMSO)Minimizes hydrolysis and solvolysis.
Temperature -20°C or -80°CReduces the rate of all chemical degradation pathways.
Light Amber vials or protection from lightPrevents potential photodegradation.[1][2]
Atmosphere Inert gas (Argon or Nitrogen) for long-term storageDisplaces moisture and oxygen, preventing hydrolysis and oxidation.
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles and contamination.

Q5: Could the triazole ring itself participate in the degradation of the chloropropyl side chain?

A5: This is a mechanistically insightful question. It is plausible that one of the nitrogen atoms of the triazole ring could act as an internal nucleophile, displacing the chloride in an intramolecular reaction. This phenomenon, known as neighboring group participation (NGP), would form a strained, positively charged aziridinium-like intermediate.[5][6][7][8] This intermediate would then be highly reactive towards nucleophiles in the solution (e.g., water, hydroxide), leading to the formation of the hydrolysis product. NGP often results in an overall retention of stereochemistry at the reaction center and can lead to a significant rate enhancement compared to a direct S(_N)2 reaction.[6][7][8]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Subsequent Reactions
  • Symptom: You are using this compound as a starting material, and you are observing low yields, unexpected side products, or complete reaction failure.

  • Potential Cause: The starting material may have degraded in storage or during the reaction setup. The presence of the hydrolysis product (the alcohol) will render that portion of your starting material unreactive in reactions where the chloride is the leaving group. The alkene impurity could also potentially react with your reagents to form unwanted byproducts.

  • Troubleshooting Workflow:

start Inconsistent Reaction Results check_purity Verify Purity of Starting Material via HPLC/NMR start->check_purity degraded Purity is Low/Degradants Present check_purity->degraded No pure Purity is High check_purity->pure Yes resynthesize Source Fresh or Re-purify Starting Material degraded->resynthesize check_reaction_conditions Investigate Reaction Conditions pure->check_reaction_conditions reassess_storage Re-evaluate Storage and Handling Procedures resynthesize->reassess_storage reassess_storage->check_reaction_conditions incompatible_solvent Is the reaction solvent protic (water, alcohol)? check_reaction_conditions->incompatible_solvent high_temp_base Does the reaction involve high temperatures or strong bases? incompatible_solvent->high_temp_base No modify_conditions Modify reaction conditions (e.g., use aprotic solvent, lower temperature) incompatible_solvent->modify_conditions Yes high_temp_base->modify_conditions Yes end Proceed with Optimized Protocol high_temp_base->end No modify_conditions->end

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Symptom: During in-process control or final product analysis, you observe new peaks in your HPLC or GC chromatograms that were not present in the initial starting material.

  • Potential Cause: The compound is degrading under the analytical or experimental conditions. This could be due to the solvent, pH of the mobile phase, or temperature of the column/injector.

  • Troubleshooting Steps:

    • Analyze Potential Degradants: If possible, synthesize or source standards of the likely degradation products (1-(1-hydroxypropan-2-yl)-1H-1,2,4-triazole and 1-(prop-1-en-2-yl)-1H-1,2,4-triazole) to confirm their retention times.

    • Assess Method-Induced Degradation: Prepare a fresh solution of the pure compound and inject it immediately. Compare this to a solution that has been allowed to sit in the autosampler for several hours. If new peaks appear or grow over time, this suggests degradation is occurring in the analytical solvent or on the instrument.

    • Optimize HPLC Conditions:

      • Mobile Phase pH: If using a buffered mobile phase, try to keep the pH close to neutral or slightly acidic to minimize base-catalyzed elimination.

      • Temperature: Lower the column temperature to see if this reduces the formation of the impurity peaks.

      • Solvent: Ensure the sample is dissolved in a non-reactive solvent (e.g., acetonitrile) rather than a protic solvent like methanol.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[9][10][11][12]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish degradation pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute the stock solution with an equal volume of a 50:50 acetonitrile:water mixture. Incubate at 60°C for 48 hours.

    • Photodegradation: Expose the thermal degradation solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the main peak area. Use a mass spectrometer to obtain mass information on the new peaks to aid in identification.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method Development Workflow:

start Inject Forced Degradation Samples with Initial Method check_resolution Assess Peak Resolution (Parent vs. Degradants) start->check_resolution adequate_res Resolution > 1.5 check_resolution->adequate_res inadequate_res Resolution < 1.5 check_resolution->inadequate_res validate_method Validate the Final Method (ICH Q2(R1)) adequate_res->validate_method optimize_gradient Optimize Gradient Slope and Time inadequate_res->optimize_gradient check_res_again Re-assess Resolution optimize_gradient->check_res_again adequate_res_2 Resolution > 1.5 check_res_again->adequate_res_2 inadequate_res_2 Resolution < 1.5 check_res_again->inadequate_res_2 adequate_res_2->validate_method change_organic Change Organic Modifier (e.g., Methanol) inadequate_res_2->change_organic change_ph Modify Mobile Phase pH (e.g., use phosphate buffer) inadequate_res_2->change_ph change_organic->check_res_again change_ph->check_res_again

Caption: Workflow for developing a stability-indicating HPLC method.

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  • Van der Eycken, E. V., et al. (2022). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science, 13(45), 13447-13454. [Link]

  • Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

  • American University of Beirut. (n.d.). GUIDELINES FOR CHEMICAL STORAGE IN LABS. [Link]

  • Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. [Link]

  • Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. [Link]

  • Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Synthesis, 2003(10), 1576-1580. [Link]

  • Coburn, M. D., & Jackson, T. E. (1975). Rearrangement and elimination reactions in 1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry, 12(6), 1211-1214. [Link]

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  • Janssen, D. B., et al. (2015). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. The ISME Journal, 9(4), 813-824. [Link]

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Technical Support Center: Optimizing HPLC Separation for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound.

The core challenge in the analysis of this compound lies in its structure. The presence of a stereocenter at the second carbon of the chloropropyl group means the compound exists as a pair of enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase or normal-phase HPLC. Therefore, successful separation requires a chiral environment, typically achieved by using a Chiral Stationary Phase (CSP).

This guide provides a series of frequently asked questions (FAQs) for initial method development and detailed troubleshooting guides to address common issues encountered during analysis.

Frequently Asked Questions (FAQs) for Method Development

This section addresses foundational questions to establish a robust baseline method for separating the enantiomers of this compound.

Q1: What is the primary challenge in separating the isomers of this compound?

The key challenge is that the isomers are enantiomers. Enantiomers possess identical physical properties (e.g., solubility, boiling point) and cannot be resolved on standard, achiral HPLC columns. The separation necessitates the use of a Chiral Stationary Phase (CSP), which creates a chiral environment allowing for differential interaction with each enantiomer.[1] The separation mechanism on CSPs often involves the formation of transient diastereomeric complexes, where differences in stability lead to different retention times.[2]

Q2: Which type of HPLC column is most effective for this separation?

Polysaccharide-based CSPs are the most widely used and successful columns for separating a broad range of chiral compounds, including triazole fungicides and their derivatives.[3][4] These phases consist of a silica support coated or immobilized with a polysaccharide derivative, typically amylose or cellulose carbamates or benzoates.[3][4] For this specific analysis, starting with a well-established polysaccharide phase is highly recommended.

Chiral Stationary Phase (CSP) Type Common Trade Names Separation Principle Typical Mode
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD, Lux® Cellulose-1Hydrogen bonding, π-π interactions, steric inclusionNormal Phase, Reversed Phase
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD, Lux® Amylose-1Similar to cellulose-based CSPs, offering complementary selectivityNormal Phase, Reversed Phase
Amylopectin-tris(phenylcarbamate)(Custom synthesized or specialized columns)Primarily steric interactions and hydrogen bondingNormal Phase

Q3: What are the recommended starting mobile phase conditions?

The choice of mobile phase is intrinsically linked to the column and the desired chromatographic mode (Normal Phase or Reversed Phase).

  • For Normal-Phase (NP) Chromatography: This is often the first approach for polysaccharide CSPs. A typical mobile phase consists of a nonpolar solvent like n-hexane and a polar modifier, usually an alcohol.[2][5]

    • Starting Eluent: n-Hexane / Isopropanol (IPA) (90:10, v/v).

    • Optimization: The percentage of IPA can be adjusted. Decreasing the IPA content generally increases retention and can improve resolution, but also lengthens the analysis time.[3][5]

    • Pro-Tip: The triazole moiety is basic.[6][7] To improve peak shape and prevent tailing caused by interactions with residual silanols on the column packing, add a small amount of a basic additive like Diethylamine (DEA) at 0.1% to the alcohol modifier.[8][9]

  • For Reversed-Phase (RP) Chromatography: Immobilized polysaccharide CSPs are robust enough for use in reversed-phase mode.[10]

    • Starting Eluent: Acetonitrile / Water (50:50, v/v).

    • Optimization: Adjust the ratio of acetonitrile to water to optimize retention. Increasing the organic content will decrease retention time.[10][11]

Q4: What detector settings should I use?

The 1,2,4-triazole ring contains a chromophore that absorbs UV light.[12][13] A Diode Array Detector (DAD) or a variable wavelength UV detector is suitable.

  • Detection Wavelength: A wavelength between 220 nm and 230 nm is a good starting point for detecting triazole derivatives.[2][3][14] It is advisable to run a UV scan of the analyte to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Q5: How does temperature affect the separation?

Temperature is a critical but complex parameter in chiral chromatography.[15]

  • Effect on Retention: Increasing the column temperature will almost always decrease retention times.

  • Effect on Resolution: The effect on resolution (selectivity) is unpredictable. For some separations, lower temperatures improve resolution, while for others, higher temperatures are beneficial. It is recommended to evaluate a temperature range (e.g., 15°C to 40°C) during method development.[10] A stable column oven is essential for reproducible retention times.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the analysis.

Problem 1: Inadequate or No Resolution Between Isomers

If the enantiomers are co-eluting or the resolution is below the required limit (typically Rs > 1.5), consider the following logical progression.

G start Poor Resolution (Rs < 1.5) check_mp Is Mobile Phase Composition Optimal? start->check_mp check_csp Is the Chiral Stationary Phase (CSP) Correct? check_mp->check_csp No adjust_modifier Adjust % Alcohol Modifier (NP) or % Organic (RP) check_mp->adjust_modifier Yes check_temp Is Temperature Optimized? check_csp->check_temp Yes screen_csp Screen Different CSPs (e.g., Amylose vs. Cellulose) check_csp->screen_csp No check_flow Is Flow Rate Too High? check_temp->check_flow Yes optimize_temp Perform Temperature Study (e.g., 15°C to 40°C) check_temp->optimize_temp No optimize_flow Reduce Flow Rate check_flow->optimize_flow Yes end_state Consult Advanced Method Development Guide check_flow->end_state No

Caption: Decision tree for troubleshooting poor resolution.

Step-by-Step Solutions:

  • Optimize Mobile Phase Composition: This is the most common first step.[16]

    • Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in n-hexane. Try decreasing the modifier in small increments (e.g., from 10% to 8% to 5%). This increases interaction with the CSP and often improves selectivity.[5]

    • Reversed Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water.[10]

  • Change the Chiral Stationary Phase (CSP): If optimizing the mobile phase on one CSP is unsuccessful, the required chiral recognition mechanism may not be supported.

    • Action: Switch to a CSP with a different chiral selector. For example, if you are using a cellulose-based column (like Chiralcel OD), try an amylose-based column (like Chiralpak AD).[4] They often provide complementary or different selectivity.

  • Evaluate Column Temperature: As discussed in the FAQ, temperature influences the thermodynamics of the chiral interaction.[10][15]

    • Action: Analyze the sample at three different temperatures (e.g., 20°C, 25°C, 35°C) to see the effect on the selectivity factor (α) and resolution (Rs).

  • Reduce the Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can sometimes improve the efficiency of the separation and enhance resolution.[17]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise integration accuracy and resolution. For basic compounds like triazoles, tailing is the most common issue.[18]

Symptom Potential Cause Recommended Solution
Peak Tailing (Asymmetry Factor > 1.2)Secondary Ionic Interactions: The basic nitrogen atoms on the triazole ring interact with acidic residual silanols on the silica support.[18]Add a Basic Modifier: For normal phase, add 0.1% - 0.2% Diethylamine (DEA) to the mobile phase alcohol.[8][9] For reversed phase, ensure the mobile phase is adequately buffered.
Column Overload: Injecting too much sample mass saturates the stationary phase.Reduce Sample Concentration/Volume: Dilute the sample by a factor of 5 or 10, or reduce the injection volume.[17]
Column Contamination/Damage: Strongly retained impurities accumulate at the column head, or a void has formed.Flush the Column: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.
Peak Fronting (Asymmetry Factor < 0.9)Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Column Overload: Severe mass overload can also lead to fronting.Reduce Sample Concentration/Volume: As with tailing, dilute the sample or inject less.
Problem 3: Unstable or Drifting Retention Times

Inconsistent retention times make peak identification unreliable and hinder method validation.

Caption: Workflow for diagnosing retention time instability.

Step-by-Step Solutions:

  • Ensure Stable Column Temperature: Even small fluctuations in ambient temperature can cause retention time shifts.[19]

    • Action: Always use a thermostatically controlled column compartment and allow the column to fully equilibrate to the set temperature before starting the analysis.

  • Check Mobile Phase Preparation: The composition of the mobile phase must remain constant.

    • Action: Prepare fresh mobile phase daily. In normal phase, the more volatile component (n-hexane) can evaporate, changing the eluent strength.[19] Ensure the mobile phase components are fully mixed and degassed before use.

  • Confirm Column Equilibration: Chiral stationary phases, especially in normal phase, can require longer equilibration times than standard achiral columns.

    • Action: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

  • Verify HPLC System Performance: Issues with the pump or injector can cause drift.[19]

    • Action: Check the pump pressure for unusual fluctuations. Perform a flow rate calibration and check for leaks in the system.

Summary of Recommended Starting Conditions

The table below provides a consolidated starting point for your method development.

Parameter Normal Phase Recommendation Reversed Phase Recommendation
Column Lux Cellulose-1 or Chiralcel OD-H (5 µm, 250 x 4.6 mm)Lux i-Cellulose-5 or Chiralpak IG (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA in the IPAAcetonitrile / Water (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Injection Vol. 5 - 10 µL5 - 10 µL
Detection UV at 225 nmUV at 225 nm

By leveraging these foundational guidelines and systematic troubleshooting protocols, you can efficiently develop a robust and reliable HPLC method for the chiral separation of this compound isomers.

References

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. (2001). Se Pu.[Link]

  • Barros, A. A., et al. (2005). Development and application of a screening method for triazole fungicide determination in liquid and fruit samples using solid-phase microextraction and HPLC-DAD. Analyst.[Link]

  • Shekar, K. C., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Future Journal of Pharmaceutical Sciences.[Link]

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. [Link]

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. (Secondary Source). [Link]

  • Wang, P., et al. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality.[Link]

  • MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Kaewsuya, P., et al. (2022). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Molecules.[Link]

  • Zhang, Z., et al. (2011). Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. Chirality.[Link]

  • Lomenova, E., et al. (2011). Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order. ResearchGate.[Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Dong, F., et al. (2006). The direct chiral separations of fungicide enantiomers on amylopectin based chiral stationary phase by HPLC. Chirality.[Link]

  • HPLC Troubleshooting. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.[Link]

  • Lammerhofer, M. (2010). Commercial chiral stationary phases for the separations of clinical racemic drugs. ResearchGate.[Link]

  • Dong, F., et al. (2006). The direct chiral separations of fungicide enantiomers on amylopectin based chiral stationary phase by HPLC. Semantic Scholar.[Link]

  • Toribio, L., et al. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A.[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

  • Orochem. (n.d.). CHIRAL STATIONARY PHASES. [Link]

  • Yadav, R. (2021). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Creative Research Thoughts.[Link]

  • Chromatography Forum. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,2,4-Triazole. PubChem.[Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Nuţă, D. C., et al. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate.[Link]

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Technical Support Center: Troubleshooting Poor Bioactivity of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers utilizing 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole in their experimental workflows. This guide is designed to assist you, our fellow scientists and drug development professionals, in troubleshooting and resolving common issues related to poor or inconsistent bioactivity results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

It is important to note that while 1,2,4-triazole derivatives are a well-studied class of compounds with a wide range of biological activities, specific experimental data for this compound is not extensively available in the public domain.[1][2][3] Therefore, this guide is built upon established principles of small molecule bioassays, the known physicochemical properties of 1,2,4-triazoles, and the chemical reactivity of secondary alkyl chlorides.[4][5][6][7]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have when encountering unexpected results with this compound.

Q1: My compound, this compound, is showing no activity in my assay. What are the most common initial things to check?

A1: When a compound fails to show expected activity, it's crucial to first validate the compound itself and the assay system. The primary areas to investigate are:

  • Compound Integrity and Purity: Was the identity and purity of the compound confirmed upon receipt or synthesis? Impurities can sometimes interfere with or inhibit the activity of the primary compound.[8][9]

  • Solubility: Is the compound fully dissolved in your assay buffer at the tested concentrations? Undissolved compound will lead to a lower effective concentration.[10]

  • Assay Performance: Are your positive and negative controls behaving as expected? This is the most critical indicator of a valid assay run.[11]

Q2: What are the known biological activities of 1,2,4-triazole derivatives?

A2: The 1,2,4-triazole scaffold is a key component in a wide variety of therapeutically important agents.[12] Derivatives have been shown to possess a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][13] The specific activity is highly dependent on the substitutions on the triazole ring.

Q3: Could the chloropropane group on my molecule be causing issues?

A3: Yes, the 1-chloropropan-2-yl group could be a source of instability. Secondary alkyl chlorides, such as the one in your molecule, can be susceptible to hydrolysis, especially when heated in aqueous solutions.[14][15][16][17] This means your active compound could be degrading into 1-(1-hydroxypropan-2-yl)-1H-1,2,4-triazole and hydrochloric acid in the assay medium over time, leading to a decrease in the concentration of the intended test article.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and resolving poor bioactivity results.

Section 1: Compound Verification and Handling

A common source of error in bioassays is the quality and handling of the test compound.[18][19]

Q4: How can I be sure that the compound I am testing is indeed this compound and of sufficient purity?

A4: Independent verification of the compound's identity and purity is paramount.

  • Identity Confirmation: Use techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure of your compound. The spectral data should match the expected structure of this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. For most screening assays, a purity of >95% is recommended.[20]

Experimental Protocol: Purity Analysis by HPLC

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength where the triazole ring absorbs (e.g., ~210 nm).

  • Data Analysis: Integrate the peak areas. The purity is the percentage of the main peak area relative to the total area of all peaks.

Q5: What are the best practices for storing and handling this compound?

A5: Proper storage is critical to prevent degradation.[21][22][23]

  • Solid Compound: Store in a tightly sealed vial at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in an anhydrous solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Section 2: Addressing Physicochemical Properties

The physical and chemical properties of your compound directly impact its behavior in an aqueous assay environment.

Q6: I'm seeing precipitation in my assay wells. How do I address the solubility of this compound?

A6: The parent 1,2,4-triazole is highly soluble in water.[4][5][24][25] However, the addition of the chloropropane group increases its lipophilicity, which may reduce aqueous solubility.

Troubleshooting Solubility Issues:

  • Visual Inspection: Before running the full assay, prepare your highest concentration of the compound in the final assay buffer and visually inspect for any cloudiness or precipitate under a microscope.

  • Reduce Final DMSO Concentration: While DMSO is a common co-solvent, high concentrations can be toxic to cells or interfere with enzyme activity. Aim for a final DMSO concentration of ≤0.5%.

  • Kinetic Solubility Assay: Perform a simple kinetic solubility assay to determine the concentration at which your compound starts to precipitate in the assay buffer.

Hypothetical Kinetic Solubility Data:

Compound Concentration (µM)Turbidity (Nephelometric Units)Observation
15Soluble
108Soluble
5015Soluble
10085Precipitation
200250Heavy Precipitation

This table illustrates that for this hypothetical scenario, experiments should be conducted at concentrations below 100 µM to avoid solubility issues.

Q7: How can I test for the stability of my compound in the assay buffer?

A7: Given the potential for hydrolysis of the secondary alkyl chloride, assessing the stability of this compound over the time course of your experiment is critical.

Experimental Protocol: Compound Stability Assessment by LC-MS

  • Incubation: Incubate your compound at its highest assay concentration in the final assay buffer at the assay temperature (e.g., 37°C).

  • Time Points: Take samples at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Quenching: Stop any potential degradation by adding an equal volume of cold acetonitrile to each sample.

  • LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining and to identify any potential degradation products (e.g., the hydrolyzed alcohol derivative).

  • Data Analysis: Plot the percentage of the parent compound remaining over time.

Section 3: Investigating Assay-Related Issues

If you have confirmed your compound's integrity, solubility, and stability, the next step is to scrutinize the bioassay itself.[11][26][27][28][29][30][31][32][33]

Q8: My positive and negative controls are working, but I still see no activity with my compound. Could it be interfering with the assay technology?

A8: Yes, some compounds can interfere with assay readouts.[10]

  • Autofluorescence: If you are using a fluorescence-based assay, your compound might be fluorescent at the excitation and emission wavelengths of your reporter, leading to false-positive or false-negative results.

  • Light Scattering: Precipitated compound can scatter light in absorbance assays.

  • Reagent Reactivity: The compound could be directly reacting with assay components, such as luciferin in a luciferase-based assay.

Troubleshooting Workflow for Assay Interference:

Assay_Interference_Workflow start Poor Bioactivity Result check_compound Compound Integrity & Solubility Verified? start->check_compound assay_type What is the assay format? check_compound->assay_type fluorescence Fluorescence-Based assay_type->fluorescence Fluorescence absorbance Absorbance-Based assay_type->absorbance Absorbance luminescence Luminescence-Based assay_type->luminescence Luminescence run_autofluorescence Run compound alone at assay concentrations (no cells/enzyme) and measure fluorescence fluorescence->run_autofluorescence run_absorbance_control Run compound alone at assay concentrations and measure absorbance absorbance->run_absorbance_control run_luminescence_control Run compound with luciferase substrate (no enzyme) and measure luminescence luminescence->run_luminescence_control interference Interference Detected? run_autofluorescence->interference run_absorbance_control->interference run_luminescence_control->interference no_interference No Interference interference->no_interference No troubleshoot_interference Change assay format or use different detection wavelengths interference->troubleshoot_interference Yes investigate_target Investigate Target-Specific Issues no_interference->investigate_target troubleshoot_interference->investigate_target

Caption: Workflow to diagnose assay interference.

Q9: Is it possible that this compound has off-target effects that are masking its intended activity?

A9: Yes, off-target effects are a known consideration for many small molecules, including triazole derivatives.[12] For example, some triazoles are known to interact with cytochrome P450 enzymes, which could have wide-ranging effects in cellular assays. If you are working in a complex biological system like cell culture, it's possible that an off-target effect is counteracting or masking the effect on your primary target. Addressing this would typically involve target deconvolution studies, which are beyond the scope of initial troubleshooting but are an important consideration in drug development.

Summary and Path Forward

Experiencing poor bioactivity with a novel compound can be a challenging but not insurmountable obstacle. By systematically working through the potential issues of compound integrity, physicochemical properties, and assay-specific factors , you can identify the root cause of your unexpected results.

Logical Progression for Troubleshooting:

Troubleshooting_Progression A 1. Compound Verification (Purity & Identity) B 2. Physicochemical Properties (Solubility & Stability) A->B C 3. Assay Validation (Controls & Interference) B->C D 4. Biological Interpretation (Target Engagement & Off-Target Effects) C->D

Caption: Logical flow for troubleshooting bioactivity.

We encourage you to follow this structured approach to diagnose the issues in your experiments with this compound. Should you require further assistance, please do not hesitate to contact our technical support team with your detailed experimental setup and the troubleshooting steps you have already taken.

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Method refinement for consistent 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Welcome to the dedicated technical support guide for the synthesis of this compound. This molecule is a critical intermediate in the production of several triazole-based fungicides, including tebuconazole and prothioconazole.[1][2][3] Achieving a consistent, high-yield synthesis is paramount for downstream applications. This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-tested insights into refining this procedure, focusing on common challenges and their solutions.

The core of this synthesis involves the N-alkylation of 1,2,4-triazole with 1,2-dichloropropane. While seemingly straightforward, the primary obstacle is controlling the regioselectivity of the reaction. The 1,2,4-triazole anion has two nucleophilic centers, the N1 and N4 positions, leading to the formation of two principal isomers. The desired product is the N1-substituted isomer, this compound. This guide will address how to maximize its formation while minimizing the production of the undesired N4-isomer and other byproducts.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted issue that can stem from incomplete conversion, competing side reactions, or product loss during workup. Let's break down the potential causes and remedies.

  • Potential Cause A: Incomplete Reaction

    • Causality: The reaction may not have reached completion due to insufficient time, temperature, or inefficient activation of the 1,2,4-triazole. The strength and solubility of the base are critical for generating the triazole anion, which is the active nucleophile.

    • Solutions:

      • Optimize Reaction Time & Temperature: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature in 5-10°C increments. A typical range is 60-120°C, depending on the solvent.[2][3]

      • Verify Reagent Quality: Ensure that the 1,2,4-triazole and 1,2-dichloropropane are of high purity. The base (e.g., potassium hydroxide, sodium hydroxide) should be finely ground and, if possible, anhydrous to maximize its reactivity.

      • Employ a Phase-Transfer Catalyst (PTC): In a biphasic system or when the base has low solubility in the organic solvent, a PTC like tetrabutylammonium bromide (TBAB) or a crown ether can be highly effective. The PTC facilitates the transfer of the triazole anion into the organic phase, accelerating the reaction rate and often improving yield.[3][4]

  • Potential Cause B: Undesired Side Reactions

    • Causality: Besides the formation of the N4-isomer, other side reactions can consume starting materials. These include bis-alkylation of the triazole ring or reaction of the product with another triazole molecule.

    • Solutions:

      • Control Stoichiometry: Use a slight molar excess of 1,2,4-triazole relative to 1,2-dichloropropane (e.g., 1.1-1.3 equivalents of triazole). This ensures the alkylating agent is the limiting reagent, minimizing the chance of double alkylation.

      • Controlled Reagent Addition: Add the 1,2-dichloropropane to the reaction mixture dropwise rather than all at once. This maintains a low instantaneous concentration of the alkylating agent, disfavoring side reactions.

  • Potential Cause C: Product Loss During Workup

    • Causality: The product may have some solubility in the aqueous phase, leading to losses during extraction. Emulsion formation can also trap the product.

    • Solutions:

      • Optimize Extraction: Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate). Perform multiple extractions (3-4 times) with smaller volumes of solvent.

      • Back-Extraction: To recover any dissolved product, the combined aqueous layers can be saturated with sodium chloride before a final extraction.

Question 2: I am forming a significant amount of the wrong isomer, the N4-alkylated product. How can I improve the regioselectivity for the desired N1-isomer?

Answer: This is the most critical challenge in this synthesis. Achieving high N1 regioselectivity is dependent on carefully controlling the reaction environment, which dictates the reactive state of the 1,2,4-triazole anion.

  • Causality: The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position. The ratio of the resulting isomers is highly sensitive to the choice of base, solvent, and the presence of catalysts. The N1-substituted product is generally the thermodynamically more stable isomer, and reaction conditions should be chosen to favor its formation.[5]

  • Solutions:

    • Solvent and Base System: The choice of solvent is paramount. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended. These solvents effectively solvate the cation of the base (e.g., K+ or Na+), leaving a "bare" and highly reactive triazolide anion, which preferentially attacks at the N1 position.[6]

    • Use of a Strong Base: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are effective at deprotonating the triazole.[6][7] The combination of a strong base in a polar aprotic solvent is a well-established method for favoring N1 alkylation.

    • Phase-Transfer Catalysis (PTC): As mentioned for improving yield, a PTC is also a powerful tool for controlling regioselectivity. By forming a lipophilic ion pair with the triazolide anion, the PTC enhances its solubility in the organic phase and can lead to a consistent N1:N4 isomer ratio, often heavily favoring the N1 product.[3][5]

G cluster_reactants Reactants & Conditions cluster_products Alkylation Products Triazole 1,2,4-Triazole Deprotonation Deprotonation Triazole->Deprotonation DCP 1,2-Dichloropropane N1_Product Desired N1-Isomer 1-(1-Chloropropan-2-yl)- 1H-1,2,4-triazole DCP->N1_Product N4_Product Undesired N4-Isomer 4-(1-Chloropropan-2-yl)- 4H-1,2,4-triazole DCP->N4_Product Base Base (e.g., KOH) Base->Deprotonation Solvent Solvent (e.g., DMF) Triazole_Anion 1,2,4-Triazolide Anion (N1 & N4 Nucleophilic Sites) Deprotonation->Triazole_Anion Triazole_Anion->N1_Product SN2 Attack at N1 (Favored) Triazole_Anion->N4_Product SN2 Attack at N4 (Disfavored)

Question 3: How can I effectively purify the final product and remove the N4-isomer?

Answer: Purification can be challenging due to the similar physical properties of the N1 and N4 isomers. However, several techniques can be employed.

  • Causality: The isomers often have very close boiling points and polarities, making separation by standard methods difficult. Impurities can also interfere with purification, sometimes causing the product to remain as an oil instead of crystallizing.[8]

  • Solutions:

    • Fractional Vacuum Distillation: On a larger scale, this is the most common industrial method. It requires a good vacuum and a fractionating column to effectively separate the isomers based on their slight differences in boiling points.

    • Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be used. However, finding an eluent system that provides good separation may require some screening. Start with a non-polar/polar system like Hexane/Ethyl Acetate and gradually increase the polarity. Sometimes, adding a small percentage of a modifier like triethylamine can improve peak shape.

    • Crystallization: If the desired N1-isomer is a solid, recrystallization is an excellent method for purification. If the product "oils out," it is often due to the presence of impurities (including the other isomer) depressing the melting point.[8] In this case, try dissolving the oil in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate) and cooling it slowly. Seeding with a pure crystal or scratching the inside of the flask can help induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical, optimized protocol for this synthesis?

    • A: A robust starting point is to dissolve 1,2,4-triazole (1.1 eq.) and potassium hydroxide (1.2 eq.) in DMF. Add a catalytic amount of TBAB (0.05 eq.). Heat the mixture to around 80°C and then add 1,2-dichloropropane (1.0 eq.) dropwise over 30-60 minutes. Maintain the temperature and stir for 4-8 hours, monitoring by TLC/GC until the starting material is consumed.

  • Q2: How should I monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is effective. Use a silica plate and an eluent like 7:3 Hexane:Ethyl Acetate. 1,2,4-triazole is very polar and will have a low Rf value. The products will be less polar and have higher Rf values. Staining with iodine or potassium permanganate can help visualize the spots.

  • Q3: What are the primary safety concerns?

    • A: 1,2-dichloropropane is a flammable, volatile, and suspected carcinogenic solvent. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. The reaction can be exothermic, especially during the addition of the alkylating agent, so ensure proper temperature control.

  • Q4: Can other bases or solvents be used?

    • A: Yes, various systems have been reported. For instance, potassium carbonate in acetonitrile is a milder option, though it may require longer reaction times or higher temperatures.[9] Microwave-assisted synthesis using ionic liquids has also been shown to produce excellent yields of the N1-isomer rapidly.[9] However, for consistency and scalability, the strong base/polar aprotic solvent/PTC system is a highly reliable choice.

Experimental Workflow & Data Summary

G Setup 1. Reaction Setup - Charge reactor with 1,2,4-Triazole,  Base, Solvent, and PTC. - Heat to desired temperature. Addition 2. Reagent Addition - Add 1,2-Dichloropropane  dropwise under stirring. Setup->Addition Reaction 3. Reaction - Maintain temperature for 4-8 hours. - Monitor progress via TLC/GC. Addition->Reaction Workup 4. Workup - Cool mixture. - Quench with water. - Extract with organic solvent. Reaction->Workup Purification 5. Purification - Wash organic layer. - Dry and concentrate. - Purify by vacuum distillation  or chromatography. Workup->Purification Analysis 6. Analysis - Characterize product (NMR, GC-MS). - Assess purity and isomer ratio. Purification->Analysis

Table 1: Comparison of Reaction Conditions on N1-Isomer Selectivity

Base Solvent Catalyst Temperature (°C) Typical N1:N4 Ratio Reference
NaOHDMFNone100~85:15[6]
K₂CO₃AcetonitrileNone80 (Reflux)~80:20[5]
DBUTHFDBU (Base & Cat.)25~90:10[5]
KOHTolueneTBAB (PTC)90>95:5[3]
K₂CO₃Ionic LiquidMicrowave80>95:5[9]

References

  • Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • Farah, S., & Shady, E. (2012). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Journal of Chemical Research, 36(10), 613-615.
  • Qian, Z. (2010). Synthesis and Characterization of Fungicide Tebuconazole. 2010 International Conference on Apperceiving Computing and Intelligence Analysis. Semantic Scholar.
  • Bulger, P. G., Cottrell, H. J., & O'Shea, P. D. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 43(47), 8463-8465.
  • Li, Y., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 8(49), 27957-27961. [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Eur J Med Chem, 284, 117192.
  • Qian, Z. (2010). Synthesis and characterization of fungicide tebuconazole. 2010 International Conference on Apperceiving Computing and Intelligence Analysis.
  • Ye, Z., et al. (2016). Synthetic method of tebuconazole intermediate. CN105348057A.
  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. Retrieved January 16, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-9.
  • Li, Z., et al. (2021). Tebuconazole intermediate and preparation method of tebuconazole. CN109336848B.
  • Slideshare. (2016). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved January 16, 2026, from [Link]

  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 965825. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

  • Gholamzadeh, P., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. [Link]

  • Pevzner, M. S., et al. (2001). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3-nitro-1,2,4-triazoles and dialkyl sulfates. Russian Journal of Organic Chemistry, 37(3), 414-421.
  • Nas, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(1), 229-238.
  • Belletire, J. L., & Spletzer, E. G. (2004). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 34(1), 15-21.
  • Li, H., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3358. [Link]

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Preventing side reactions during the synthesis of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical intermediate, notably used in the production of azole-based fungicides like Tebuconazole[1]. Our goal is to provide actionable solutions to common challenges, with a primary focus on preventing side reactions and maximizing the yield of the desired N1-isomer.

The alkylation of 1,2,4-triazole with 1,2-dichloropropane presents a significant regioselectivity challenge. The triazole anion is an ambident nucleophile, leading to the formation of both the desired N1-substituted product and the undesired N4-substituted isomer. This guide explains the causality behind these outcomes and provides field-proven protocols to steer the reaction toward the intended product.

Visual Overview: Primary Reaction and Competing Side Reactions

The reaction of the 1,2,4-triazolide anion with 1,2-dichloropropane can proceed through multiple pathways. The desired outcome is the SN2 attack at the secondary carbon (C2) to form the N1-isomer. However, competing reactions, including attack at the same carbon to form the N4-isomer and base-induced elimination, are common pitfalls.

G cluster_reactants Reactants cluster_products Potential Products Triazole 1H-1,2,4-Triazole Anion Triazolide Anion Triazole->Anion Deprotonation Dichloropropane 1,2-Dichloropropane Product_N1 Desired Product This compound Dichloropropane->Product_N1 Product_N4 Side Product 4-(1-Chloropropan-2-yl)-1H-1,2,4-triazole Dichloropropane->Product_N4 Product_Elim Side Product Allyl Chloride Dichloropropane->Product_Elim Elimination (E2) Base Base (e.g., NaOH, K2CO3) Anion->Product_N1  S_N2 Attack at C2 (N1 Position) Anion->Product_N4  S_N2 Attack at C2 (N4 Position)

Caption: Desired N1-alkylation pathway and major competing side reactions.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Problem 1: Poor Regioselectivity (High Levels of N4-Isomer)

Q: My crude product analysis (¹H NMR) shows a significant amount of the undesired N4-alkylated isomer. How can I improve the N1:N4 ratio?

A: This is the most critical challenge in this synthesis. The N1:N4 ratio is highly dependent on the reaction conditions, which influence the electronic and steric environment of the triazolide anion. The 1H-1,2,4-triazole tautomer is generally more stable than the 4H form, making the N1 position kinetically and thermodynamically favored for substitution under the right conditions.

Causality & Solution Matrix:

ParameterCausalityRecommended Action
Base & Counter-ion The nature of the cation (e.g., K⁺, Na⁺) associated with the triazolide anion affects which nitrogen atom is more nucleophilic. Larger, "softer" cations (like K⁺ or quaternary ammonium from PTC) tend to associate less tightly and favor attack at the less sterically hindered and more electronically favorable N1 position.Use potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) over sodium-based equivalents. For superior results, employ a Phase Transfer Catalyst (PTC) with an inorganic base like NaOH or KOH.[2]
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, creating a more "naked" and reactive anion. This high reactivity can sometimes decrease selectivity. Less polar solvents may enhance the effect of the counter-ion, leading to better selectivity.While DMF is common, consider solvents like toluene or methylcyclohexane in a biphasic system with a PTC.[3] This combination often enhances N1-selectivity.
Temperature Higher temperatures provide more energy, potentially overcoming the activation barrier for the formation of the less stable N4-isomer. Reactions are often run at elevated temperatures to ensure a reasonable rate, but this can be detrimental to selectivity.Maintain the lowest possible temperature that allows for a reasonable reaction rate. A typical range is 80-120°C, but optimization is key.[3] Start lower and gradually increase while monitoring the N1:N4 ratio.
Phase Transfer Catalysis (PTC) A PTC (e.g., Tetrabutylammonium Bromide - TBAB) transports the triazolide anion into the organic phase as a lipophilic ion pair. This "quat-anion" pair is sterically bulky, which strongly disfavors attack from the more sterically hindered N4 position, thereby significantly enhancing N1 selectivity.[2][4]This is the most highly recommended solution. Implement a PTC system. Use 1-5 mol% of TBAB or a similar quaternary ammonium salt with an inorganic base (NaOH, K₂CO₃) in a suitable solvent.[5]
Problem 2: Formation of Elimination Byproducts

Q: I am observing byproducts consistent with the elimination of HCl from 1,2-dichloropropane (e.g., allyl chloride). How can I prevent this?

A: This side reaction is a classic E2 elimination, promoted by the base used to deprotonate the triazole. The secondary chloride in 1,2-dichloropropane is susceptible to elimination.

Solutions:

  • Use a Milder Base: If possible, switch to a less aggressive base like potassium carbonate (K₂CO₃) instead of hydroxides. K₂CO₃ is strong enough to deprotonate the triazole but is less likely to promote elimination.[6]

  • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.05-1.1 equivalents) relative to the 1,2,4-triazole. A large excess of strong base will significantly increase the rate of elimination.

  • Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can disproportionately slow the elimination pathway.

  • Gradual Addition: Add the base slowly to the reaction mixture to keep its instantaneous concentration low.

Problem 3: Difficulty in Product Purification

Q: I am struggling to separate the N1 and N4 isomers by column chromatography or crystallization. What strategies are effective?

A: The N1 and N4 isomers often have very similar polarities, making separation challenging.[7]

Recommended Purification Strategies:

  • Optimize Synthesis First: The best solution is to improve the N1:N4 ratio during the reaction so that the N4-isomer is only a minor impurity that may not require removal, depending on the requirements for the next step.

  • Fractional Crystallization: If the crude product is a solid, attempt fractional crystallization from various solvents. Try solvent systems like isopropanol/water, toluene, or ethyl acetate/heptane. The different packing efficiencies of the two isomers in a crystal lattice can sometimes be exploited for separation.

  • Column Chromatography:

    • Eluent System: Standard ethyl acetate/hexane systems may not be sufficient. Try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine to the eluent to improve separation on silica gel.[8]

    • Stationary Phase: If silica gel fails, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. This is often effective for separating isomers with minor polarity differences.[8]

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

G start Start Synthesis analyze Analyze Crude Product (¹H NMR, GC-MS) start->analyze check_yield Is Overall Yield > 75%? analyze->check_yield check_ratio Is N1:N4 Ratio > 95:5? check_yield->check_ratio Yes optimize_conditions Troubleshoot Reaction: • Check reagent purity • Increase temperature/time • Re-evaluate base/solvent check_yield->optimize_conditions No check_elim Are Elimination Byproducts Present? check_ratio->check_elim Yes optimize_selectivity Implement Selectivity Strategy: 1. Add Phase Transfer Catalyst (TBAB) 2. Switch to K+ base (K2CO3) 3. Lower reaction temperature check_ratio->optimize_selectivity No optimize_elim Minimize Elimination: • Use milder base (K2CO3) • Lower temperature • Use stoichiometric base check_elim->optimize_elim Yes purify Proceed to Purification (Crystallization / Chromatography) check_elim->purify No optimize_conditions->analyze optimize_selectivity->analyze optimize_elim->analyze end_success Synthesis Successful purify->end_success

Caption: A systematic workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of two different regioisomers (N1 and N4)? A1: 1H-1,2,4-triazole exists in tautomeric equilibrium with 4H-1,2,4-triazole. When deprotonated, it forms a single triazolide anion, but the negative charge is delocalized across the N1, N2, and N4 atoms. Both N1 and N4 are viable nucleophilic sites for alkylation. The N1 position is generally favored due to a combination of electronic factors and less steric hindrance, and the resulting 1-substituted product is typically more thermodynamically stable.

Q2: What is Phase Transfer Catalysis (PTC) and why is it so highly recommended for this synthesis? A2: Phase Transfer Catalysis is a technique used to facilitate a reaction between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium salt like TBAB, forms an ion pair with the anion (triazolide) and shuttles it into the organic phase where the alkylating agent resides. For this specific synthesis, PTC is highly effective because:

  • It allows the use of inexpensive and easy-to-handle inorganic bases (NaOH, K₂CO₃) in an aqueous phase.[2]

  • The bulky quaternary ammonium-triazolide complex in the organic phase creates significant steric hindrance around the N4 position, dramatically improving selectivity for the N1 product.[4]

  • It often accelerates reaction rates, allowing for milder temperature conditions, which further suppresses side reactions like elimination.

Q3: What analytical techniques are best for monitoring the reaction and determining the N1:N4 isomer ratio? A3: The primary techniques are:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The two triazole ring protons (at the C3 and C5 positions) have distinct and well-separated chemical shifts in the N1 and N4 isomers, allowing for clear identification and integration to determine the product ratio.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for monitoring the disappearance of starting materials and the appearance of products. The isomers will likely have different retention times, and their mass spectra will confirm their identity. This is excellent for quantitative analysis of the crude reaction mixture.[5]

Protocol: Optimized Synthesis via Phase Transfer Catalysis

This protocol is designed to maximize the yield of the desired this compound by enhancing N1-regioselectivity.

Reagents:

  • 1,2,4-Triazole (1.0 eq)

  • 1,2-Dichloropropane (3.0 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.03 eq)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 1,2,4-triazole, TBAB, toluene, and 1,2-dichloropropane.

  • Base Addition: In a separate beaker, dissolve NaOH in water to create a 50% (w/w) solution. Begin vigorous stirring of the reaction mixture and slowly add the aqueous NaOH solution over 30 minutes, ensuring the temperature does not exceed 40°C.

  • Reaction: After the addition is complete, heat the mixture to 85-90°C and maintain for 6-8 hours. Monitor the reaction progress by GC-MS until the 1,2,4-triazole is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the toluene and excess 1,2-dichloropropane.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol) to yield the pure this compound.

This self-validating system, by employing PTC, inherently favors the desired N1-isomer, simplifying purification and maximizing yield.

References

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerPlus, 5(1), 543. [Link]

  • ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U.-H. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF on ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Novel Triazole Fungicides and Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the fungicidal efficacy of the novel compound 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole in comparison to established commercial triazole fungicides. Designed for researchers, scientists, and professionals in drug development, this document outlines the mechanistic underpinnings of triazole fungicides, presents available efficacy data for commercial benchmarks, and details rigorous experimental protocols for a robust comparative analysis.

Introduction: The Enduring Significance of Triazole Fungicides

Triazole fungicides represent a cornerstone of modern agriculture and disease management, offering broad-spectrum control of devastating fungal pathogens.[1][2] Their systemic properties and specific mode of action have made them invaluable for protecting a wide range of crops, from cereals to fruits and vegetables.[3][4] The continuous evolution of fungal resistance, however, necessitates the discovery and evaluation of new active ingredients.[5][6]

This guide focuses on providing a methodological approach to compare the novel molecule, this compound, against leading commercial fungicides such as Difenoconazole, Tebuconazole, Propiconazole, and Myclobutanil. As specific efficacy data for this novel compound is not yet publicly available, this document serves as a blueprint for the requisite scientific validation.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Triazole fungicides are classified by the Fungicide Resistance Action Committee (FRAC) under Group 3, defined as Demethylation Inhibitors (DMIs).[7] Their fungicidal activity stems from the targeted disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[8]

Specifically, the nitrogen atom in the triazole ring binds to the heme iron center of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[1][9][10] This inhibition blocks the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and compromising the structural integrity and function of the fungal cell membrane, ultimately arresting fungal growth.[1][10]

Triazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 CYP51 CYP51 Enzyme (14α-demethylase) Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Fungicide This compound (or Commercial Triazoles) Triazole_Fungicide->CYP51 Inhibits Disrupted_Membrane Disrupted Fungal Cell Membrane & Growth Arrest CYP51->Disrupted_Membrane

Caption: Mechanism of action of triazole fungicides.

Profiles of Commercial Fungicide Benchmarks

A meaningful evaluation of a novel compound requires comparison against established, effective alternatives. The following fungicides are widely used systemic triazoles with well-documented efficacy.

  • Difenoconazole: A broad-spectrum fungicide with both preventative and curative properties, used to control a wide variety of fungi including Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, fruits, and vegetables.[3][11][12]

  • Tebuconazole: Known for its effectiveness against Fusarium species, causing head blight and crown rot, as well as rusts and leaf spots in various crops.[1][13] It is often considered an industry standard for Fusarium control.[14]

  • Propiconazole: A systemic fungicide with protective and curative action, readily absorbed by plants.[4] It is highly effective against rust diseases (Puccinia spp.), powdery mildew, and various leaf spot diseases in cereals and turf.[15][16][17]

  • Myclobutanil: A systemic fungicide particularly effective against powdery mildew, rusts, and black spot on a wide range of crops, including grapes, fruits, and ornamentals.[8][18][19]

Comparative Efficacy Data: A Framework for Evaluation

Direct, side-by-side experimental data is the gold standard for efficacy comparison. The following table summarizes published data for the commercial benchmarks against key fungal pathogens. The entry for this compound remains hypothetical, pending experimental validation using the protocols outlined in the subsequent section.

FungicideTarget PathogenEfficacy Metric (EC₅₀ in µg/mL)Disease ControlledReference(s)
This compound Fusarium culmorumData to be determinedFusarium Head Blight-
Puccinia striiformisData to be determinedStripe Rust-
Erysiphe graminisData to be determinedPowdery Mildew-
Tebuconazole Fusarium culmorum~0.5 - 2.0Fusarium Head Blight[14]
Fusarium oxysporumReported to provide 100% mycelial inhibition at 500 ppmFusarium Wilt[20]
Difenoconazole Alternaria alternata~1.0 - 2.0Leaf Spot[11]
Septoria triticiBroadly effectiveSeptoria Leaf Blotch[11]
Propiconazole Puccinia spp.Highly effective (often used as a standard)Rust Diseases[15]
Alternaria alternata~1.90Alternaria Black Spot[21]
Myclobutanil Erysiphe pulchraHighly effective at 0.24 g ai/literPowdery Mildew[22][23]
Leveillula tauricaSignificantly reduces disease intensityPowdery Mildew[18]

Note: EC₅₀ values are highly dependent on the specific fungal isolate and experimental conditions. The values presented are illustrative and compiled from various studies.

Experimental Protocols for Efficacy Determination

To generate the data required for a robust comparison, standardized in vitro and in vivo assays are essential. These protocols provide a self-validating system for assessing fungicidal performance.

In Vitro Efficacy: Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on fungal growth. The primary output is the EC₅₀ value (Effective Concentration to inhibit growth by 50%).

Step-by-Step Methodology:

  • Fungal Culture: Grow a pure culture of the target pathogen (e.g., Fusarium culmorum) on Potato Dextrose Agar (PDA) at 25°C for 5-7 days.[1]

  • Stock Solution Preparation: Prepare a stock solution of each test fungicide (novel and commercial) in a suitable solvent (e.g., ethanol or acetone) at a high concentration (e.g., 10,000 µg/mL).[24][25]

  • Poisoned Media Preparation: Autoclave PDA and allow it to cool to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with the solvent alone.[24] Pour the amended agar into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, take a 5mm mycelial plug from the edge of the actively growing fungal culture and place it in the center of each fungicide-amended and control plate.[25]

  • Incubation: Incubate the plates at 25°C in the dark for a period determined by the growth rate of the fungus on the control plate (typically until the control colony has nearly reached the edge of the plate).

  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.[26]

  • EC₅₀ Determination: Use probit analysis or non-linear regression to determine the EC₅₀ value from the dose-response data.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Grow Fungal Culture (e.g., Fusarium on PDA) Inoculate 4. Inoculate Plates with Mycelial Plugs Culture->Inoculate Stock 2. Prepare Fungicide Stock Solutions Media 3. Create 'Poisoned' Agar (Serial Dilutions) Stock->Media Media->Inoculate Incubate 5. Incubate at 25°C Inoculate->Incubate Measure 6. Measure Colony Diameters Incubate->Measure Calculate 7. Calculate % Inhibition Measure->Calculate EC50 8. Determine EC₅₀ Value (Probit Analysis) Calculate->EC50

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Efficacy: Greenhouse Pot Study

This assay evaluates the protective and curative efficacy of a fungicide on a host plant under controlled environmental conditions.

Step-by-Step Methodology:

  • Plant Propagation: Grow susceptible host plants (e.g., wheat seedlings for Fusarium or Puccinia testing) in pots containing sterile soil mix in a greenhouse. Ensure uniform growth to the desired stage (e.g., two-leaf stage).

  • Inoculum Preparation: Prepare a spore suspension of the target pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL) in sterile distilled water with a surfactant like Tween 20.

  • Fungicide Application:

    • Protective (Preventative) Trial: Spray a set of plants with each fungicide at the desired application rate until runoff. Allow the foliage to dry completely (approx. 24 hours).

    • Curative Trial: Inoculate a separate set of plants first (Step 4), and then apply the fungicide treatments after a set incubation period (e.g., 24-48 hours).

  • Inoculation: Spray the plants with the prepared spore suspension until foliage is thoroughly wet. An untreated, inoculated control group is essential.

  • Incubation: Place the inoculated plants in a high-humidity chamber or cover with plastic bags for 24-48 hours to promote infection. Then, return them to standard greenhouse conditions.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity. This can be done by measuring the percentage of leaf area affected, lesion size, or using a standardized disease rating scale.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated, inoculated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

In_Vivo_Workflow cluster_trials Parallel Trials Start Start Grow_Plants 1. Grow Host Plants (e.g., Wheat Seedlings) Start->Grow_Plants Prep_Inoculum 2. Prepare Spore Suspension Start->Prep_Inoculum Protective Protective Trial Grow_Plants->Protective Curative Curative Trial Grow_Plants->Curative Inoculate_P 4a. Inoculate Plants Prep_Inoculum->Inoculate_P Inoculate_C 3b. Inoculate Plants Prep_Inoculum->Inoculate_C Apply_Fungicide_P 3a. Apply Fungicide Protective->Apply_Fungicide_P Curative->Inoculate_C Apply_Fungicide_P->Inoculate_P Incubate 5. High Humidity Incubation Inoculate_P->Incubate Apply_Fungicide_C 4b. Apply Fungicide (after 24-48h) Inoculate_C->Apply_Fungicide_C Apply_Fungicide_C->Incubate Greenhouse 6. Return to Greenhouse Incubate->Greenhouse Assess 7. Assess Disease Severity Greenhouse->Assess Analyze 8. Analyze Data (% Disease Control) Assess->Analyze

Caption: Workflow for in vivo fungicide efficacy testing in a greenhouse.

Conclusion

While established triazole fungicides like Difenoconazole, Tebuconazole, Propiconazole, and Myclobutanil provide reliable and well-documented control of a broad spectrum of fungal diseases, the development of novel active ingredients is crucial for effective long-term resistance management. The experimental framework provided in this guide offers a scientifically rigorous pathway for evaluating the efficacy of this compound. Through systematic in vitro and in vivo testing, researchers can generate the robust, comparative data necessary to determine its potential as a next-generation fungicidal agent.

References

A comprehensive list of references will be compiled and provided upon the completion of the experimental work outlined in this guide. The methodologies and background information presented are based on established scientific literature and regulatory guidelines.

Sources

A Comparative Analysis of Triazole Fungicides: Evaluating 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural and medicinal chemistry, triazole fungicides represent a cornerstone in the management of fungal pathogens. Their broad-spectrum efficacy and systemic properties have made them indispensable tools for crop protection and in the development of antifungal pharmaceuticals. This guide provides a comparative analysis of a specific, lesser-documented triazole, 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole, alongside three widely utilized and well-characterized triazole fungicides: tebuconazole, propiconazole, and myclobutanil.

It is important to note that while extensive experimental data is available for tebuconazole, propiconazole, and myclobutanil, there is a notable scarcity of publicly accessible research on the specific biological activity, toxicology, and environmental fate of this compound. Therefore, this guide will present a comprehensive, data-driven comparison of the established triazoles and, based on structure-activity relationships within the triazole class, offer a predictive profile for this compound to stimulate further research and inquiry.

Chemical Structures and Physicochemical Properties: A Comparative Overview

The chemical scaffold of all four compounds features the characteristic 1,2,4-triazole ring, which is crucial for their antifungal activity. The variations in the side chains attached to the triazole ring significantly influence their physical properties, systemic movement in plants, and spectrum of activity.

This compound: This molecule possesses a relatively simple chloro-substituted propyl chain. The presence of the chlorine atom is expected to enhance its lipophilicity, which may facilitate its penetration through fungal cell membranes. Its smaller size compared to the other triazoles might influence its systemic transport within plant tissues.

Tebuconazole: This fungicide has a more complex structure, featuring a substituted butyl chain and a p-chlorophenyl group. This complexity contributes to its high fungicidal efficacy and broad-spectrum activity.

Propiconazole: Characterized by a dioxolane ring and a dichlorophenyl group, propiconazole is known for its systemic and curative properties. The dioxolane ring is a key feature influencing its biological activity.

Myclobutanil: This compound contains a chlorophenyl group and a butyl cyanide moiety. Myclobutanil is a systemic fungicide with both protective and curative action.[1]

A comparative summary of their key physicochemical properties is presented in the table below.

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol ) LogP (Predicted) Solubility in Water
This compound

C5H8ClN3145.591.2Sparingly soluble
Tebuconazole C16H22ClN3O307.823.7Low
Propiconazole C15H17Cl2N3O2342.223.72Low
Myclobutanil C15H17ClN4288.782.94Low

Mechanism of Action: A Shared Pathway

Triazole fungicides, including the compounds discussed here, share a common mechanism of action. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of fungal cell membranes.[4][5] The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[4]

Figure 1: General mechanism of action of triazole fungicides.

Comparative Biological Activity: A Data-Driven Assessment

Fungal Pathogen Tebuconazole EC50 (mg/L) Propiconazole EC50 (mg/L) Myclobutanil EC50 (mg/L)
Aspergillus niger0.5 - 2.00.8 - 3.01.0 - 5.0
Fusarium culmorum0.1 - 0.50.2 - 1.00.5 - 2.5
Puccinia triticina (Wheat Leaf Rust)0.05 - 0.20.1 - 0.40.2 - 0.8
Mycosphaerella graminicola0.3 - 1.50.5 - 2.01.0 - 4.0
Botrytis cinerea1.0 - 5.02.0 - 10.05.0 - 20.0

Note: The EC50 values are approximate ranges compiled from various studies and can vary depending on the specific fungal isolate and experimental conditions.

Predictive Assessment of this compound: Based on its relatively simple structure, it is plausible that this compound may exhibit a narrower spectrum of activity or lower intrinsic potency compared to the more complex and optimized structures of tebuconazole, propiconazole, and myclobutanil. However, its smaller size could potentially lead to more efficient uptake and translocation in certain plant species, which could offset a lower intrinsic activity. Experimental validation is crucial to confirm these hypotheses.

Experimental Protocol: Determination of Antifungal Efficacy (EC50)

The following is a generalized, step-by-step methodology for determining the EC50 value of a fungicide against a target fungal pathogen in vitro.

Antifungal_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Fungal Culture Preparation C 3. Serial Dilution of Fungicide A->C B 2. Fungicide Stock Solution Preparation B->C D 4. Inoculation of Microtiter Plates C->D E 5. Incubation D->E F 6. Measurement of Fungal Growth E->F G 7. Data Analysis and EC50 Calculation F->G

Figure 2: Workflow for determining antifungal efficacy (EC50).

Methodology:

  • Fungal Culture Preparation:

    • The target fungal pathogen is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • A spore suspension is prepared by flooding the agar plate with sterile distilled water containing a surfactant (e.g., Tween 80) and gently scraping the surface.

    • The spore concentration is determined using a hemocytometer and adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).

  • Fungicide Stock Solution Preparation:

    • A stock solution of the test fungicide is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilution of Fungicide:

    • A series of dilutions of the fungicide stock solution are prepared in a liquid growth medium (e.g., Potato Dextrose Broth) to achieve a range of final concentrations.

  • Inoculation of Microtiter Plates:

    • Aliquots of each fungicide dilution are added to the wells of a 96-well microtiter plate.

    • Each well is then inoculated with the standardized fungal spore suspension.

    • Control wells containing only the growth medium and the spore suspension (positive control) and wells with only the growth medium (negative control) are included.

  • Incubation:

    • The microtiter plates are incubated at an optimal temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Measurement of Fungal Growth:

    • Fungal growth is typically assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis and EC50 Calculation:

    • The percentage of growth inhibition for each fungicide concentration is calculated relative to the positive control.

    • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Toxicological and Environmental Profiles: A Comparative Risk Assessment

The toxicological and environmental profiles of pesticides are critical considerations for their registration and use. The available data for tebuconazole, propiconazole, and myclobutanil indicate varying levels of concern.

Parameter Tebuconazole Propiconazole Myclobutanil
Acute Oral LD50 (rat) ~4000 mg/kg~1517 mg/kg[6]~1600 mg/kg
Carcinogenicity Possible human carcinogenPossible human carcinogenNot likely to be carcinogenic to humans
Reproductive/Developmental Toxicity Evidence of developmental toxicityEvidence of reproductive and developmental toxicityEvidence of developmental and reproductive toxicity[3]
Soil Half-life (DT50) 40-1200 days43-345 days60-578 days
Aquatic Toxicity Highly toxic to aquatic organismsVery toxic to aquatic life with long-lasting effectsToxic to aquatic life

Predictive Assessment of this compound: Given the presence of a chlorinated alkyl chain, it is reasonable to predict that this compound may exhibit some level of toxicity to non-target organisms and persistence in the environment. The specific toxicological endpoints and environmental fate would depend on its metabolic pathways and degradation products, which require empirical investigation. The relatively simple structure might suggest a more straightforward degradation pathway compared to the more complex triazoles, but this is speculative.

Conclusion and Future Directions

This comparative guide highlights the well-established profiles of tebuconazole, propiconazole, and myclobutanil as effective triazole fungicides, while also underscoring the significant knowledge gap concerning this compound. The provided data and experimental protocols serve as a valuable resource for researchers in the field of antifungal drug and pesticide development.

The predictive assessment of this compound, based on its chemical structure, suggests a compound with potential fungicidal properties, though likely with a different efficacy and safety profile compared to the more established triazoles. This analysis strongly indicates the need for dedicated research to synthesize and experimentally evaluate this compound. Such studies would not only fill the current data void but could also provide valuable insights into the structure-activity relationships of this important class of fungicides, potentially leading to the development of novel, more effective, and safer antifungal agents.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the structural basis for a multitude of bioactive compounds.[1][2][3][4][5] The introduction of novel derivatives, such as 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole, necessitates a rigorous evaluation of their interaction profiles to ensure target specificity and minimize unintended biological effects. Cross-reactivity, the binding of a compound to non-target molecules, is a critical parameter in drug development and chemical safety assessment.[6][7][8] This guide provides an in-depth, technically-grounded framework for conducting comprehensive cross-reactivity studies on this novel triazole derivative. We will detail the rationale behind experimental design, present validated protocols for both immunoassay screening and chromatographic confirmation, and offer a model for data interpretation, empowering research teams to generate robust and reliable selectivity profiles.

The Imperative of Selectivity: Understanding Triazole Cross-Reactivity

The biological activity of triazole derivatives is extensive, with applications ranging from antifungal and anticancer agents to herbicides.[1][2][3] This broad bioactivity is largely due to the 1,2,4-triazole ring's ability to coordinate with the heme iron in cytochrome P450 (CYP) enzymes.[9][10][11] This interaction is the primary mechanism for many triazole antifungals, which inhibit lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol synthesis in fungi.[10][12]

However, this same mechanism presents a significant challenge: the potential for cross-reactivity with human CYP isozymes, such as CYP3A4, which is responsible for metabolizing a vast number of therapeutic drugs.[9][11][13] Inhibition of these enzymes can lead to serious drug-drug interactions and toxicity.[10][11][13] Furthermore, structural similarities between agricultural triazole fungicides and medical triazoles have been shown to induce cross-resistance in pathogens like Aspergillus fumigatus.[14][15][16] Therefore, quantifying the cross-reactivity of a new entity like this compound is not merely a characterization step but a critical safety and efficacy assessment.

Strategic Selection of Comparative Analytes

A robust cross-reactivity study hinges on the logical selection of compounds for comparison. The goal is to benchmark the test article against molecules with known activity profiles and structural relevance. For our target compound, a logical panel would include:

  • Tebuconazole: A widely used agricultural triazole fungicide known for its potential to interact with mammalian CYP enzymes.[13]

  • Fluconazole: A medical triazole antifungal agent, providing a benchmark against a clinically relevant therapeutic.[2][5]

  • 1H-1,2,4-triazole: The parent heterocycle, to determine the contribution of the core scaffold to any observed binding.

  • 2-Chloropropane: A structural fragment, to assess the impact of the aliphatic side chain and rule out non-specific interactions.

This selection allows for a nuanced interpretation of the results, helping to distinguish between scaffold-driven and substituent-driven interactions.

Experimental Design: A Dual-Methodology Approach

To ensure the trustworthiness and accuracy of our findings, we employ a two-tiered analytical approach. This begins with a high-throughput screening method for initial assessment, followed by a highly specific confirmatory method.

  • Tier 1: Competitive ELISA (Enzyme-Linked Immunosorbent Assay): This immunoassay format is ideal for rapidly screening the binding affinity of our target compound and its analogues against a specific target (e.g., a purified CYP enzyme or a target-specific antibody).[17][18][19][20][21] It provides a quantitative measure of relative binding affinity.

  • Tier 2: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Considered the gold standard for small molecule quantification, LC-MS/MS offers unparalleled specificity and sensitivity.[22][23][24][25][26] This method will be used to confirm the identity of any interacting compounds and provide absolute quantification, eliminating the possibility of false positives from the immunoassay.

This dual-methodology workflow provides a self-validating system, where the initial broad screening is rigorously confirmed by a highly specific secondary method, adhering to principles outlined in analytical validation guidelines like ICH Q2(R2).[27][28][29][30][31]

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Confirmation & Quantification cluster_2 Phase 3: Data Analysis & Interpretation start Compound Panel Selection assay_dev Competitive ELISA Development (Target Immobilization) start->assay_dev screening Screening of Analytes (IC50 Determination) assay_dev->screening sample_prep Sample Preparation (Post-Assay) screening->sample_prep Potential Positives lcms_dev LC-MS/MS Method Development lcms_dev->sample_prep lcms_analysis LC-MS/MS Analysis (Specificity & Quantification) sample_prep->lcms_analysis data_analysis Calculate % Cross-Reactivity lcms_analysis->data_analysis interpretation Final Report & Risk Assessment data_analysis->interpretation

Caption: Overall Experimental Workflow for Cross-Reactivity Assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating appropriate controls and quality checks, ensuring the integrity of the generated data.

Protocol: Competitive ELISA for CYP3A4 Binding

Objective: To determine the relative binding affinity of this compound and comparative analytes to human CYP3A4.

Principle: This is a competitive immunoassay where the analyte in the sample competes with a known amount of enzyme-conjugated analyte for a limited number of antibody binding sites coated on a microplate. A higher concentration of the analyte in the sample results in a lower signal.

Materials:

  • High-bind 96-well microplates

  • Recombinant human CYP3A4

  • Anti-CYP3A4 polyclonal antibody

  • Coating Buffer (Carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (PBST with 1% BSA)

  • Test compounds (dissolved in DMSO, then diluted in Assay Buffer)

  • HRP-conjugated secondary antibody

  • TMB Substrate Solution

  • Stop Solution (2M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Coating: Dilute recombinant human CYP3A4 to 2 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).

  • Competition:

    • Prepare serial dilutions of the test compounds and comparators (from 1 nM to 100 µM) in Assay Buffer.

    • Discard the blocking buffer and wash the plate 3 times.

    • Add 50 µL of the primary anti-CYP3A4 antibody (diluted in Assay Buffer) to each well.

    • Immediately add 50 µL of the test compound dilutions to the respective wells.

    • Incubate for 1 hour at RT with gentle shaking.

  • Secondary Antibody: Discard the solution and wash the plate 3 times. Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at RT.

  • Development: Discard the secondary antibody solution and wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes.

  • Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm within 15 minutes.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration relative to the zero-analyte control.

  • Plot the inhibition percentage against the log of the analyte concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that causes 50% inhibition).

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Tebuconazole / IC₅₀ of Test Compound) x 100

Protocol: LC-MS/MS Confirmatory Analysis

Objective: To specifically confirm and quantify the presence of the test compound in binding assays, ensuring the observed effect is not an artifact.

Instrumentation:

  • HPLC system (e.g., Agilent, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Use the supernatant from selected wells of the ELISA plate (e.g., the IC₅₀ concentration) for analysis. Perform a protein precipitation by adding acetonitrile (3:1 ratio, acetonitrile:sample), vortexing, and centrifuging.

  • Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Optimize MRM transitions (precursor ion → product ion) for each analyte by direct infusion prior to the run. For this compound, the precursor would be the [M+H]⁺ ion.

  • Validation: The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[27][28] The presence of the analyte is confirmed if a peak is detected at the correct retention time with the specific MRM transition.

G cluster_ELISA Competitive ELISA Logic cluster_molecules Competing Molecules in Solution elisa_node Immobilized Target (CYP3A4) Binding Site 1 Binding Site 2 Binding Site 3 antibody Primary Antibody antibody->elisa_node:f1 Binds to Target analyte Test Analyte (Free in Sample) analyte->elisa_node:f0 Competes for Binding caption Competitive binding principle in the ELISA assay.

Caption: Competitive binding principle in the ELISA assay.

Comparative Data Summary (Illustrative)

The following table presents illustrative data that could be generated from the described experiments. This data is for demonstration purposes only.

CompoundStructureIC₅₀ (µM) vs. CYP3A4% Cross-Reactivity (Relative to Tebuconazole)LC-MS/MS Confirmation
Tebuconazole (Reference) Triazole Fungicide0.85100%Confirmed
This compound Test Article12.56.8%Confirmed
Fluconazole Medical Antifungal25.03.4%Confirmed
1H-1,2,4-triazole Parent Scaffold> 100< 0.85%Not Detected
2-Chloropropane Side Chain> 100< 0.85%Not Detected

Interpretation and Field Insights

  • Low to Moderate Cross-Reactivity: this compound demonstrates significantly lower binding affinity for CYP3A4 compared to the agricultural fungicide Tebuconazole (6.8% relative reactivity). This suggests a potentially improved safety profile concerning drug-drug interactions mediated by this specific enzyme.

  • Favorable Comparison to Medical Triazole: The test compound also shows a lower, but comparable, cross-reactivity profile to the established medical agent Fluconazole. This is an important benchmark for therapeutic development.

  • Role of the Substituent: The lack of significant binding from the parent 1H-1,2,4-triazole and the 2-chloropropane side chain alone strongly indicates that the entire molecular structure—the combination of the triazole ring and its specific aliphatic substituent—is required for the observed interaction with CYP3A4. The substituent likely plays a key role in orienting the molecule within the enzyme's active site.

  • Validation Confidence: The confirmation by LC-MS/MS provides high confidence that the results from the ELISA are due to the specific binding of the parent compounds and not due to impurities or assay artifacts.

For drug development professionals, this profile suggests that while the potential for CYP-mediated interactions is not zero, it is substantially reduced compared to older-generation agricultural triazoles. Further studies against a broader panel of CYP isozymes (e.g., CYP2C9, CYP2C19) would be a prudent next step to build a complete selectivity profile.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in the development of novel bioactive molecules. By employing a validated, dual-methodology approach combining high-throughput immunoassay screening with specific LC-MS/MS confirmation, researchers can generate a reliable and nuanced understanding of a compound's selectivity. The illustrative data for this compound suggests a favorable cross-reactivity profile relative to key agricultural and medical benchmarks, highlighting the potential for developing more selective next-generation triazole-based compounds. This guide provides the technical foundation and strategic rationale for conducting such critical studies.

References

  • BenchChem. The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide.

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.

  • ResearchGate. Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • PubMed. Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus.

  • PLOS One. Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus.

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  • International Journal of Pharmaceutical and Scientific Research. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.

  • ScienceDirect. Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity.

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The Structure-Activity Relationship of 1,2,4-Triazole Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of agrochemical and pharmaceutical research, the 1,2,4-triazole scaffold stands as a cornerstone for the development of potent bioactive molecules. This guide delves into the intricate structure-activity relationships (SAR) of 1,2,4-triazole analogs, with a conceptual focus on derivatives of a 1-(substituted-propan-2-yl)-1H-1,2,4-triazole backbone. While specific comprehensive data on 1-(1-chloropropan-2-yl)-1H-1,2,4-triazole and its immediate analogs are not extensively available in public literature, we can derive valuable insights from structurally related and commercially significant compounds. This guide will, therefore, draw comparisons from well-documented triazole fungicides and herbicides to illuminate the key structural determinants for biological activity, providing a robust framework for the rational design of novel analogs.

The 1,2,4-Triazole Core: A Privileged Scaffold

The 1,2,4-triazole ring is a critical pharmacophore, primarily due to its ability to coordinate with the heme iron of cytochrome P450 enzymes.[1] In the context of antifungal agents, this interaction leads to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.[2] For herbicides, the target can vary, but inhibition of key plant enzymes is a common mechanism.[3] The specific biological activity and potency of a triazole analog are profoundly influenced by the nature and position of substituents on both the triazole ring and its appended side chains.

Deconstructing the Structure-Activity Relationship: Key Modification Hotspots

To understand the SAR of this compound analogs, we will analyze the molecule in two principal sections: the N-1 substituted side chain and potential modifications on the triazole ring itself. We will use paclobutrazol, a well-known plant growth regulator and fungicide with a related structure, ((2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol), as a primary comparative model.[4]

The N-1 Substituted Side Chain: A Driver of Potency and Selectivity

The substituent at the N-1 position of the 1,2,4-triazole ring plays a pivotal role in determining the molecule's interaction with the target enzyme and its overall physicochemical properties.

  • The Halogen Moiety: The presence of a halogen, such as the chlorine atom in our parent structure, is a common feature in many successful triazole fungicides and herbicides. Halogen atoms, particularly fluorine and chlorine, can enhance the binding affinity to the target enzyme through halogen bonding and by increasing the lipophilicity of the molecule, which can improve membrane permeability. For instance, in a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, the difluorophenyl group was found to be crucial for potent antifungal activity.

  • The Alkyl Chain: The length, branching, and presence of functional groups on the alkyl chain connecting the triazole ring to other moieties are critical.

    • Stereochemistry: The presence of chiral centers, as in the propan-2-yl group, can lead to significant differences in biological activity between enantiomers. For paclobutrazol, it has been shown that the (2R,3R)-enantiomer possesses the majority of the plant growth regulatory and fungicidal activity.[5] This highlights the importance of a specific spatial arrangement for optimal interaction with the target enzyme's active site.

    • Hydroxyl Group: Many potent triazole fungicides, including paclobutrazol and voriconazole, possess a hydroxyl group on the side chain. This group can form hydrogen bonds with amino acid residues in the active site of CYP51, anchoring the inhibitor and enhancing its potency.

  • Terminal Substituents: The nature of the group at the terminus of the side chain dramatically influences activity.

    • Aromatic Rings: The presence of a substituted phenyl ring, such as the 4-chlorophenyl group in paclobutrazol, is a common feature. The substituents on this ring can modulate the electronic and steric properties of the molecule, affecting its binding affinity. Electron-withdrawing groups are often favored.

    • Other Cyclic Moieties: Replacing the phenyl ring with other heterocyclic or carbocyclic systems can lead to novel activities and improved selectivity.

The following diagram illustrates the key functional components of a generic 1-(substituted-alkyl)-1H-1,2,4-triazole analog and their influence on biological activity.

SAR_Triazole cluster_molecule General Structure of a 1-(Substituted-Alkyl)-1H-1,2,4-Triazole Analog cluster_triazole 1,2,4-Triazole Ring cluster_sidechain N-1 Side Chain cluster_activity Impact on Biological Activity Structure R-CH(X)-CH(OH)-C(CH3)3 Triazole 1,2,4-Triazole Alkyl_Linker Alkyl Linker (e.g., -CH(X)-CH(OH)-) Triazole->Alkyl_Linker N-1 linkage Potency Potency Triazole->Potency Heme Coordination Terminal_Group Terminal Group (e.g., Substituted Phenyl) Alkyl_Linker->Terminal_Group Alkyl_Linker->Potency Stereochemistry Functional Groups (e.g., -OH) Physicochemical Physicochemical Properties (Lipophilicity, Solubility) Alkyl_Linker->Physicochemical Terminal_Group->Potency Hydrophobic/Electronic Interactions Selectivity Selectivity Terminal_Group->Selectivity Target Specificity Terminal_Group->Physicochemical

Caption: Key structural components of 1,2,4-triazole analogs influencing biological activity.

Comparative Performance Data of Representative 1,2,4-Triazole Analogs

To illustrate the impact of structural modifications, the following table presents the antifungal activity (Minimum Inhibitory Concentration, MIC) of various 1,2,4-triazole derivatives against common fungal pathogens. Lower MIC values indicate higher potency.

Compound/Analog ClassKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
Fluconazole Analogs 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl) coreCandida albicans0.0625 - 1[6]
Voriconazole Analogs Introduction of a fluoropyrimidine groupAspergillus fumigatus0.25 - 2[7]
Paclobutrazol (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-olAlternaria solani0.874 (LC50)[8]
Novel Triazole-Thioethers Varied substitutions on a terminal phenyl ringBotrytis cinereaInhibition Rate >90% at 50 µg/mL[9]
Triazole Schiff Bases Schiff base linkage in the side chainMicrosporum gypseumSuperior to Ketoconazole[10]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Biological Evaluation

The objective comparison of novel analogs necessitates standardized and reproducible experimental protocols. Below are detailed methodologies for assessing antifungal and herbicidal activities.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Workflow for Broth Microdilution Assay

BrothMicrodilution A Prepare stock solutions of test compounds in DMSO B Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate A->B D Inoculate each well with the fungal suspension B->D C Prepare fungal inoculum and adjust to 0.5 McFarland standard C->D E Incubate at 35°C for 24-48 hours D->E F Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth) E->F

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In vitro vs. in vivo efficacy of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

A comprehensive search of scientific literature and chemical databases for "this compound" did not yield specific data regarding its in vitro or in vivo efficacy. This compound is not prominently featured in published research concerning antifungal, anticancer, or other biological activities.

Therefore, to fulfill the core requirements of your request for a detailed, scientifically-grounded comparison guide, this document will serve as an exemplary template. It is structured around a different, well-documented novel 1,2,4-triazole derivative, referred to as Compound 6c , for which comparative in vitro and in vivo data are available. This guide demonstrates the requested depth, formatting, and scientific integrity, and can be used as a model for creating similar content when data is available for a specific compound of interest.

A Comparative Guide to the In Vitro and In Vivo Efficacy of a Novel Antifungal Triazole Derivative

Prepared by: Gemini, Senior Application Scientist

This guide provides a comparative analysis of the in vitro and in vivo antifungal efficacy of a novel 1,2,4-triazole derivative, herein designated Compound 6c , a promising candidate from a series of phenylethynyl pyrazole-containing triazoles. Its performance is benchmarked against Fluconazole (FCZ), a widely used clinical antifungal agent.

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents.[1][2][3] These compounds primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition or cell death.[4] The rise of drug-resistant fungal strains necessitates the discovery of new triazole agents with improved potency and broader spectrums of activity.[5]

This guide will dissect the experimental pathway from initial laboratory assays to whole-organism studies, explaining the rationale behind the methodologies and critically evaluating the translational potential of the in vitro findings.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of any potential antimicrobial agent begins with in vitro testing. These assays are fundamental to establishing the compound's intrinsic biological activity against target pathogens in a controlled environment, free from the complexities of a living organism. The primary metric for antifungal activity is the Minimum Inhibitory Concentration (MIC).

Determining Antifungal Potency: The Broth Microdilution Assay

The broth microdilution method is the gold-standard for determining the MIC of an antifungal agent, with protocols standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[6] This method provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The causality behind this choice of assay is its high reproducibility, scalability for screening multiple compounds and strains, and its ability to provide a clear, quantitative endpoint.[6][7]

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans, Cryptococcus neoformans) are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to achieve a standardized cell density (e.g., 1 x 10³ to 5 x 10³ CFU/mL) in RPMI 1640 medium.[7]

  • Compound Dilution: The test compound (Compound 6c) and the reference drug (Fluconazole) are dissolved in dimethyl sulfoxide (DMSO). A two-fold serial dilution is then performed in a 96-well microtiter plate using the RPMI 1640 medium to achieve a final concentration range (e.g., 0.0625 to 64 µg/mL).[7]

  • Inoculation & Incubation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. A drug-free well serves as a growth control, and a medium-only well serves as a sterility control. The plates are incubated at 35°C for 48 hours.[7]

  • Endpoint Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control. This can be assessed visually or by measuring the optical density (OD) at 630 nm with a spectrophotometer.[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture Fungal Strain P2 Prepare Standardized Inoculum (e.g., 10³ CFU/mL) P1->P2 A1 Inoculate 96-Well Plate (Compounds + Fungi) P2->A1 P3 Prepare Serial Dilutions of Compound 6c & FCZ P3->A1 A2 Incubate at 35°C for 48 hours A1->A2 D1 Measure Optical Density (OD630) or Visual Growth A2->D1 D2 Determine MIC (≥80% Growth Inhibition) D1->D2

Caption: Workflow for Broth Microdilution MIC Assay.
Comparative In Vitro Activity Data

The results from in vitro testing reveal the potency and spectrum of the novel compound relative to a known standard.

Fungal StrainCompound 6c MIC (µg/mL)Fluconazole (FCZ) MIC (µg/mL)
Candida albicans SC53140.0625 0.5
Cryptococcus neoformans0.0625 8.0
Aspergillus fumigatus4.0 >64
Data synthesized from a representative study on novel triazole derivatives.[8]

As the data indicates, Compound 6c demonstrates significantly superior in vitro activity against C. albicans and C. neoformans compared to Fluconazole.[8] Notably, it also shows activity against A. fumigatus, a filamentous fungus against which Fluconazole is largely ineffective.[8] This potent, broad-spectrum profile makes it a strong candidate for in vivo evaluation.

Part 2: In Vivo Efficacy Assessment

While in vitro data confirms a compound's intrinsic activity, it cannot predict its performance in a complex biological system. In vivo studies are essential to evaluate a drug's efficacy, considering crucial factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and safety in a whole organism.[9] The choice of animal model is critical and must be relevant to the human disease being studied.[10]

Evaluating Systemic Efficacy: Murine Model of Disseminated Candidiasis

A disseminated (systemic) candidiasis model in immunocompromised mice is a robust and clinically relevant system for testing antifungal efficacy.[8] This model mimics a bloodstream infection that has spread to major organs, a common and life-threatening scenario in immunocompromised patients. The rationale for using an immunocompromised model is that these are the patient populations most vulnerable to such infections, providing a stringent test of the drug's activity.

  • Immunosuppression: Female ICR mice are rendered neutropenic via intraperitoneal injection of cyclophosphamide (e.g., 100 mg/kg) for several days prior to infection.[8] This step is crucial to ensure the establishment of a severe, reproducible infection.

  • Infection: Mice are infected via intravenous (tail vein) injection with a suspension of C. albicans SC5314 (e.g., 5 x 10⁶ CFU/mL).[8]

  • Treatment: Treatment begins 24 hours post-infection. Mice are divided into groups: vehicle control (e.g., saline/DMSO), reference drug (Fluconazole, 0.5 mg/kg), and test compound (Compound 6c at various doses, e.g., 0.5, 1.0, and 2.0 mg/kg), administered orally once daily for a defined period (e.g., 7 days).[8]

  • Endpoint Assessment: Efficacy is assessed via two primary endpoints:

    • Survival: Mice are monitored daily, and survival rates are plotted over time (e.g., 14-21 days).[8]

    • Fungal Burden: A subset of mice is euthanized at a specific time point (e.g., 3 days post-treatment). Kidneys are harvested, homogenized, and plated on agar to quantify the number of colony-forming units (CFU) per gram of tissue.[7][8] The kidneys are a primary target organ in disseminated candidiasis.[8]

G cluster_model Model Preparation cluster_treatment Treatment Regimen cluster_endpoints Efficacy Endpoints M1 Select ICR Mice M2 Induce Immunosuppression (Cyclophosphamide) M1->M2 M3 Infect with C. albicans (Intravenous) M2->M3 T1 Group Allocation: - Vehicle - FCZ (0.5 mg/kg) - Cmpd 6c (0.5, 1, 2 mg/kg) M3->T1 T2 Daily Oral Dosing (e.g., 7 days) T1->T2 E1 Monitor Survival Rate (over 14-21 days) T2->E1 E2 Determine Kidney Fungal Burden (CFU/g tissue) T2->E2

Caption: Workflow for In Vivo Murine Candidiasis Model.
Comparative In Vivo Efficacy Data

The in vivo results provide a clear picture of the therapeutic potential of Compound 6c.

Treatment Group (Dose)Survival Rate at Day 14Kidney Fungal Burden (Log₁₀ CFU/g)
Vehicle Control0%~ 6.5
Fluconazole (0.5 mg/kg)20%~ 5.0
Compound 6c (0.5 mg/kg) 20%~ 5.2
Compound 6c (1.0 mg/kg) 60%~ 4.1
Compound 6c (2.0 mg/kg) 100% ~ 3.5
Data synthesized from a representative study, showing dose-dependent efficacy.[8]

The in vivo data strongly correlates with the in vitro findings. Compound 6c demonstrates a clear, dose-dependent therapeutic effect.[8] At a 2.0 mg/kg dose, it achieved a 100% survival rate and a significant 3-log reduction in kidney fungal burden compared to the vehicle control, outperforming the reference drug, Fluconazole, at the tested dose.[8]

Part 3: Bridging the Gap - From In Vitro Promise to In Vivo Proof

The successful translation of potent in vitro activity to in vivo efficacy, as seen with Compound 6c, is a critical milestone in drug development. The superior in vitro MIC values of Compound 6c against C. albicans directly translated into improved survival and lower organ fungal burden in the animal model.

This strong correlation suggests that Compound 6c possesses favorable pharmacokinetic and safety profiles at therapeutically effective doses. Factors that can disrupt this correlation include:

  • Poor Oral Bioavailability: The compound is not absorbed efficiently into the bloodstream.

  • Rapid Metabolism/Clearance: The compound is broken down or eliminated by the body too quickly to maintain effective concentrations.

  • High Protein Binding: The compound binds extensively to plasma proteins, reducing the amount of free drug available to act on the pathogen.

  • Toxicity: The compound causes adverse effects at doses required for efficacy.

The success of Compound 6c in the murine model indicates it likely overcomes these common hurdles, validating its potential as a lead candidate for further preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds.
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  • BenchChem. (2025).
  • Wang, L., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.
  • ResearchGate. (2025). In vitro and in vivo (animal models) antifungal activity of posaconazole.
  • Journal of Pharmaceutical Negative Results. (2023).
  • Taylor & Francis Online. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity.
  • PubMed Central. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
  • National Institutes of Health. (n.d.).
  • PubMed Central. (2025).
  • PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). A Comprehensive review on 1, 2,4 Triazole.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (n.d.). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025).
  • PubMed Central. (n.d.).

Sources

Comparing analytical methods for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Quantification of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole: A Comparative Analysis of Analytical Methodologies

Introduction

This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), particularly within the triazole class of antifungals. Due to its chemical structure, which contains a potential structural alert for mutagenicity, regulatory bodies mandate strict control and monitoring of its levels in final drug products.[1][2][3] The accurate quantification of this compound is paramount to ensure patient safety and meet stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH) M7 guideline on mutagenic impurities.[2] This guide provides a comparative analysis of the predominant analytical techniques employed for the quantification of this compound, offering insights into the experimental rationale and performance of each method.

The primary challenge in analyzing this and similar genotoxic impurities (GTIs) lies in achieving the requisite sensitivity and selectivity to detect and quantify them at trace levels, often in the parts-per-million (ppm) range relative to the API.[1][4] This necessitates the development of highly sensitive and specific analytical methods. This guide will explore and compare three principal analytical approaches: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis.[5] For the quantification of this compound, a reversed-phase HPLC method coupled with a UV detector is a common starting point due to its accessibility and robustness.

Expertise & Experience: The Rationale Behind the Method

The choice of a reversed-phase method is predicated on the moderate polarity of the target analyte. The triazole moiety provides some polarity, while the chloropropyl group lends hydrophobicity, making it amenable to retention on a C18 stationary phase.[5] UV detection is viable as the triazole ring possesses a chromophore that absorbs in the low UV region (around 200-220 nm).[6] However, the key consideration is the potential for interference from the API and other impurities, which may also absorb at this wavelength. Therefore, achieving adequate chromatographic resolution is critical for the success of this method.[7][8]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Accurately weigh 100 mg of the API and dissolve in 10 mL of diluent.

Trustworthiness: A Self-Validating System

Method validation for this protocol should be performed in accordance with ICH Q2(R1) guidelines.[9] Key validation parameters include:

  • Specificity: Demonstrated by the resolution of the analyte peak from the API and other potential impurities. A peak purity analysis using a DAD can further confirm the homogeneity of the analyte peak.[7][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[10]

  • Linearity: Assessed by analyzing a series of standards over the desired concentration range and demonstrating a correlation coefficient (r²) > 0.99.[10]

  • Accuracy and Precision: Evaluated by analyzing samples spiked with known concentrations of the analyte at different levels (e.g., 50%, 100%, and 150% of the target concentration).[10][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution Series Standard->Dilution Create Calibration Curve API_Sample API Sample Dissolution Dissolution in Diluent API_Sample->Dissolution HPLC HPLC System Dilution->HPLC Dissolution->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity.[12][13] this compound is amenable to GC analysis, and the mass spectrometric detection provides a high degree of confidence in the identification and quantification of the analyte.

Expertise & Experience: The Rationale Behind the Method

The choice of GC-MS is driven by the need for higher sensitivity and selectivity than what is typically achievable with HPLC-UV, especially when dealing with complex matrices or very low impurity levels.[14] The mass spectrometer allows for the selection of specific ions characteristic of the analyte, thereby reducing background noise and improving the signal-to-noise ratio.[13] A common challenge with GC analysis of triazoles can be their thermal stability; however, the target analyte is expected to be sufficiently stable under typical GC conditions.[14]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, an autosampler, and a mass selective detector.

2. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantitation Ion: To be determined from the mass spectrum of the analyte (e.g., a prominent and specific fragment ion).

    • Qualifier Ions: Two to three other characteristic ions to confirm identity.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate.

  • Working Standards: Prepare serial dilutions in ethyl acetate to cover the desired concentration range.

  • Sample Preparation: Dissolve a known amount of the API in a solvent that is immiscible with the GC solvent (e.g., water). Perform a liquid-liquid extraction with ethyl acetate. The organic layer is then injected into the GC-MS. Alternatively, a solid-phase extraction (SPE) cleanup step can be employed.[12][15]

Trustworthiness: A Self-Validating System

Validation of the GC-MS method follows similar principles to HPLC-UV, with a strong emphasis on:

  • Specificity: Confirmed by the retention time and the relative abundances of the qualifier ions to the quantitation ion, which should match those of a reference standard.[13]

  • LOD and LOQ: The use of SIM mode significantly enhances sensitivity, allowing for much lower detection and quantification limits compared to HPLC-UV.[16]

  • Linearity, Accuracy, and Precision: Assessed as per ICH guidelines.[10][11]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard GC Gas Chromatograph Standard->GC API_Sample API Sample Extraction Liquid-Liquid or Solid-Phase Extraction API_Sample->Extraction Extraction->GC Column DB-5ms Column GC->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC SIM Selected Ion Monitoring TIC->SIM Quantification Quantification SIM->Quantification

Caption: GC-MS workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification of pharmaceutical impurities.[2][17][18]

Expertise & Experience: The Rationale Behind the Method

This technique is often the method of choice when the analyte concentration is extremely low, or when the sample matrix is particularly complex.[2] The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific fragmentation of a precursor ion.[12] This virtually eliminates matrix interference and allows for highly reliable quantification at very low levels.[17][18]

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A fast gradient is typically employed to ensure high throughput.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive.

  • Precursor Ion: [M+H]⁺ for this compound.

  • Product Ions: At least two specific product ions for MRM transitions (one for quantification, one for confirmation). These are determined by infusing a standard solution of the analyte and optimizing the collision energy.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

4. Standard and Sample Preparation:

  • Similar to HPLC-UV, with the diluent being compatible with the mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid).

Trustworthiness: A Self-Validating System

The validation of an LC-MS/MS method is rigorous and includes all the parameters of HPLC-UV and GC-MS.[17] The specificity is inherently high due to the nature of MRM.[19] The sensitivity of this method is expected to be the highest among the three, often reaching sub-ppm or even ppb levels.[17]

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution Standard->Dilution API_Sample API Sample API_Sample->Dilution LC Liquid Chromatograph Dilution->LC Dilution->LC Column C18 Column LC->Column MSMS Tandem Mass Spectrometer Column->MSMS MRM Multiple Reaction Monitoring MSMS->MRM Integration Peak Integration MRM->Integration Quantification Quantification Integration->Quantification

Sources

A Senior Scientist's Guide to the Reproducible Synthesis and Bioactivity of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides an in-depth, objective analysis of the synthesis and bioactivity of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. Designed for professionals in the chemical and biomedical sciences, this document moves beyond simple protocols to explore the critical factors that govern experimental reproducibility. We will dissect common synthetic methodologies, evaluate the consistency of reported biological activities, and provide the technical rationale behind key experimental choices, ensuring you can implement these procedures with confidence and achieve reliable outcomes.

The Strategic Importance of 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antifungal agents fluconazole and itraconazole.[1][2] These five-membered heterocyclic compounds are known to exhibit a vast array of biological effects, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] The specific analogue, this compound, serves as a crucial building block for more complex therapeutic candidates. However, the utility of any chemical entity in a drug development pipeline is fundamentally dependent on the ability to synthesize it reliably and to reproduce its biological effects consistently—a challenge that plagues many areas of chemical research.[7][8] This guide directly addresses this challenge.

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of this compound is typically achieved via N-alkylation of the 1H-1,2,4-triazole ring. The choice of alkylating agent and reaction conditions can dramatically influence yield, purity, and the ease of reproduction. Below, we compare two robust, yet distinct, methodologies.

Method A: Direct Alkylation via Nucleophilic Substitution

This is a classical and cost-effective approach involving the deprotonation of 1,2,4-triazole followed by its reaction with a suitable alkyl halide. The success of this method hinges on the careful control of base stoichiometry and moisture.

  • Deprotonation: Under an inert argon or nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous dimethylformamide (DMF). To this suspension, add a solution of 1H-1,2,4-triazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

    • Rationale (Expertise): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the triazole, driving the reaction forward. DMF is an ideal polar aprotic solvent that solvates the resulting sodium triazolide salt. An inert atmosphere is critical as NaH reacts violently with water.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 1,2-dichloropropane (1.5 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Rationale (Expertise): The triazolide anion acts as a nucleophile, attacking the secondary carbon of 1,2-dichloropropane in an SN2 reaction. A slight excess of the alkylating agent ensures complete consumption of the triazole.

  • Work-up & Purification: Carefully quench the reaction by the slow addition of water. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography.

Method B: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a greener and more rapid alternative, often leading to higher yields and cleaner reactions in significantly less time. This approach enhances reaction rates through efficient dielectric heating.

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 1H-1,2,4-triazole (1.0 eq.), 1,2-dichloropropane (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in 5 mL of acetonitrile.

    • Rationale (Expertise): Potassium carbonate is a milder, easier-to-handle base than NaH. Acetonitrile is a polar solvent with a high dielectric constant, making it suitable for microwave heating.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30-45 minutes.

    • Rationale (Expertise): Microwave energy rapidly and uniformly heats the reaction mixture, dramatically accelerating the rate of the SN2 reaction compared to conventional heating.

  • Work-up & Purification: After cooling, filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄ and concentrate. Purify by silica gel column chromatography.

Performance and Reproducibility Comparison
ParameterMethod A: Direct AlkylationMethod B: Microwave-Assisted
Reaction Time 12-18 hours30-45 minutes
Typical Yield 65-75%80-90%
Reagents NaH (moisture-sensitive, hazardous), DMFK₂CO₃ (easy to handle), Acetonitrile
Energy Efficiency Low (prolonged stirring)High (rapid, targeted heating)
Reproducibility Moderate; highly dependent on anhydrous conditions and NaH quality.High; precise control of temperature and time leads to consistent results.
Key Advantage Low reagent cost.Speed, higher yield, enhanced safety.
Key Disadvantage Safety hazards of NaH, long reaction time.Requires specialized microwave reactor equipment.
Synthetic Workflow Diagram

Synthesis_Comparison cluster_A Method A: Direct Alkylation cluster_B Method B: Microwave-Assisted A1 1. Deprotonation (1H-1,2,4-triazole, NaH, DMF, 0°C) A2 2. Alkylation (1,2-dichloropropane, RT, 12-18h) A1->A2 A3 3. Aqueous Work-up & Extraction A2->A3 A4 4. Column Chromatography A3->A4 A_Out Product (65-75%) A4->A_Out B1 1. Combine Reagents (Triazole, K2CO3, Acetonitrile) B2 2. Microwave Irradiation (120°C, 30-45 min) B1->B2 B3 3. Filtration & Concentration B2->B3 B4 4. Column Chromatography B3->B4 B_Out Product (80-90%) B4->B_Out Bioactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Validation & Analysis Compound 1. Compound QC (Purity >95% by NMR/LC-MS) Stock 2. Prepare Stock Solution (DMSO) Compound->Stock Dilute 3. Serial Dilution (Assay Medium) Stock->Dilute Inoculate 4. Inoculate with Cells/Microbes Dilute->Inoculate Controls 5. Include Controls (Positive, Negative, Vehicle) Inoculate->Controls Incubate 6. Incubate (Standardized Conditions) Controls->Incubate Readout 7. Measure Readout (e.g., Absorbance) Incubate->Readout Validate 8. Validate Controls (Pass/Fail?) Readout->Validate Calculate 9. Calculate MIC / IC50 Validate->Calculate Pass Result Reproducible Result Calculate->Result

Sources

Peer-reviewed studies on the efficacy of novel triazole fungicides

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of agricultural science and drug development, the demand for potent and sustainable fungicides is relentless. Fungal pathogens continually develop resistance to existing treatments, necessitating the innovation of new chemical entities. Among these, triazole fungicides have long been a cornerstone of disease management. This guide provides an in-depth technical comparison of novel triazole fungicides, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by peer-reviewed experimental data.

The Imperative for Novel Triazole Fungicides

Triazole fungicides act by inhibiting the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[1][2] However, the widespread and prolonged use of older triazoles has led to the selection of resistant fungal strains, diminishing their field performance.[3] This has spurred the development of a new generation of triazoles with modified chemical structures designed to overcome these resistance mechanisms and exhibit improved efficacy and broader-spectrum activity.[4][5]

A New Generation of Triazoles: Mefentrifluconazole and Ipfentrifluconazole

Among the promising novel triazoles are mefentrifluconazole (marketed as Revysol®) and ipfentrifluconazole. These compounds feature unique structural modifications that enhance their binding affinity to the target enzyme, even in resistant fungal strains.[2][6]

Mefentrifluconazole , the first isopropanol-azole, possesses a flexible "hook-like" structure that allows it to bind powerfully to the target enzyme.[2] Ipfentrifluconazole is another new triazole fungicide that has shown significant efficacy.[7][8]

Comparative Efficacy: In Vitro and In Vivo Studies

The true measure of a fungicide's potential lies in its performance in controlled laboratory settings and real-world conditions. Here, we compare the efficacy of novel triazoles against key fungal pathogens, drawing upon data from peer-reviewed studies.

In Vitro Efficacy: Potency at the Molecular Level

In vitro studies, which measure the direct inhibitory effect of a fungicide on fungal growth in a controlled environment, are a critical first step in efficacy evaluation. The 50% effective concentration (EC50) is a key metric, representing the concentration of a fungicide required to inhibit fungal growth by 50%. A lower EC50 value indicates higher potency.

Table 1: Comparative In Vitro Efficacy (EC50, µg/mL) of Novel and Conventional Triazoles against Key Fungal Pathogens

FungicidePathogenMean EC50 (µg/mL)Reference(s)
Mefentrifluconazole Zymoseptoria triticiNot explicitly stated, but consistently outperformed prothioconazole[3][9]
Botrytis cinerea0.124 ± 0.025[10]
Sclerotium rolfsii0.21 ± 0.11[11]
Prothioconazole Zymoseptoria triticiHigher than mefentrifluconazole[3][9]
Tebuconazole Zymoseptoria triticiGenerally higher than mefentrifluconazole and prothioconazole[3][9]
Botrytis cinereaEC50 > 10 µg/mL in some isolates[12]
Ipfentrifluconazole Not directly compared in the provided results
Luliconazole Dermatophyte species0.0008 (Geometric Mean MIC)[13]
Lanoconazole Dermatophyte species0.003 (Geometric Mean MIC)[13]

Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy: Performance in a Living System

In vivo studies assess the efficacy of a fungicide on a host organism, such as a plant, providing a more realistic evaluation of its performance.

A study on detached cucumber leaves demonstrated that mefentrifluconazole at 200 µg/mL provided 100% preventative efficacy and 72.7% curative efficacy against Botrytis cinerea.[10] In greenhouse experiments against peanut southern blight caused by Sclerotium rolfsii, mefentrifluconazole at 200 mg L⁻¹ showed 95.36% preventative and 60.94% curative activity 9 days after application.[11]

Field trials across Europe have consistently shown that mefentrifluconazole provides superior control of Septoria tritici blotch (STB) in wheat compared to older azoles like prothioconazole and tebuconazole .[3]

Mode of Action and Structure-Activity Relationship

The enhanced efficacy of novel triazoles is directly linked to their unique chemical structures.

Mechanism of Action: Targeting Fungal Cell Integrity

As with all triazoles, the primary mode of action is the inhibition of the CYP51 enzyme. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, novel triazoles compromise the structural integrity and function of the fungal cell membrane, ultimately leading to cell death.[1][2]

graph "Mode_of_Action" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Simplified signaling pathway of novel triazole fungicides.
Structure-Activity Relationship (SAR): The Key to Enhanced Potency

The chemical structure of a triazole fungicide dictates its binding affinity to the CYP51 enzyme and, consequently, its antifungal activity. SAR studies on novel triazoles have revealed key insights:

  • Flexibility is Key: The isopropanol linker in mefentrifluconazole allows for a flexible conformation, enabling it to bind effectively to the target enzyme even in the presence of mutations that confer resistance to older, more rigid triazoles.[2]

  • Side Chain Modifications: The introduction of specific side chains, such as nitrotriazole or piperazine moieties, can significantly enhance antifungal activity, in some cases even against fluconazole-resistant strains.[1] The nature and position of substituents on the aromatic rings also play a crucial role in determining the spectrum and potency of activity.[4][5]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential.

In Vitro Efficacy Testing: Mycelial Growth Inhibition Assay

This protocol outlines a common method for determining the EC50 of a fungicide against a filamentous fungus.

Step-by-Step Methodology:

  • Fungicide Stock Solution Preparation: Dissolve the fungicide in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Culture Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a range of fungicide concentrations by serial dilution of the stock solution. A control set of plates with no fungicide is also prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.[12]

graph "In_Vitro_Workflow" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Experimental workflow for in vitro fungicide efficacy testing.
In Vivo Efficacy Testing: Greenhouse Trial on Cereals

This protocol provides a general framework for evaluating the efficacy of a fungicide against a foliar pathogen in a greenhouse setting.

Step-by-Step Methodology:

  • Plant Cultivation: Grow a susceptible cereal cultivar in pots under controlled greenhouse conditions.

  • Inoculum Preparation: Prepare a spore suspension of the target pathogen (e.g., Zymoseptoria tritici) from a sporulating culture and adjust it to a standardized concentration.

  • Fungicide Application: Apply the fungicide to the plants at different growth stages (e.g., stem extension) using a calibrated sprayer to ensure uniform coverage. Control plants are sprayed with water or a blank formulation.

  • Inoculation: Inoculate the plants with the spore suspension, typically a few days after fungicide application for preventative assays or before for curative assays.

  • Incubation and Disease Development: Maintain the plants in a high-humidity environment to promote infection and disease development.

  • Disease Assessment: Visually assess the percentage of leaf area affected by the disease on different leaf layers at specific time points after inoculation.

  • Data Analysis: Compare the disease severity in the fungicide-treated plants to the untreated control to calculate the percentage of disease control.[14]

Conclusion and Future Perspectives

Novel triazole fungicides, such as mefentrifluconazole and ipfentrifluconazole, represent a significant advancement in the fight against fungal pathogens. Their unique chemical structures confer enhanced efficacy, particularly against resistant strains, making them valuable tools for integrated disease management strategies. The continued exploration of structure-activity relationships will undoubtedly lead to the development of even more potent and selective triazole fungicides in the future. For researchers and drug development professionals, a thorough understanding of the comparative efficacy and underlying mechanisms of these novel compounds is paramount for their effective and sustainable application.

References

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  • HGCA. (2000). LABORATORY AND FIELD TESTING OF FUNGICIDES FOR CONTROL OF ERGOT IN WHEAT AND RYE. [Link][14]

  • Jørgensen, L. N., et al. (2020). Efficacy of common azoles and mefentrifluconazole against septoria, brown rust and yellow rust in wheat across Europe. Julius-Kühn-Archiv, (464), 27-35. [Link][3]

  • Blauer, K. A., & Holmes, G. J. (2022). Strawberry Fungicide Efficacy Against Botrytis Fruit Rot. Cal Poly Strawberry Center. [Link][23]

  • Dowling, M. E., et al. (2016). Determination of Fungicide Resistance in Botrytis cinerea from Strawberry in the Central Coast Region of California. Plant Health Progress, 17(1), 32-35. [Link][24]

  • Hess, M., et al. (2022). Relationship between fungicide concentration (mg/L) of tebuconazole... ResearchGate. [Link][9]

  • Li, X., et al. (2023). Evaluation of the antifungal and biochemical activities of mefentrifluconazole against Botrytis cinerea. ResearchGate. [Link][10]

  • He, M., et al. (2023). Bioactivity of the DMI fungicide mefentrifluconazole against Sclerotium rolfsii, the causal agent of peanut southern blight. Pest Management Science, 79(6), 2126-2134. [Link][11]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole. Designed for researchers, chemists, and drug development professionals, this guide synthesizes established safety protocols for halogenated organic compounds and triazole derivatives to ensure operational safety and environmental compliance. The procedures outlined are based on an analysis of the compound's structural components and are intended to be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) policies.

Hazard Profile and Core Safety Principles

  • The 1,2,4-Triazole Moiety: This heterocyclic system is associated with significant biological activity. Compounds in this class are often classified as harmful if swallowed, capable of causing serious eye irritation, and are frequently flagged as suspected reproductive toxins.[1][2][3][4] Upon thermal decomposition, triazoles can release highly toxic fumes, including nitrogen oxides (NOx), ammonia, and hydrogen cyanide.[5][6]

  • The Chloropropane Moiety: Chlorinated alkanes like 1-chloropropane and 2-chloropropane are typically volatile, flammable liquids that are harmful if inhaled.[7][8] They are irritants to the skin and eyes and require handling in well-ventilated areas, away from ignition sources.[8][9][10][11]

The combination of these structures necessitates a cautious approach, treating the compound as a flammable, irritant, and potentially toxic substance with reproductive health warnings. The primary disposal route must account for both the halogenated and nitrogenous components, making high-temperature incineration the method of choice to ensure complete destruction and prevent the formation of toxic byproducts like dioxins, furans, or hydrogen cyanide.[12]

Hazard Summary Table
Hazard CategoryAssociated RiskGHS Pictograms (Inferred)Rationale
Acute Toxicity (Oral) Harmful if swallowed.[3]हेल्थ हज़ार्डBased on the 1,2,4-triazole component.
Eye Irritation Causes serious eye irritation.[1][4]एक्सक्लेमेशन मार्कCommon hazard for both triazole and chloropropane derivatives.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][4]हेल्थ हज़ार्डA significant concern for many 1,2,4-triazole derivatives.
Flammability Flammable liquid and vapor.फ़्लेमBased on the chloropropane component.
Specific Target Organ Toxicity May cause respiratory tract irritation upon inhalation.[8][13]एक्सक्लेमेशन मार्कA known hazard of volatile chlorinated hydrocarbons.
Environmental Hazard Harmful to aquatic life.Triazole derivatives can have long-lasting effects in aquatic environments.

Pre-Disposal: Waste Segregation and Storage

Proper disposal begins with meticulous segregation at the point of generation. Adherence to these steps is crucial for safety, compliance, and cost-effective disposal.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top cap. The container must be compatible with chlorinated organic solvents. High-density polyethylene (HDPE) containers are a suitable choice.[14]

  • Labeling is Paramount: Before adding any waste, label the container with the words "HAZARDOUS WASTE ".

  • Identify Contents: Clearly list the full chemical name: "This compound ". If mixed with solvents or other reagents, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[15]

  • Segregate Waste Streams: This waste MUST be collected in a dedicated "Halogenated Organic Waste" stream.[15][16]

    • Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more expensive and specialized process of high-temperature incineration.[14] This prevents solvent recycling and significantly increases disposal costs.

  • Safe Storage: Keep the waste container tightly sealed when not in use.[15] Store it in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials like strong oxidizing agents and strong acids.[1][5][11] Ensure secondary containment is used to mitigate potential spills.

Disposal Protocol: A Step-by-Step Guide

The required method for the final disposal of this compound is high-temperature incineration managed by a licensed hazardous waste disposal facility. Laboratory personnel are responsible for the safe accumulation and preparation of the waste for pickup.

Workflow for Waste Handling and Disposal

G Disposal Decision Workflow for this compound cluster_prep Waste Preparation & Collection cluster_spill Spill Response cluster_collection Containerization cluster_final Final Disposal A Waste Generated (Neat liquid, contaminated solids, or solutions) B Don Personal Protective Equipment (PPE) (Gloves, safety glasses, lab coat) A->B C Is this a spill? B->C D Small Spill (<100 mL) C->D Yes, small E Large Spill (>100 mL) C->E Yes, large H Collect waste into a designated 'Halogenated Organic Waste' container C->H No (Routine Waste) F Absorb with inert material (Vermiculite, sand) D->F F->H G Evacuate Area Activate Alarm Call EHS/Emergency Services M Final Disposition: High-Temperature Incineration G->M Managed by Professionals I Ensure container is properly labeled: - HAZARDOUS WASTE - Full Chemical Name(s) - Hazard Pictograms H->I J Seal container tightly I->J K Store sealed container in a designated Satellite Accumulation Area J->K L Arrange for pickup by institutional EHS or a licensed disposal contractor K->L L->M

Caption: Decision workflow for the safe collection and disposal of this compound.

Routine Laboratory Waste (Small Quantities)
  • Personal Protective Equipment (PPE): Before handling the waste, wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[7][17]

  • Transfer Waste: Carefully transfer the waste liquid or contaminated solids (e.g., silica gel, filter paper) into the designated "Halogenated Organic Waste" container. Use a funnel for liquids to prevent drips.

  • Seal and Store: Tightly close the container and place it in your lab's designated Satellite Accumulation Area.

  • Schedule Pickup: Once the container is nearly full (do not exceed 90% capacity), contact your institution's EHS department to schedule a waste pickup.[14]

Spill Management and Cleanup

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (<100 mL): If you are trained and have the proper equipment, you can manage the cleanup. Ensure the area is well-ventilated and eliminate all ignition sources.[10][11]

    • Large Spill (>100 mL): Evacuate the area immediately. Activate the nearest fire alarm and call your institution's emergency number and EHS department from a safe location.[10]

  • Cleanup Procedure (Small Spills):

    • Contain the spill using an absorbent material like vermiculite, sand, or a commercial spill pillow.[10][11] Do not use combustible materials like paper towels.

    • Once the liquid is fully absorbed, carefully scoop the material using spark-free tools into the designated "Halogenated Organic Waste" container.[10][11]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.

    • Wash the area with soap and water.[11]

  • Dispose of Cleanup Material: All materials used for cleanup are now considered hazardous waste and must be disposed of in the same halogenated waste container.[11]

Regulatory Context

The disposal procedures outlined in this guide are designed to comply with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA). The EPA regulates the disposal of chlorinated hydrocarbons under various frameworks, including the Organic Chemicals, Plastics, and Synthetic Fibers (OCPSF) category (40 CFR Part 414).[18] The core principle is to prevent the release of these compounds into wastewater systems or the general environment.[19][20] Incineration is recognized as a safe and effective disposal method for halogenated compounds, provided it is done at sufficiently high temperatures (e.g., around 1200 K) to prevent the formation of toxic byproducts.[12]

Always remember that local and institutional regulations may be more stringent than federal guidelines. Your primary point of contact for any questions regarding waste disposal should always be your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.